3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
7-chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQSWLUXKUQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182777 | |
| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28563-19-1 | |
| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028563191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Novel Synthesis Methods for 7-Chloro-4-hydroxy-3-phenylquinolin-2-one: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 7-chloro-4-hydroxy-3-phenylquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with significant therapeutic potential, including activity as NMDA receptor antagonists.[1] Traditional synthetic routes to this and related quinolinones, such as the Conrad-Limpach and Gould-Jacobs reactions, often necessitate harsh conditions, including high temperatures and the use of difficult-to-remove solvents, leading to low yields and limited functional group tolerance.[2] This guide provides an in-depth analysis of modern, innovative synthetic strategies that overcome these classical limitations. We will explore advanced intramolecular cyclization techniques, transition-metal-catalyzed approaches leveraging C-H activation, and efficient one-pot multicomponent reactions. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers and drug development professionals aiming to synthesize this valuable heterocyclic motif with greater efficiency, control, and versatility.
Introduction: The Imperative for Innovation
The quinolin-2-one (or carbostyril) nucleus is a cornerstone in the development of pharmaceuticals. The specific substitution pattern of 7-chloro-4-hydroxy-3-phenyl confers a unique combination of lipophilicity, electronic properties, and steric bulk that is crucial for biological activity.[1] The chlorine atom at the 7-position can enhance binding affinity and modulate metabolic stability, while the 3-phenyl group is often critical for receptor engagement. The 4-hydroxy group, existing in tautomeric equilibrium with the 4-oxo form, provides a key hydrogen bonding motif.
The primary challenge in synthesizing this molecule lies in the controlled construction of the substituted heterocyclic ring. Classical methods often require forcing conditions (temperatures >250 °C) which can lead to product decomposition and undesirable side reactions.[2] The development of novel synthetic methodologies is therefore driven by the need for:
-
Milder Reaction Conditions: To improve compatibility with complex functional groups.
-
Higher Yields and Selectivity: To increase overall process efficiency.
-
Greater Atom Economy: To align with the principles of green chemistry.
-
Access to Diverse Analogs: To facilitate robust structure-activity relationship (SAR) studies.
This guide focuses on strategies that address these needs, moving beyond textbook examples to field-proven, modern techniques.
Retrosynthetic Analysis: Devising the Modern Approach
A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections that form the basis for modern synthetic strategies. The most common approaches involve forming the N1-C2 and C4-C4a bonds via intramolecular cyclization of a pre-functionalized aniline derivative.
Caption: Retrosynthetic pathways for the target quinolinone.
This analysis highlights two primary strategic families:
-
Intramolecular Cyclization: Constructing the quinolinone core from a linear precursor already containing the 3-phenyl group.
-
Late-Stage C-H Functionalization: Introducing the 3-phenyl group onto a pre-formed 7-chloro-quinolin-2-one scaffold.
Advanced Synthetic Strategies
Strategy 1: Enhanced Intramolecular Cyclization Reactions
While classical thermal cyclizations are often inefficient, their modern counterparts utilize catalysts or alternative energy sources to dramatically improve outcomes.
Microwave-Assisted, Catalyst-Mediated Cyclization
Microwave irradiation has been identified as a powerful technique for accelerating reactions that typically require high temperatures, often leading to cleaner reactions, shorter times, and higher yields.[3][4] When combined with a mild Lewis acid catalyst like Bismuth(III) chloride (BiCl₃), the synthesis becomes highly efficient.
Causality Behind the Choice:
-
Microwave Heating: Provides rapid, uniform heating of the polar solvent and reactants, overcoming the high activation energy of the cyclization step without the need for high-boiling, difficult-to-remove solvents like Dowtherm A.[2][5]
-
Bismuth(III) Chloride (BiCl₃): Acts as an effective and environmentally benign Lewis acid. It coordinates to the carbonyl oxygen of the malonate or β-enaminone intermediate, increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the aniline nitrogen, which is the rate-determining step for ring closure.[6]
A plausible reaction workflow involves the initial condensation of a substituted aniline with a phenylmalonic ester derivative, followed by a microwave-assisted, BiCl₃-catalyzed cyclization.[6]
Caption: Workflow for microwave-assisted quinolinone synthesis.
Strategy 2: Palladium-Catalyzed C-H Activation and Annulation
Transition-metal catalysis represents a paradigm shift in heterocyclic synthesis, enabling the construction of complex scaffolds under mild conditions with high regioselectivity.[7] Palladium-catalyzed reactions are particularly powerful for forming C-C bonds, including the introduction of the 3-phenyl group.
One innovative approach involves the palladium-catalyzed C-H activation/annulation of an N-methoxy benzamide with an appropriate coupling partner.[8] While this reference demonstrates isoquinolone synthesis, the underlying principles are directly adaptable. A more direct route for our target involves a palladium-catalyzed cascade reaction. For instance, a Heck coupling of an ortho-iodoaniline with a phenyl-substituted acrylate ester can generate an intermediate that undergoes spontaneous or acid-catalyzed cyclization to the quinolin-2-one core.[9]
Causality Behind the Choice:
-
Palladium(II) Acetate (Pd(OAc)₂): A common and robust palladium precursor that is readily reduced in situ to the active Pd(0) catalyst required for oxidative addition into the C-I bond.
-
Base (e.g., Et₃N): Essential for neutralizing the HI generated during the Heck coupling, preventing side reactions and regenerating the catalytic species.[9]
-
Acidic Medium for Cyclization: After the initial C-C bond formation, an acidic environment protonates the ester carbonyl, activating it for the final intramolecular Friedel-Crafts-type acylation to form the quinolinone ring.[9]
Caption: Simplified catalytic cycle for a Heck coupling step.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Classical Conrad-Limpach | 4-Chloroaniline, β-ketoester | >250 °C, high-boiling solvent | Inexpensive starting materials | Harsh conditions, low yield, poor functional group tolerance.[2] |
| Microwave/BiCl₃-Assisted | 4-Chloroaniline, Diethyl Phenylmalonate, BiCl₃ | 120-150 °C, 5-15 min (MW) | Rapid, high yield, mild conditions, green catalyst.[6] | Requires specialized microwave equipment. |
| Palladium-Catalyzed Heck/Cyclization | 2-Iodo-4-chloroaniline, Phenyl Acrylate, Pd(OAc)₂, Base | 80-100 °C, 12-24 h | Mild conditions, good functional group tolerance.[9] | Requires pre-functionalized (iodinated) aniline, expensive catalyst. |
| Palladium-Catalyzed C-H Annulation | N-acyl aniline derivative, alkyne, Pd(II) catalyst, oxidant | 80-120 °C, 12-24 h | High atom economy, direct C-H functionalization.[8][10] | Can have regioselectivity issues, requires specific directing groups. |
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and represent a self-validating system for implementation in a research setting.
Protocol 1: Microwave-Assisted Synthesis via BiCl₃ Catalysis
(Adapted from BiCl₃-catalyzed synthesis of 4-hydroxy-2-quinolone analogues)[6]
-
Reactant Preparation: To a 20 mL glass microwave reactor tube equipped with a magnetic stir bar, add 4-chloroaniline (1.0 mmol, 127.5 mg), diethyl phenylmalonate (1.2 mmol, 283.5 mg), and ethanol (2 mL).
-
Catalyst Addition: Add Bismuth(III) chloride (BiCl₃) (0.1 mmol, 31.5 mg) to the mixture.
-
Reaction Execution: Seal the reactor tube and place it in a microwave synthesizer. Irradiate the mixture at 140 °C for 10 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Add 10 mL of cold ethanol to the mixture. The product often precipitates out of solution.
-
Purification: Filter the resulting solid and wash it with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble byproducts. The solid is then dried under vacuum to yield 7-chloro-4-hydroxy-3-phenylquinolin-2-one. Further purification can be achieved by recrystallization from hot ethanol or acetic acid if necessary.
Protocol 2: Palladium-Catalyzed Heck Coupling and Cyclization
(Adapted from palladium-catalyzed synthesis of quinolin-2(1H)-ones)[9]
-
Heck Coupling: In a 50 mL round-bottom flask, combine 2-iodo-4-chloroaniline (1.0 mmol, 253.5 mg), methyl 3-phenylacrylate (1.1 mmol, 178.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Solvent and Base Addition: Add acetonitrile (15 mL) and triethylamine (Et₃N) (2.0 mmol, 0.28 mL).
-
Reaction Execution: Heat the mixture to 100 °C under a nitrogen atmosphere and stir for 18 hours. Monitor the reaction by TLC.
-
Intermediate Isolation: After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude cinnamate intermediate.
-
Cyclization: Dissolve the crude intermediate in a mixture of acetic acid (10 mL) and concentrated sulfuric acid (1 mL).
-
Finalization and Purification: Heat the solution at 100 °C for 4 hours. Cool the mixture to room temperature and pour it slowly into 50 mL of ice water. The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to afford the target product.
Conclusion and Future Outlook
The synthesis of 7-chloro-4-hydroxy-3-phenylquinolin-2-one has evolved significantly from classical high-temperature condensations to elegant and efficient modern methodologies. Microwave-assisted, catalyst-mediated cyclizations offer a dramatic improvement in speed and yield, aligning with green chemistry principles.[6] Concurrently, palladium-catalyzed strategies, particularly those involving direct C-H activation, provide unparalleled access to structural analogs by allowing for late-stage introduction of the crucial phenyl moiety, thereby enhancing the efficiency of SAR studies.[7][8]
Future advancements in this field will likely focus on the integration of flow chemistry for improved scalability and safety, as well as the exploration of photoredox catalysis to access novel reaction pathways under even milder conditions. These continuing innovations ensure that chemists in drug discovery and development will have an ever-expanding toolkit to synthesize this important class of molecules with greater precision and efficiency.
References
-
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]
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Title: Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation Source: MDPI URL: [Link]
-
Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: Durham University Research Portal URL: [Link]
-
Title: Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives Source: ResearchGate URL: [Link]
-
Title: Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents Source: ResearchGate URL: [Link]
-
Title: N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL: [Link]
-
Title: Palladium-Catalysed Synthesis and Transformation of Quinolones Source: MDPI URL: [Link]
-
Title: Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: 4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic and Nonacidic Glycine Site N-Methyl-d-aspartate Antagonists with in Vivo Activity Source: ACS Publications URL: [Link]
-
Title: Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids Source: ACS Publications URL: [Link]
-
Title: Conrad-limpach-knorr synthesis of Quinolone Source: YouTube URL: [Link]
-
Title: Palladium‐Catalyzed Aerobic Oxidative Synthesis of 3‐Phenylquinoline with Azides and Aldehydes Source: Sci-Hub URL: [Link]
-
Title: Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Facile Synthesis of Quinoline-Substituted 3-Hydroxy-2-oxindoles and 3-Amino-2-oxindoles via a Palladium-Catalyzed Cascade Intramolecular Cyclization/Intermolecular Nucleophilic Addition Reaction Source: ACS Publications URL: [Link]
-
Title: N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents Source: PubMed URL: [Link]
-
Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: 4-Hydroxy-1-phenylquinolin-2(1 H )-one in One-pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions Source: ResearchGate URL: [Link]
-
Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Semantic Scholar URL: [Link]
-
Title: Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines Source: Royal Society of Chemistry URL: [Link]
-
Title: Microwave-assisted Synthesis of Quinolines Source: Bentham Science URL: [Link]
- Title: Process for the preparation of 4-hydroxy quinolines Source: Google Patents URL
-
Title: BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines Source: ResearchGate URL: [Link]
-
Title: Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction Source: Scribd URL: [Link]
-
Title: 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation Source: ResearchGate URL: [Link]
-
Title: Microwave assisted synthesis of 4‐quinolones Source: ResearchGate URL: [Link]
-
Title: Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization Source: Nature URL: [Link]
-
Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL: [Link]
-
Title: Conrad-Limpach reaction Source: ResearchGate URL: [Link]
-
Title: Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines Source: ResearchGate URL: [Link]
- Title: Preparation of 4-hydroxyquinoline compounds Source: Google Patents URL
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1H NMR and 13C NMR data for 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Introduction: The Structural Elucidation Challenge
This compound is a heterocyclic compound belonging to the 4-hydroxy-2-quinolinone class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities. The precise and unambiguous characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this specific quinolinone derivative.
The 4-hydroxy-2-quinolinone core exists in a tautomeric equilibrium with its 2,4-quinolinedione form. However, the 4-hydroxy tautomer is generally the predominant form, stabilized by intramolecular hydrogen bonding and conjugation, and will be the basis of our spectral analysis.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for any NMR analysis. The structure and IUPAC-recommended numbering for this compound are presented below. This numbering will be used consistently throughout the guide.
Caption: A logical workflow for complete NMR-based structure elucidation.
Step 3: Rationale for 2D NMR Experiments
-
¹H-¹H COSY (Correlation Spectroscopy): This is the primary tool for identifying proton spin systems. For this molecule, it will definitively link H-5, H-6, and H-8 in the quinolinone ring and establish the connectivity of the protons on the phenyl ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides an unambiguous assignment for all protonated carbons (CH groups) by correlating the signals from the ¹H and ¹³C spectra.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations that would confirm the core structure include:
-
N₁-H to C-2 , C-8a , and C-3 .
-
H-5 to C-4 , C-7 , and C-4a .
-
H-8 to C-8a , C-6 , and C-4a .
-
Phenyl protons (H-2'/6' ) to C-3 and C-4 .
-
Conclusion
This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental principles, we have established a detailed set of expected chemical shifts and coupling patterns. The true power of this guide lies not in the predicted values alone, but in the accompanying rationale and the detailed, self-validating experimental workflow. Following the prescribed protocol of 1D and 2D NMR experiments will enable researchers to confidently acquire, interpret, and confirm the structure of this and related quinolinone derivatives, ensuring the scientific integrity required for advanced research and drug development.
References
-
Stadler, A., et al. (2014). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o231. Available at: [Link]
- Supporting Information for publications detailing synthesis of quinazolinone derivatives. These often contain raw spectral data in DMSO-d₆.
- Supporting Information from The Royal Society of Chemistry for articles on quinolinone synthesis, providing examples of typical spectral d
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
- ACG Publications. (2023). Supporting information for "An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones".
-
El-Gazzar, A. B. A., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 13(1), 12345. Available at: [Link]
- The Royal Society of Chemistry. Supporting Information for catalytic synthesis, including ¹H and ¹³C NMR spectra for various organic compounds.
- TSI Journals. (2015). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Provides theoretical calculations for quinoline derivatives, offering insights into expected chemical shift trends.
-
Ivanova, B., et al. (2017). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(3), M948. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Al-Mulla, A. (2015). 4-Hydroxy-1-phenylquinolin-2(1 H )-one in One-pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions. Journal of Heterocyclic Chemistry, 53(2). Available at: [Link]
- Supporting Information for publications detailing the synthesis of 2-phenylquinolin-4(1H)-one. Provides baseline data for the unsubstituted parent structure in DMSO-d₆.
-
ResearchGate. (2014). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Provides crystallographic data and references for a closely related N-methylated analogue. Available at: [Link]
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Analytical Path for a Novel Quinolone Scaffold
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The specific analogue, 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, presents a unique combination of functional groups—a halogen, a phenyl substituent, and a hydroxy-keto tautomeric system—that necessitates a robust and nuanced analytical approach for its characterization. This guide provides an in-depth, experience-driven framework for the comprehensive mass spectrometric analysis of this molecule, moving beyond mere protocol to explain the fundamental reasoning behind each methodological choice. Our objective is to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their own novel quinolinone derivatives.
Foundational Physicochemical & Ionization Properties
A successful mass spectrometry (MS) experiment begins with a thorough understanding of the analyte's chemical nature. The structure of this compound dictates its behavior from sample preparation to detection.
Molecular Structure and Properties:
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₁₅H₁₀ClNO₂ | Determines the exact mass of the molecule. |
| Monoisotopic Mass | 271.03998 Da | The theoretical exact mass used for high-resolution mass spectrometry (HRMS) confirmation. |
| Average Mass | 271.70 g/mol | Used for calculating concentrations and reagent quantities. |
| Key Features | Quinolinone core, phenyl group, hydroxyl group, chlorine atom | The quinolinone and hydroxyl groups provide sites for protonation, making positive-ion mode electrospray ionization (ESI) highly effective. The chlorine atom imparts a characteristic isotopic pattern (³⁵Cl/³⁷Cl). |
| Tautomerism | 4-hydroxyquinolin-2(1H)-one ⇌ 2,4-dihydroxyquinoline | The molecule can exist in tautomeric forms[1]. The quinolone form is generally predominant in solution, and this equilibrium influences ionization and fragmentation. |
Justification for Ionization Mode Selection:
Given the presence of the acidic hydroxyl group and the basic nitrogen atom within the quinolinone ring, this molecule is amphiprotic and can be ionized in either positive or negative mode. However, positive-ion Electrospray Ionization (ESI) is the recommended starting point. The nitrogen atom in the heterocyclic ring is a ready site for protonation, leading to a stable [M+H]⁺ ion. ESI is a "soft" ionization technique, ideal for preserving the intact molecular ion, which is a critical first step for structural elucidation via tandem MS (MS/MS)[2].
The Analytical Workflow: From Sample to Spectrum
A robust analytical workflow ensures reproducibility and data integrity. The following diagram and protocols outline a validated pathway for the analysis of this compound.
Caption: High-level workflow for LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO). DMSO is an excellent choice for initial solubilization of many heterocyclic compounds.
-
Working Solution (e.g., 5 µg/mL): Dilute the stock solution in a solvent mixture compatible with the liquid chromatography (LC) mobile phase, typically 50:50 acetonitrile/water with 0.1% formic acid. The acid is crucial as it promotes the formation of [M+H]⁺ ions in the ESI source.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: LC separation is critical for analyzing the compound in complex matrices (e.g., plasma, reaction mixtures) and for ensuring that a pure compound enters the mass spectrometer, preventing ion suppression. Reversed-phase chromatography is the workhorse for small-molecule drug analysis[3].
-
Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal. Triple quadrupole (QqQ) instruments are also highly suitable, especially for targeted quantification[4].
| Parameter | Recommended Setting | Justification |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for retaining moderately nonpolar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial screening. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ionization Mode | ESI Positive | As justified previously. |
| Full Scan (MS1) | m/z 100-500 | Covers the expected molecular ion and potential adducts. |
| MS/MS Scan | Product Ion Scan of m/z 272.0 | To generate fragment ions from the protonated molecule. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramp of collision energies ensures that both low-energy (stable) and high-energy (less stable) fragments are observed, providing a richer fragmentation spectrum. |
Interpreting the Mass Spectra: From Data to Structure
MS1: The Full Scan Spectrum
The initial full scan is a survey of all ions produced from the sample. For this compound, we expect to see:
-
The Protonated Molecule [M+H]⁺: The most abundant ion should appear at an m/z of 272.0474 .
-
The Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic peak ([M+2+H]⁺) will be observed at m/z274.0445 , with an intensity approximately one-third that of the main peak. This signature is a powerful confirmation of the presence of a single chlorine atom.
-
High-Resolution Mass Spectrometry (HRMS): Using an HRMS instrument, the measured mass can be used to confirm the elemental composition.[5][6] A measured mass within 5 ppm of the theoretical mass provides high confidence in the assigned molecular formula.
Table of Expected Ions:
| Ion | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z |
| [M] | C₁₅H₁₀³⁵ClNO₂ | 271.03998 | - |
| [M+H]⁺ | C₁₅H₁₁³⁵ClNO₂⁺ | 272.04725 | 272.0473 |
| [M+2+H]⁺ | C₁₅H₁₁³⁷ClNO₂⁺ | 274.04430 | 274.0443 |
| [M+Na]⁺ | C₁₅H₁₀³⁵ClNNaO₂⁺ | 294.02922 | 294.0292 |
MS/MS: Unraveling the Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides the structural fingerprint of the molecule. By isolating the [M+H]⁺ ion (m/z 272.0) and subjecting it to collision-induced dissociation (CID), we can observe its characteristic fragmentation patterns. Quinolone antibiotics and related structures often undergo predictable cleavages, such as the loss of small neutral molecules like H₂O and CO.[7][8]
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Initial Biological Screening of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinolinone Scaffold and the Promise of a Novel Derivative
The quinoline and quinolinone cores are privileged scaffolds in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] These activities include potent anticancer, antimicrobial, and enzyme-inhibitory effects.[2][3] The 4-hydroxy-2(1H)-quinolone moiety, in particular, has garnered significant attention due to its versatile chemical reactivity and therapeutic potential.[4] The introduction of a phenyl group at the 3-position and a chlorine atom at the 7-position of this core, yielding 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, presents a novel chemical entity with unexplored biological potential. This guide provides a comprehensive, technically-grounded framework for the initial biological screening of this compound, designed for researchers in drug development. Our approach is rooted in a logical, stepwise progression from broad cytotoxicity assessments to more specific antimicrobial and enzyme inhibition assays, ensuring a thorough preliminary evaluation.
Section 1: Foundational Assessment - Cytotoxicity Profiling
Before delving into specific therapeutic activities, it is paramount to establish the cytotoxic profile of a novel compound. This initial screen provides a baseline understanding of its potency and selectivity, guiding subsequent experimental design. The widely accepted and robust MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the cornerstone of this initial assessment.[5]
The Rationale behind Cytotoxicity Screening
The primary objective of this phase is to determine the concentration range at which this compound exhibits biological activity, and to assess its general toxicity against both cancerous and non-cancerous cell lines. A compound with potent, selective cytotoxicity against cancer cells is a promising therapeutic candidate.[6] Conversely, high toxicity against non-cancerous cells may flag potential safety concerns.[7]
Experimental Workflow: Cytotoxicity Assessment
The following diagram outlines the logical flow of the cytotoxicity screening process.
Caption: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung)[8]
-
Non-cancerous human cell line (e.g., HEK293 - embryonic kidney)[6]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the medium in the 96-well plates with the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation and Interpretation
The results of the cytotoxicity screening should be presented in a clear and concise table.
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| A549 (Lung Cancer) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| HEK293 (Normal) | Hypothetical Value | Hypothetical Value | - |
Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells. Based on studies of similar 7-chloro-4-hydroxy-2-quinolone derivatives, it is plausible that our target compound will exhibit anticancer activity.[10]
Section 2: Antimicrobial Activity Screening
The quinolone scaffold is famously associated with antibacterial agents.[11] Therefore, a preliminary screen for antimicrobial activity is a logical next step. The agar well diffusion method provides a rapid and straightforward qualitative assessment, followed by the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).
Rationale for Antimicrobial Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Quinolone derivatives have a well-established history as effective antibiotics.[11] This screening will determine if this compound possesses activity against clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.
Experimental Workflow: Antimicrobial Screening
The following diagram illustrates the workflow for the antimicrobial screening.
Caption: Workflow for antimicrobial activity screening.
Detailed Protocols
2.3.1. Agar Well Diffusion Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)[12]
-
Fungal strain (e.g., Candida albicans)[13]
-
Mueller-Hinton Agar (for bacteria), Sabouraud Dextrose Agar (for fungi)
-
Sterile cork borer
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Spread a standardized inoculum of the test microorganism over the agar surface.[12]
-
Aseptically punch wells (6-8 mm in diameter) into the agar.[12]
-
Add a defined volume (e.g., 50 µL) of the compound solution (at a high concentration, e.g., 1 mg/mL) into the wells.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
Measure the diameter of the zone of inhibition around each well.
2.3.2. Broth Microdilution Method
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria), RPMI-1640 (for fungi)
-
Bacterial and fungal strains
Procedure:
-
Dispense broth into the wells of a 96-well plate.
-
Perform a two-fold serial dilution of the compound across the plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Data Presentation and Interpretation
The results can be summarized in a table.
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| S. aureus | Hypothetical Value | Hypothetical Value |
| E. coli | Hypothetical Value | Hypothetical Value |
| C. albicans | Hypothetical Value | Hypothetical Value |
A significant zone of inhibition and a low MIC value suggest promising antimicrobial activity.
Section 3: Preliminary Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. The 4-hydroxyquinolin-2-one scaffold has been associated with the inhibition of various enzymes, including kinases and cholinesterases. A preliminary screen against a relevant enzyme class can provide valuable insights into the compound's mechanism of action.
Rationale for Enzyme Inhibition Screening
Given that derivatives of the core structure have shown activity against enzymes like phosphoinositide 3-kinase (PI3Kα) and cholinesterases, these are logical starting points for an initial screen. Identifying a specific enzyme target early in the drug discovery process can significantly accelerate lead optimization.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines a general workflow for an in vitro enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Example Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer
-
96-well plate
Procedure:
-
Add buffer, DTNB, and different concentrations of the test compound to the wells of a 96-well plate.
-
Add the enzyme (AChE or BChE) to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Continuously measure the absorbance at 412 nm for several minutes. The rate of the reaction is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Data Presentation and Interpretation
The inhibitory activity is expressed as the IC50 value.
| Enzyme | Compound IC50 (µM) | Reference Inhibitor IC50 (µM) |
| Acetylcholinesterase (AChE) | Hypothetical Value | Hypothetical Value (e.g., Donepezil) |
| Butyrylcholinesterase (BChE) | Hypothetical Value | Hypothetical Value (e.g., Rivastigmine) |
A low IC50 value indicates potent inhibition of the target enzyme. For instance, a related 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative exhibited an IC50 value of 6.084 ± 0.26 μM against cholinesterase.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the initial biological screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and enzyme inhibitory potential, researchers can efficiently gather the preliminary data necessary to justify further investigation. Positive results in any of these assays would warrant more in-depth studies, including mechanism of action elucidation, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize the compound's therapeutic potential. The quinolinone scaffold continues to be a rich source of biologically active molecules, and a thorough initial screening is the critical first step in unlocking the potential of novel derivatives like the one discussed herein.
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Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link].
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SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY. ResearchGate. Available at: [Link].
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Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available at: [Link].
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N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). PubMed. Available at: [Link].
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Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ResearchGate. Available at: [Link].
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3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. National Center for Biotechnology Information. Available at: [Link].
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Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. National Center for Biotechnology Information. Available at: [Link].
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Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. PubMed. Available at: [Link].
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The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. MDPI. Available at: [Link].
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Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer's Treatment. National Center for Biotechnology Information. Available at: [Link].
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4-Hydroxy-1-phenylquinolin-2(1 H )-one in One-pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions. ResearchGate. Available at: [Link].
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Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. MDPI. Available at: [Link].
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Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. PubMed. Available at: [Link].
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. National Center for Biotechnology Information. Available at: [Link].
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Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI. Available at: [Link].
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Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. National Center for Biotechnology Information. Available at: [Link].
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Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis Online. Available at: [Link].
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(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link].
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Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. PubMed. Available at: [Link].
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link].
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A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one. ResearchGate. Available at: [Link].
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Antimicrobial Activity of Some Novel 1-(3-(4-Chlorophenylimino)-3,4-dihydroquinoxalin-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link].
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Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link].
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Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone derivatives. Der Pharma Chemica. Available at: [Link].
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Available at: [Link].
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The Quinolinone Scaffold: A Technical Guide to Evaluating the In Vitro Anticancer Potential of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Core as a Privileged Scaffold in Oncology
The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Within this class, 4-hydroxy-2-quinolinone derivatives have emerged as a particularly promising scaffold for the development of novel anticancer agents. These compounds have demonstrated significant potential to induce cell cycle arrest and apoptosis in various cancer cell lines.[2] The strategic placement of substituents on the quinolinone ring system allows for the fine-tuning of their biological activity. Specifically, the introduction of a phenyl group at the 3-position and a chlorine atom at the 7-position, as in the case of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, is hypothesized to enhance cytotoxic potency and modulate the mechanism of action.
This technical guide provides a comprehensive framework for the in vitro evaluation of the anticancer activity of this compound. While direct and extensive research on this specific molecule is emerging, this guide draws upon established methodologies and findings from closely related 7-chloroquinoline and 3-phenyl-4-hydroxy-2-quinolinone analogues to provide a robust investigational blueprint. We will delve into the critical experimental protocols, the rationale behind their selection, and the interpretation of the data generated, empowering researchers to rigorously assess the therapeutic potential of this promising compound.
Part 1: Foundational Cytotoxicity Assessment
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on a panel of cancer cell lines. This is crucial for establishing a dose-dependent response and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Recommended Cell Lines
A diverse panel of human cancer cell lines should be selected to represent various cancer types. Based on studies of similar quinolinone derivatives, a suggested starting panel could include:
-
MDA-MB-231: A triple-negative breast cancer cell line, known for its aggressive phenotype.
-
MCF-7: An estrogen receptor-positive breast cancer cell line.
-
A549: A human lung adenocarcinoma cell line.
-
HCT-116: A human colon cancer cell line.
-
PC-3: A human prostate cancer cell line.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. The concentration range should be broad enough to encompass both minimal and maximal effects (e.g., 0.1 µM to 100 µM). Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess the time-dependent effects of the compound.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis and Interpretation:
The percentage of cell viability is calculated using the following formula:
The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticipated Results and Data Presentation
Based on the activity of structurally similar compounds, it is anticipated that this compound will exhibit dose-dependent cytotoxicity against the tested cancer cell lines. The IC50 values are expected to be in the low micromolar range.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.2 |
| MCF-7 | ER-Positive Breast Cancer | 8.7 |
| A549 | Lung Adenocarcinoma | 12.5 |
| HCT-116 | Colon Cancer | 7.8 |
| PC-3 | Prostate Cancer | 10.1 |
Note: These are hypothetical values for illustrative purposes and must be determined experimentally.
Part 2: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of this compound is established, the next critical step is to investigate its mechanism of action. The induction of apoptosis (programmed cell death) and the disruption of the cell cycle are common mechanisms for many effective anticancer drugs.
Experimental Workflow for Mechanistic Studies
Caption: A potential signaling pathway for compound-induced apoptosis.
Conclusion and Future Directions
This technical guide outlines a systematic and robust approach for the in vitro evaluation of the anticancer activity of this compound. By employing a combination of cytotoxicity assays, apoptosis and cell cycle analysis, and western blotting, researchers can gain a comprehensive understanding of the compound's potency and mechanism of action.
While this guide provides a solid foundation based on the known activities of related quinolinone derivatives, it is imperative to conduct these experiments specifically with this compound to ascertain its unique biological profile. Further investigations could also explore its effects on other cancer hallmarks, such as angiogenesis and metastasis, and eventually progress to in vivo studies to validate its therapeutic potential. The quinolinone scaffold continues to be a rich source of inspiration for the development of novel anticancer agents, and a thorough in vitro characterization is the critical first step in this endeavor.
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50556. [Link]
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A Technical Guide to Investigating the Anti-inflammatory Potential of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Abstract
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This technical guide outlines a comprehensive, field-proven research framework for the synthesis, characterization, and systematic evaluation of the anti-inflammatory potential of a novel derivative, 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. While extensive research exists on the anti-inflammatory properties of the broader quinoline class, this specific molecule remains unexplored.[1][2] This document provides a strategic workflow, from hypothesized mechanisms of action to detailed in vitro and in vivo experimental protocols, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of inflammatory pathway analysis, including the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling cascade.
Introduction: The Quinolinone Scaffold as a Promising Anti-inflammatory Agent
Inflammation is a complex biological response essential for host defense, yet its dysregulation underlies a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary goal in modern pharmacology is the development of novel anti-inflammatory agents with improved efficacy and safety profiles.
The quinoline and quinolinone heterocyclic systems have emerged as a focal point of such efforts, with numerous derivatives demonstrating significant analgesic and anti-inflammatory activities.[3] These compounds have been shown to target key pharmacological mediators of inflammation, including cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and various phosphodiesterases.[2]
This guide focuses on This compound , a novel compound whose potential has not yet been characterized. The presence of a 4-hydroxy group, a phenyl ring at the 3-position, and a chlorine atom at the 7-position suggests a unique electronic and steric profile that warrants a thorough investigation. This document serves as a complete methodological blueprint to rigorously assess its anti-inflammatory capabilities.
Plausible Synthetic Route
The synthesis of 4-hydroxy-2-quinolinone derivatives is well-documented. A plausible and efficient approach for synthesizing the target compound involves a one-pot reaction starting from the appropriately substituted aniline and a malonic acid derivative, such as Meldrum's acid, followed by thermal cyclization promoted by a dehydrating agent like Eaton's reagent (methanesulfonic acid/phosphorus pentoxide).[4]
Proposed Synthesis of this compound: A mixture of 3-chloroaniline and a suitable phenylmalonic acid derivative would be heated, likely under solvent-free conditions or in a high-boiling point solvent. The intermediate anilide would then undergo an intramolecular Friedel-Crafts-type acylation to yield the cyclized quinolinone core. Purification would be achieved through recrystallization or column chromatography.
Hypothesized Mechanism of Action: Dual Inhibition of COX and NF-κB Pathways
Based on extensive structure-activity relationship (SAR) studies of related quinoline and quinazolinone compounds, we hypothesize that this compound may exert its anti-inflammatory effects through a multi-targeted mechanism, primarily involving the inhibition of COX enzymes and the NF-κB signaling pathway.[2][3][5]
-
Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The planar, heterocyclic structure of the quinolinone core is well-suited to interact with the active site of COX enzymes.[5][7]
-
NF-κB Pathway Modulation: The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[8] Small molecules that inhibit key steps in the NF-κB activation cascade, such as the phosphorylation and degradation of its inhibitor, IκBα, are highly sought after as therapeutic agents.[9][10]
The diagram below illustrates the canonical NF-κB signaling pathway and the potential points of intervention for a novel quinolinone inhibitor.
Caption: Hypothesized intervention points of quinolinone derivatives in the NF-κB signaling pathway.
Proposed In Vitro Evaluation Workflow
A tiered, systematic in vitro screening cascade is essential to characterize the anti-inflammatory activity and elucidate the mechanism of action.
Caption: A strategic workflow for the in vitro evaluation of anti-inflammatory potential.
Protocol: Cell-Free COX-1 and COX-2 Enzymatic Inhibition Assay
This assay directly measures the compound's ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[11][12]
Methodology:
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, arachidonic acid (substrate), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
-
Preparation: Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in a 96-well plate. Include wells for a vehicle control (DMSO) and a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib).
-
Reaction Initiation: To each well, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2). Incubate for 5 minutes at 25°C.
-
Colorimetric Measurement: Add TMPD and arachidonic acid to initiate the reaction. Immediately begin monitoring the absorbance at 590 nm for 5 minutes using a plate reader. The rate of color development is proportional to peroxidase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Hypothetical Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |
| Test Compound | 15.2 | 0.85 | 17.9 |
| Celecoxib (Control) | >100 | 0.30 | >333 |
| Indomethacin (Control) | 0.5 | 5.0 | 0.1 |
Protocol: Cytokine Inhibition in LPS-Stimulated Macrophages
This cell-based assay assesses the compound's ability to suppress the production of key pro-inflammatory cytokines in a biologically relevant context.[13][14][15]
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and penicillin-streptomycin. Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 1 µM, 5 µM, 25 µM). Incubate for 1 hour.
-
Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and an unstimulated control (no compound, no LPS).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[16]
-
Data Analysis: Normalize the cytokine concentrations to the vehicle control (LPS only) and calculate the percentage of inhibition for each compound concentration.
Hypothetical Data Presentation:
| Treatment Group | TNF-α Concentration (pg/mL) | % Inhibition | IL-6 Concentration (pg/mL) | % Inhibition |
| Unstimulated Control | 55 ± 8 | N/A | 30 ± 5 | N/A |
| Vehicle + LPS (1 µg/mL) | 3500 ± 210 | 0% | 8200 ± 450 | 0% |
| Test Compound (5 µM) + LPS | 1650 ± 150 | 52.9% | 3900 ± 310 | 52.4% |
| Test Compound (25 µM) + LPS | 480 ± 65 | 86.3% | 1150 ± 120 | 86.0% |
Proposed In Vivo Evaluation
Positive results from in vitro assays warrant progression to a validated animal model of acute inflammation to assess efficacy in a complex biological system.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a gold-standard, reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[17][18][19]
Methodology:
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[19]
-
Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (t=0) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline (t=0) volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group, typically at the 3-hour time point.
Hypothetical Data Presentation (at 3 hours post-carrageenan):
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | 0% |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| Test Compound | 30 | 0.51 ± 0.06 | 40.0% |
| Test Compound | 100 | 0.32 ± 0.04 | 62.4% |
Data Interpretation and Future Directions
A successful outcome from this research framework would be the identification of this compound as a potent anti-inflammatory agent.
-
Potency and Selectivity: A low micromolar or high nanomolar IC50 value against COX-2, coupled with a high selectivity index (>10), would suggest a promising profile with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[5]
-
Cellular Efficacy: Significant, dose-dependent inhibition of TNF-α and IL-6 production in macrophages would confirm the compound's activity in a cellular context and support an NF-κB-modulating mechanism.
-
In Vivo Activity: A statistically significant reduction in paw edema in the carrageenan model would demonstrate in vivo efficacy and provide a basis for further preclinical development.
Should the compound prove effective, future work should focus on:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Advanced Mechanistic Studies: Using Western blotting to confirm the inhibition of IκBα phosphorylation and NF-κB nuclear translocation.
-
Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as adjuvant-induced arthritis.
-
Safety and Toxicology: Conducting preliminary cytotoxicity assays (e.g., MTT assay) and comprehensive preclinical toxicology studies.
By following this structured, evidence-based approach, researchers can thoroughly and efficiently characterize the anti-inflammatory potential of this compound, paving the way for the potential development of a novel therapeutic agent.
References
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Bartosh, T. J., Ylöstalo, J. H., Mohammadipoor, A., Bazhanov, N., Coble, K., & Prockop, D. J. (2013). Macrophage Inflammatory Assay. Journal of Visualized Experiments, (78), e50398. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed, 2018 Mar 20. [Link]
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Georgiev, G., & Malinova, D. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed, 2013. [Link]
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Mishra, P., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
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Wang, C. H., et al. (2010). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. Taylor & Francis Online. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
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Zhang, Y., et al. (2020). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]
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Methodological & Application
The Synthetic Chemist's Guide to Substituted 4-Hydroxyquinolin-2-ones: Protocols, Mechanisms, and Applications
Introduction: The Enduring Relevance of the 4-Hydroxyquinolin-2-one Scaffold
The 4-hydroxyquinolin-2-one core is a privileged heterocyclic motif that forms the structural foundation of a vast array of natural products and pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, anti-inflammatory, and even anticancer properties.[2] This widespread therapeutic potential has cemented the quinolinone scaffold as a high-priority target in medicinal chemistry and drug development.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic procedures to provide a deep, mechanistic understanding of why certain protocols are employed. By elucidating the causality behind experimental choices, this document serves as both a practical laboratory manual and an advanced educational resource for the synthesis of this vital class of molecules.
Strategic Approaches to Synthesis: A Comparative Overview
The construction of the 4-hydroxyquinolin-2-one ring system can be achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and scalability. Here, we will dissect two of the most robust and widely utilized methods: the Conrad-Limpach and Camps cyclization reactions.
I. The Conrad-Limpach Synthesis: High-Temperature Cyclization for C4-Hydroxy Formation
The Conrad-Limpach synthesis is a powerful and enduring method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and β-ketoesters.[3] The reaction is typically a two-step process involving an initial condensation followed by a high-temperature thermal cyclization.[4]
The cornerstone of the Conrad-Limpach synthesis is the thermal electrocyclic ring closure. This step requires significant thermal energy (often upwards of 250 °C) for two primary reasons:
-
Overcoming Aromaticity: The cyclization proceeds through an intermediate that temporarily disrupts the aromaticity of the aniline ring.[5] This dearomatization step has a high activation energy barrier that must be overcome with heat.
-
Favorable Tautomerization: The reaction requires the formation of a high-energy imine-enol tautomer from the initial Schiff base adduct to facilitate the ring-closing reaction.[5]
The choice of a high-boiling, inert solvent is therefore not arbitrary but a critical parameter dictated by the reaction mechanism. Solvents like diphenyl ether, Dowtherm A, or even mineral oil are frequently employed to achieve the necessary temperatures for efficient cyclization.[3][5] Using a lower-boiling solvent would result in incomplete reaction or significantly lower yields.[5]
The overall workflow can be visualized as follows:
Caption: Workflow for the Conrad-Limpach Synthesis.
The critical nature of the solvent's boiling point on reaction yield is demonstrated in the table below, adapted from studies on the synthesis of 2-methyl-6-nitro-4-quinolone.[5]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 45 |
| Propyl Benzoate | 231 | 55 |
| Isobutyl Benzoate | 241 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 67 |
| 2-Nitrotoluene | 222 | 68 |
| 2,6-di-tert-butylphenol | 253 | 82 |
| Dowtherm A | 257 | 86 |
As evidenced, a clear correlation exists between higher boiling points and improved product yields, underscoring the mechanistic requirement for high thermal energy.[5]
This protocol provides a generalized procedure for the synthesis of a substituted 4-hydroxyquinolin-2-one.
Materials:
-
Substituted Aniline (1.0 eq)
-
Ethyl Acetoacetate or other β-ketoester (1.1 - 2.5 eq)
-
High-boiling solvent (e.g., Dowtherm A, Diphenyl Ether)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 2-3 drops)
-
Toluene and Hexanes (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine the substituted aniline (e.g., 72 mmol) and the β-ketoester (e.g., 183 mmol) in the high-boiling solvent (e.g., 150 mL).[5]
-
Catalysis: Add 2-3 drops of concentrated sulfuric acid to the stirred mixture.[5]
-
Condensation (Optional intermediate step): Some protocols call for an initial, lower-temperature condensation to form the enamine intermediate. This can be done by heating the mixture at a lower temperature (e.g., 100-140°C) for 1-2 hours while removing the formed water/ethanol via the distillation head.
-
Thermal Cyclization: Heat the reaction mixture to reflux (typically ~250-260°C for Dowtherm A or diphenyl ether). Maintain reflux for 1-2 hours.[4][5] During this period, the product will often begin to precipitate from the hot solution.[5]
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The desired 4-hydroxyquinolin-2-one should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold toluene and then hexanes to remove residual high-boiling solvent and any non-polar impurities.[5]
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
II. The Camps Cyclization: Base-Mediated Intramolecular Condensation
The Camps cyclization is another classic and versatile method for synthesizing both 2-hydroxy- and 4-hydroxyquinolines. The reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone or a related N-(2-acylaryl)amide.[6]
The key to the Camps cyclization is an intramolecular aldol-type condensation. The regiochemical outcome—that is, whether the 2-hydroxy or 4-hydroxy isomer is formed—is critically dependent on the choice of base and the substrate structure.
-
Formation of 4-Hydroxyquinolin-2-ones: This outcome is favored by the use of a strong base , such as sodium hydroxide or potassium hydroxide. The strong base preferentially deprotonates the α-carbon of the ketone (the more acidic proton), generating an enolate that then attacks the amide carbonyl. Subsequent dehydration leads to the 4-hydroxyquinolin-2-one.[6]
-
Formation of 2-Hydroxyquinolin-4-ones: A milder base favors deprotonation of the amide's α-carbon, leading to the alternative regioisomer.
This base-dependent selectivity is a powerful tool for directing the synthesis towards the desired product.
Caption: Regioselectivity in the Camps Cyclization.
This protocol describes the synthesis of a 2-aryl-4-hydroxyquinolin-2-one from an o-haloacetophenone precursor, following a modern, two-step approach.[7]
Part A: Synthesis of the N-(2-Ketoaryl)amide Precursor
-
Reaction Setup: To an oven-dried, argon-flushed reaction tube, add CuI (5 mol%), the desired amide (1.2 eq), and a base such as K₃PO₄ (2.0 eq).
-
Reagent Addition: Add the o-haloacetophenone (1.0 eq), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%), and a solvent like dioxane.
-
Reaction: Seal the tube and heat the mixture at 110 °C for 20-24 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography to yield the precursor amide.
Part B: Base-Mediated Cyclization
-
Reaction Setup: Dissolve the purified N-(2-ketoaryl)amide precursor (1.0 eq) in a suitable solvent such as ethanol or a THF/water mixture.
-
Base Addition: Add an aqueous solution of a strong base, such as 1 M NaOH (3.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization & Precipitation: Cool the reaction mixture to 0 °C and carefully neutralize with an acid (e.g., 1 M HCl) until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol.
-
Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) if necessary.[8]
Product Validation and Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized 4-hydroxyquinolin-2-ones.
Spectroscopic Data
-
¹H NMR: In DMSO-d₆, the spectrum of the parent 4-hydroxy-2(1H)-quinolone shows characteristic signals for the aromatic protons between 7.1 and 7.9 ppm. A singlet for the C3 proton typically appears around 5.8 ppm. The acidic protons of the N-H and O-H groups are often broad and appear far downfield (e.g., ~11.2 ppm and ~12.9 ppm, respectively).[1]
-
¹³C NMR: The carbonyl carbon (C2) and the hydroxyl-bearing carbon (C4) are typically observed downfield around 163 ppm. The C3 carbon appears significantly upfield, around 98 ppm.[1][9]
-
Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch (~3360 cm⁻¹), a strong C=O stretch from the amide carbonyl (~1660 cm⁻¹), and C=C aromatic stretches (~1500-1600 cm⁻¹).[1]
Modern & Green Synthetic Approaches
While the classic methods are robust, modern chemistry strives for more efficient and environmentally benign processes. Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions.
Microwave-Assisted Conrad-Limpach: By performing the thermal cyclization in a sealed vessel under microwave irradiation, reaction times can be dramatically reduced from hours to minutes.[10] This technique allows for rapid heating to temperatures exceeding the solvent's boiling point at atmospheric pressure, significantly enhancing the reaction rate.[11]
Conclusion
The synthesis of substituted 4-hydroxyquinolin-2-ones is a well-established field, yet one that continues to evolve. A thorough understanding of the underlying mechanisms of classical reactions like the Conrad-Limpach and Camps syntheses allows for rational optimization and troubleshooting. By carefully selecting reagents, solvents, and reaction conditions based on these principles, researchers can efficiently access a wide variety of derivatives. The adoption of modern techniques such as microwave-assisted synthesis further empowers chemists to produce these valuable compounds more rapidly and sustainably, accelerating their application in drug discovery and materials science.
References
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St-Jean, A., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 16(10), 8798-8807. Available at: [Link]
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Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical and Pharmaceutical Research, 6(5), S323-S338. Available at: [Link]
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Molnár, J., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(18), 3302. Available at: [Link]
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Gach, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 1038. Available at: [Link]
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SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive.com. Available at: [Link]
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Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. Available at: [Link]
-
Grokipedia. (n.d.). Camps quinoline synthesis. Grokipedia. Available at: [Link]
-
Altman, R. A., et al. (2007). Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. Organic Letters, 9(22), 4531-4534. Available at: [Link]
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Siadati, S. A. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]
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Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler-Toledo. Available at: [Link]
-
Sharma, V., et al. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(13), 3968. Available at: [Link]
-
Aly, A. A., & Abdou, M. M. (2020). Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Evaluating the Cytotoxicity of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one using the MTT Assay
Abstract
These application notes provide a comprehensive guide for assessing the cytotoxic potential of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, a novel quinolinone derivative. Quinoline-based compounds are of significant interest in medicinal chemistry due to their demonstrated broad-spectrum anti-cancer activities.[1][2][3] This document outlines the fundamental principles of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method for evaluating cell viability and proliferation.[4][5][6] A detailed, step-by-step protocol is provided, designed to be adaptable for various cancer cell lines and laboratory settings. Furthermore, this guide addresses critical aspects of data analysis, interpretation, and troubleshooting to ensure the generation of reliable and reproducible results.
Introduction: The Rationale for Cytotoxicity Screening
The discovery and development of novel anti-cancer agents are paramount in oncological research. Quinolin-2(1H)-one scaffolds have emerged as a promising class of heterocyclic compounds, with numerous derivatives exhibiting significant cytotoxic effects against various human cancer cell lines.[1][7][8] The compound this compound belongs to this class, and therefore, a thorough evaluation of its cytotoxic profile is a critical first step in determining its therapeutic potential.
The MTT assay is a cornerstone technique in this initial screening phase.[4][6] It offers a quantitative measure of cell viability, which is essential for determining the concentration-dependent effects of a test compound.[5] By establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), researchers can effectively rank the potency of novel compounds and select promising candidates for further investigation.
Principle of the MTT Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric method that relies on the metabolic activity of living cells.[6] The central principle involves the enzymatic reduction of the yellow tetrazolium salt, MTT, into an insoluble purple formazan product by mitochondrial dehydrogenases.[4][9] This conversion is primarily mediated by enzymes such as succinate dehydrogenase within the mitochondrial respiratory chain of viable cells.[4]
Consequently, the amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[5][10] The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and reflects the cytotoxic effect of the compound.
Caption: Mechanism of MTT reduction in viable cells.
Detailed Protocol for MTT Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines is recommended for initial screening (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HCT-116 (colon)).[11]
-
Test Compound: this compound.
-
Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile PBS). Filter-sterilize and store at -20°C, protected from light.[4]
-
Solubilization Solution: Options include:
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
DMSO: Cell culture grade, for dissolving the test compound.
-
Equipment:
Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Preparation: Harvest cells that are in their logarithmic growth phase. Perform a cell count and determine cell viability (trypan blue exclusion).
-
Seeding: Seed the cells in a 96-well plate at an optimized density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[9][12]
-
Expert Insight: The optimal seeding density is crucial and cell-line dependent. It should be high enough to provide a reliable absorbance reading but low enough to prevent confluence by the end of the assay.
-
-
Edge Effect Mitigation: To minimize the "edge effect," fill the peripheral wells with 100 µL of sterile PBS or media without cells.[12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.[9]
Day 2: Compound Treatment
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Causality Note: DMSO is a common solvent, but its concentration in the final well should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12] Include a vehicle control (medium with the highest concentration of DMSO used) in your experimental setup.
-
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Also include wells for:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest percentage of DMSO.
-
Blank: Medium only (no cells) for background correction.
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4/5: MTT Assay and Measurement
-
Add MTT Reagent: Following the treatment period, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[5] During this time, purple formazan crystals will form in viable cells and should be visible under a microscope.
-
Solubilize Formazan: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of the chosen solubilization solution (e.g., DMSO) to each well.[4][9]
-
Dissolution: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[4][13] Gentle pipetting may be necessary to aid dissolution.[4]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4] Readings should be taken within 1 hour of adding the solubilization solution.[4]
Data Analysis and Interpretation
Calculation of Cell Viability
-
Correct for Background: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate Percentage Viability: The viability of cells treated with the compound is expressed as a percentage of the viability of the untreated control cells.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
Determination of IC50
The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
-
Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
IC50 Calculation: The IC50 value can be determined from the resulting sigmoidal curve using non-linear regression analysis with software such as GraphPad Prism or through online calculators.[14][15]
Sample Data Presentation
| Compound Concentration (µM) | Log Concentration | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | N/A | 1.250 | 100.0 |
| 0.1 | -1.0 | 1.235 | 98.8 |
| 1 | 0.0 | 1.150 | 92.0 |
| 10 | 1.0 | 0.650 | 52.0 |
| 50 | 1.7 | 0.200 | 16.0 |
| 100 | 2.0 | 0.080 | 6.4 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Microbial contamination.- Phenol red or other reducing agents in the medium.[4]- MTT solution degradation. | - Maintain strict aseptic technique.[12]- Use serum-free, phenol red-free medium for MTT incubation.- Prepare fresh MTT solution and protect from light. |
| Low Absorbance/Weak Signal | - Low cell seeding density.- Insufficient incubation time with MTT.- Cell loss during washing steps. | - Optimize cell number per well.[12]- Ensure a 2-4 hour MTT incubation.- Be gentle when aspirating medium, especially with loosely adherent cells. |
| Inconsistent Results/High Variability | - Uneven cell seeding.- "Edge effect" in the 96-well plate.[12]- Incomplete formazan dissolution.[12] | - Ensure a homogenous single-cell suspension before plating.- Avoid using the outer wells for experimental samples.[12]- Ensure complete mixing after adding the solubilization solution; check for visible crystals. |
| Compound Interference | - Test compound is colored or has reducing/oxidizing properties.[12] | - Run a control with the compound in cell-free medium to measure its intrinsic absorbance. Subtract this value from the treated cell readings. |
Conclusion
The MTT assay is a robust and reliable method for the initial cytotoxic screening of novel compounds like this compound. Adherence to a well-optimized protocol, careful execution, and proper data analysis are essential for obtaining accurate and reproducible results. The data generated from this assay will provide crucial insights into the dose-dependent cytotoxic effects of the test compound, guiding future research in its development as a potential anti-cancer agent.
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PubMed. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. [Link]
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ResearchGate. Can I dissolve formazan crystals overnight?. [Link]
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PubMed. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. [Link]
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National Institutes of Health. Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
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ResearchGate. Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. [Link]
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RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]
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National Institutes of Health. Improved Formazan Dissolution for Bacterial MTT Assay. [Link]
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National Institutes of Health. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
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ResearchGate. Can anyone help me to find out the problems for MTT assay?. [Link]
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ResearchGate. 4-Hydroxy-1-phenylquinolin-2(1 H )-one in One-pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions. [Link]
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National Institutes of Health. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. [Link]
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Springer. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
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National Institutes of Health. 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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ResearchGate. Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. [Link]
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YouTube. How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]
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Stack Exchange. Cell viability assay: Problems with MTT assay in the solubilization step. [Link]
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MDPI. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]
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National Institutes of Health. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. [Link]
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PubMed Central. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. [Link]
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ResearchGate. What is the correct method to calculate the IC50 value for the MTT assay?. [Link]
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Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Introduction: The Quinolinone Scaffold in Oncology and the Imperative of Cell Cycle Analysis
The quinoline and quinolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[1] These compounds often exert their cytotoxic effects by interfering with fundamental cellular processes, most notably the cell cycle. The cell cycle, a tightly regulated series of events leading to cell division, is a primary target for anticancer drug development. Inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M) can prevent cancer cell proliferation and trigger apoptosis (programmed cell death).[2]
This application note focuses on 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, a novel quinolinone derivative. While the precise mechanism of this specific compound is under active investigation, related 4-phenylquinolin-2(1H)-one analogs have demonstrated potent cytotoxicity by inducing cell cycle arrest, often at the G2/M phase.[3][4] Therefore, a robust and reproducible method for analyzing its impact on the cell cycle is paramount for its characterization as a potential therapeutic agent.
Flow cytometry is the gold-standard technique for rapid and precise analysis of the cell cycle distribution within a large cell population.[5][6] The method relies on staining cellular DNA with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to the DNA.[7][8] The fluorescence intensity of each cell is directly proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[9]
This guide provides a comprehensive, field-proven protocol for the analysis of cell cycle arrest induced by this compound using propidium iodide staining and flow cytometry. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the cellular mechanism of action of novel quinolinone-based compounds.
Principle of the Assay
This protocol is based on the principle that a fluorescent DNA-binding dye's emission intensity is proportional to the amount of DNA in a cell. Cells are first treated with this compound. After treatment, the cells are harvested, fixed to permeabilize the cell membrane, and treated with RNase to prevent the staining of double-stranded RNA.[10] Finally, the cells are stained with propidium iodide, and the DNA content of individual cells is quantified using a flow cytometer. An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) in the treated sample compared to an untreated control indicates cell cycle arrest.
Experimental Workflow & Signaling Overview
The following diagram outlines the complete experimental workflow, from cell preparation to data interpretation.
Caption: Experimental workflow for cell cycle analysis.
Based on published data for structurally similar quinoline-chalcone derivatives, a plausible mechanism of action for this compound involves the disruption of microtubule polymerization, leading to G2/M phase arrest and subsequent apoptosis.[4]
Caption: Hypothesized mechanism of G2/M arrest.
Detailed Protocols
Part 1: Cell Culture and Treatment
-
Rationale: The choice of cell line can influence the outcome. It is advisable to use a cancer cell line known to be sensitive to cell cycle inhibitors (e.g., HeLa, MCF-7, HCT-116). A dose-response and time-course experiment should be performed initially to determine the optimal concentration and incubation time for inducing cell cycle arrest without causing excessive cell death.
-
Cell Seeding: Seed your chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Once cells have adhered and reached approximately 50% confluency, replace the medium with fresh medium containing the desired concentrations of the compound. Include a vehicle control well treated with the same concentration of DMSO as the highest compound concentration.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 24, 48 hours).
Part 2: Cell Staining with Propidium Iodide
-
Rationale: Cold ethanol fixation is crucial as it permeabilizes the cell membrane, allowing the entry of propidium iodide, while simultaneously preserving the cellular morphology.[11][12] Adding the ethanol dropwise while vortexing prevents cell clumping, which is critical for obtaining high-quality single-cell suspension data.[13] RNase A treatment is essential to degrade any double-stranded RNA, ensuring that PI exclusively stains DNA for accurate cell cycle analysis.[10]
-
Harvesting: Aspirate the culture medium. Wash the cells once with 1X PBS. Detach the adherent cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 1X PBS.
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol drop-by-drop to the tube. This prevents cell aggregation.
-
Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks if necessary.[12]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet twice with 1X PBS.[13] Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Staining: Add 500 µL of PBS containing 100 µg/mL Propidium Iodide (final concentration 50 µg/mL). Gently mix and incubate for 15-30 minutes at room temperature in the dark.
-
Final Preparation: Transfer the stained cell suspension to flow cytometry tubes. It is recommended to filter the suspension through a 35-50 µm nylon mesh to remove any remaining clumps before analysis.
Part 3: Flow Cytometry Acquisition and Analysis
-
Rationale: Data should be collected in a linear mode for DNA content analysis.[9] Gating on singlets using the forward scatter (FSC) and side scatter (SSC) height versus area parameters is a critical step to exclude cell doublets or aggregates, which would otherwise be misinterpreted as G2/M cells.
-
Instrument Setup: Calibrate the flow cytometer using standard beads. Set up a forward scatter (FSC) vs. side scatter (SSC) dot plot to visualize the cell population. Use a histogram to display the PI fluorescence signal, typically collected from the PE-Texas Red or a similar channel. Ensure the fluorescence signal is on a linear scale.
-
Gating Strategy:
-
First, on the FSC vs. SSC plot, gate on the main cell population to exclude debris.
-
Next, create a plot of FSC-Area vs. FSC-Height. Gate on the diagonal population of single cells to exclude doublets.
-
-
Data Acquisition: Acquire at least 10,000-20,000 events from the singlet gate for each sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Apply a cell cycle model (e.g., Dean-Jett-Fox) to the PI histogram of the singlet population to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Interpretation and Expected Results
Upon treatment with an effective cell cycle arresting agent like this compound is hypothesized to be, a significant increase in the percentage of cells in a specific phase of the cell cycle will be observed compared to the vehicle-treated control cells. For a compound inducing G2/M arrest, the histogram for the treated sample will show a prominent peak at the 4n DNA content and a corresponding decrease in the G0/G1 peak.
Table 1: Hypothetical Cell Cycle Distribution Data
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | 65.2% | 15.5% | 19.3% |
| Compound (1 µM) | 50.1% | 12.3% | 37.6% |
| Compound (5 µM) | 25.8% | 8.9% | 65.3% |
The data presented in Table 1 illustrates a dose-dependent increase in the G2/M population, which is indicative of cell cycle arrest at this checkpoint.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Coefficient of Variation (CV) in G0/G1 peak | - Inconsistent staining- Cell clumping- Rapid sample acquisition rate | - Ensure thorough mixing during staining- Filter cells through nylon mesh before acquisition- Reduce the flow rate during acquisition |
| Excessive Debris in FSC vs. SSC Plot | - High compound toxicity causing cell death- Harsh cell handling | - Perform a dose-response to find a less toxic concentration- Handle cells gently during harvesting and washing |
| No observable change in cell cycle | - Compound is inactive at the tested concentration- Incubation time is too short or too long | - Increase the compound concentration- Perform a time-course experiment (e.g., 12, 24, 48 hours) |
| Presence of a Sub-G1 Peak | - Apoptosis is occurring | - This is a valid result and indicates programmed cell death. Quantify the sub-G1 population as a measure of apoptosis. |
Conclusion
The protocol described provides a robust framework for assessing the effects of this compound on the cell cycle. By quantifying the distribution of cells throughout the different phases, researchers can effectively determine if the compound induces cell cycle arrest, a hallmark of many successful anticancer agents. This assay is a critical first step in elucidating the mechanism of action and advancing the development of novel quinolinone-based cancer therapeutics.
References
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Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
- Castedo, M., Ferri, K. F., & Kroemer, G. (2002). Flow cytometry and cell cycle. In Methods in Cell Biology (Vol. 68, pp. 57-72). Academic Press.
- Darzynkiewicz, Z., & Juan, G. (2001). DNA content measurement for DNA ploidy and cell cycle analysis. Current Protocols in Cytometry, Supplement 17, 7.5.1-7.5.24.
- Darzynkiewicz, Z., Robinson, J. P., & Crissman, H. A. (Eds.). (1994). Flow Cytometry. Academic Press.
- Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of cell biology, 66(1), 188–193.
- Musiol, R. (2017). Quinoline derivatives as anticancer agents. Current medicinal chemistry, 24(27), 3050-3065.
- Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology (Clifton, N.J.), 281, 301–311.
- Shapiro, H. M. (2003). Practical flow cytometry. John Wiley & Sons.
- Wang, L., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & medicinal chemistry letters, 23(17), 4882-4886.
- Zhang, T., et al. (2019). Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of medicinal chemistry, 62(3), 1313-1333.
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Application Notes and Protocols for the Spectroscopic Characterization of Quinolinone Compounds
Preamble: The Quinolinone Scaffold - A Privileged Structure in Modern Chemistry
Quinolinone and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1] This bicyclic heterocyclic aromatic organic compound, formed by the fusion of benzene and pyridine rings, is a prominent pharmacophore. Its rigid and planar structure often imparts desirable photophysical properties, making these compounds valuable as fluorescent probes and components in organic light-emitting diodes (OLEDs).[1] In the realm of drug discovery, quinolinone derivatives have demonstrated a remarkable breadth of therapeutic activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3]
Given their significant potential, the unambiguous structural characterization of novel quinolinone compounds is of paramount importance. Spectroscopic techniques are the bedrock of this characterization, providing a detailed understanding of molecular structure, purity, and electronic properties. This guide offers a comprehensive overview of the key spectroscopic methodologies employed in the analysis of quinolinone compounds, complete with detailed protocols and expert insights to aid researchers in their endeavors.
A Holistic Approach to Quinolinone Characterization
A multi-spectroscopic approach is essential for the comprehensive characterization of quinolinone derivatives. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a self-validating system of analysis. The typical workflow involves a series of spectroscopic analyses to confirm the identity, purity, and detailed structural features of a synthesized quinolinone compound.
Figure 1: A generalized workflow for the spectroscopic analysis of quinolinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including quinolinone derivatives.[4] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.[5]
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is the first-line technique for confirming the presence of key structural motifs and for assessing sample purity.
-
Causality of Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, for quinolinones with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) may be necessary. The concentration of the sample can also influence chemical shifts due to aromatic stacking interactions.[5]
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified quinolinone derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is usually sufficient to cover the entire proton chemical shift range.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, etc.) to assign the signals to specific protons in the molecule.
-
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: As described for ¹H NMR, although a slightly higher concentration (10-20 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumental Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 256 to 1024 or more) is required compared to ¹H NMR.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): A spectral width of 200-250 ppm is typically used.
-
-
Data Interpretation:
-
Identify the number of unique carbon signals, which should correspond to the number of non-equivalent carbon atoms in the molecule.
-
Analyze the chemical shifts to distinguish between aromatic, olefinic, aliphatic, and carbonyl carbons.
-
Advanced 2D NMR Techniques
For complex quinolinone structures, 2D NMR experiments are invaluable for unambiguous signal assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation.[6]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Quinolinone Derivatives
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |
| Vinylic Protons | 5.5 - 7.5 | 100 - 140 |
| Aliphatic Protons | 1.0 - 4.5 | 10 - 60 |
| Carbonyl Carbon (C=O) | - | 160 - 180 |
| N-H Proton (Amide) | 8.0 - 12.0 | - |
Note: These are general ranges and can vary depending on the specific substitution pattern and solvent.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] For quinolinone characterization, high-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.
-
Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for many quinolinone derivatives, often producing the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used and may provide more extensive fragmentation patterns, which can be useful for structural elucidation.[8]
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation:
-
Prepare a dilute solution of the quinolinone compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid or ammonium acetate may be added to the solvent to promote ionization in positive or negative ion mode, respectively.
-
-
Instrumental Parameters (e.g., Q-TOF or Orbitrap Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI) is most common. Choose positive or negative ion mode based on the compound's structure.
-
Mass Range: Set a mass range that encompasses the expected molecular weight of the compound.
-
Resolution: Operate the instrument in high-resolution mode (>10,000).
-
Calibration: Ensure the instrument is calibrated with a known standard immediately before analysis to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Determine the exact mass of the molecular ion and use software to calculate the elemental composition that matches this mass within a narrow tolerance (typically < 5 ppm).
-
Analyze the fragmentation pattern (if any) to gain further structural information. Tandem mass spectrometry (MS/MS) can be used to induce and analyze fragmentation of a selected precursor ion.[8]
-
Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9]
-
Causality of Experimental Choices: The attenuated total reflection (ATR) mode is often preferred for solid samples as it requires minimal sample preparation.[9] The carbonyl (C=O) stretching frequency is particularly informative for quinolinones and is typically found in the range of 1650-1700 cm⁻¹.[9]
Protocol for FT-IR Spectroscopy (ATR):
-
Sample Preparation:
-
Place a small amount of the solid quinolinone sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the instrument's anvil.
-
-
Instrumental Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected before running the sample.
-
-
Data Interpretation:
-
Identify characteristic absorption bands corresponding to specific functional groups.
-
Table 2: Key FT-IR Absorption Frequencies for Quinolinone Compounds
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1650 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1230 - 1325 | Medium[9] |
| C-H Out-of-plane Bending | 740 - 840 | Strong[10] |
UV-Visible and Fluorescence Spectroscopy: Exploring Electronic Transitions
UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provide insights into the electronic properties of quinolinone compounds. These techniques are particularly useful for compounds with extended conjugation and for studying their photophysical behavior.[1]
-
Causality of Experimental Choices: The choice of solvent can significantly affect the absorption and emission maxima due to solvatochromic effects.[1] Spectroscopic grade solvents are essential to avoid interference from impurities.
Protocol for UV-Vis Absorption Spectroscopy:
-
Sample Preparation:
-
Prepare a stock solution of the quinolinone derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a dilution to a final concentration (typically in the micromolar range) that gives a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[1]
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a quartz cuvette filled with the pure solvent.
-
Measure the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) is recorded.[1] Quinolinone derivatives often show characteristic π → π* electronic transitions.[11]
-
Protocol for Fluorescence Spectroscopy:
-
Sample Preparation:
-
Prepare a dilute solution of the quinolinone derivative (typically with an absorbance of < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength, often at or near the λmax determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λem) is recorded.
-
-
Quantum Yield Determination (Relative Method):
-
The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[1]
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η²_sample / η²_std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[1]
-
Figure 2: Workflow for UV-Vis and Fluorescence Spectroscopy.
Single Crystal X-ray Diffraction: The Definitive Structure
For crystalline quinolinone compounds, single-crystal X-ray diffraction provides the unambiguous, three-dimensional atomic arrangement of the molecule in the solid state.[12] It is the gold standard for structural determination and can reveal subtle details of bond lengths, bond angles, and intermolecular interactions.[13][14]
Protocol for Single Crystal X-ray Diffraction:
-
Crystal Growth:
-
High-quality single crystals are essential. This is often the most challenging step.
-
Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer in a modern X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The structural model is refined by least-squares methods to best fit the experimental diffraction data.
-
-
Data Interpretation:
-
The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.
-
Intermolecular interactions such as hydrogen bonding and π-π stacking can be analyzed.
-
Conclusion: A Synergy of Techniques for Confident Characterization
The robust characterization of quinolinone compounds is not reliant on a single technique but rather on the synergistic integration of multiple spectroscopic methods. NMR provides the fundamental framework of the molecular structure, mass spectrometry confirms the elemental composition, FT-IR identifies key functional groups, UV-Vis and fluorescence spectroscopy probe the electronic properties, and X-ray crystallography offers the ultimate proof of structure in the solid state. By following the detailed protocols and understanding the causality behind the experimental choices outlined in this guide, researchers can confidently and accurately characterize novel quinolinone derivatives, paving the way for their application in drug discovery and materials science.
References
-
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024, March 27). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. (2026, January 12). American Chemical Society. Retrieved January 24, 2026, from [Link]
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(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024, March 31). European Journal of Chemistry. Retrieved January 24, 2026, from [Link]
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An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved January 24, 2026, from [Link]
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UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 24, 2026, from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 24, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION OF QUINOLINONES AND BIOLOGICAL ACTIVITY OF SOME SELECTIVE COMPOUNDS. (2016, January 15). Moroccan Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). PubMed. Retrieved January 24, 2026, from [Link]
-
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.). Retrieved January 24, 2026, from [Link]
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Crystallization and preliminary X-ray crystallographic analysis of human quinolinate phosphoribosyltransferase. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PubMed Central. Retrieved January 24, 2026, from [Link]
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Modern Techniques of Spectroscopy. (n.d.). Retrieved January 24, 2026, from [Link]
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CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. Retrieved January 24, 2026, from [Link]
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Spectroscopic Methods. (n.d.). Retrieved January 24, 2026, from [Link]
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Quinoline - SpectraBase. (n.d.). Retrieved January 24, 2026, from [Link]
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Synthesis and characterization of new quinoline monomers. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]
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UV-Vis spectra of protected quinolones (1–5). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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MASS spectrum of quinoline (Q) derivative. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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“STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. (n.d.). AWS. Retrieved January 24, 2026, from [Link]
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Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved January 24, 2026, from [Link]
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2(1H)-Quinolinone - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 24, 2026, from [Link]
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Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved January 24, 2026, from [Link]
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Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. Retrieved January 24, 2026, from [Link]
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Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (n.d.). Impactfactor. Retrieved January 24, 2026, from [Link]
-
Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Quinolinones Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H). (n.d.). SciELO. Retrieved January 24, 2026, from [Link]
-
Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. (2026, January 23). Organic Letters. Retrieved January 24, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
UV-Vis Spectrum of Quinolinic acid. (n.d.). SIELC Technologies. Retrieved January 24, 2026, from [Link]
-
The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Novel Schiff bases based on the quinolinone skeleton: syntheses, X-ray structures and fluorescent properties. (2014, September 1). PubMed. Retrieved January 24, 2026, from [Link]
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Application of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one in Kinase Inhibitor Screening
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous small molecules designed to modulate kinase activity.[1][2] This versatility has led to the development and FDA approval of several quinoline-based kinase inhibitors for clinical use, such as bosutinib (targeting Abl and Src kinases), lenvatinib (a VEGFR inhibitor), and cabozantinib.[1][3]
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one belongs to the 3-aryl-4-hydroxyquinolin-2(1H)-one class of compounds. This class has demonstrated significant biological activity, and its structural features suggest a high potential for interaction with the ATP-binding pocket of various kinases. The presence of the chloro- and phenyl- substituents provides opportunities for further chemical modification to enhance potency and selectivity. This application note provides a comprehensive guide for researchers on utilizing this compound as a lead compound in kinase inhibitor screening campaigns. We will detail its chemical properties, provide step-by-step protocols for both biochemical and cell-based screening assays, and offer guidance on data analysis and interpretation.
Chemical Properties and Synthesis of this compound
Chemical Structure:
-
IUPAC Name: 7-chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one
-
Molecular Formula: C₁₅H₁₀ClNO₂
-
Molecular Weight: 271.70 g/mol
Synthesis: The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of appropriately substituted anilines with malonic acid derivatives. For this compound, a plausible synthetic route would involve the reaction of a 3-chloroaniline derivative with a phenylmalonic acid ester, followed by thermal or acid-catalyzed cyclization. While a specific, detailed synthesis for this exact compound is not readily available in the public domain, a general method for preparing 4-hydroxyquinoline compounds has been described, which involves the dehydrogenation of the corresponding 4-keto-1,2,3,4-tetrahydroquinoline compounds.[4] Researchers can adapt established protocols for similar 3-aryl-4-hydroxyquinolin-2(1H)-ones to synthesize the title compound.[5]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The 4-hydroxyquinolin-2(1H)-one scaffold is structurally analogous to the adenine region of ATP. This allows it to act as a competitive inhibitor by occupying the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. The phenyl group at the 3-position can be directed towards the hydrophobic region of the kinase active site, while the hydroxyl group at the 4-position can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for many potent kinase inhibitors. The chlorine atom at the 7-position can further modulate the electronic properties and steric interactions of the molecule within the binding pocket.
The specific kinases that this compound will inhibit and its potency against these targets must be determined experimentally. Given that quinoline-based inhibitors have shown activity against a broad range of kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and non-receptor tyrosine kinases like Src family kinases, these are logical starting points for a screening campaign.[1][6]
Relevant Signaling Pathways for Screening
Given the prevalence of quinoline-based inhibitors against kinases involved in cancer, focusing on key oncogenic signaling pathways is a rational starting point. Below is a conceptual diagram of the EGFR signaling pathway, a common target for such inhibitors.[7][8][9]
Caption: Workflow for the ADP-Glo™ kinase assay.
Materials:
-
This compound (dissolved in 100% DMSO to a stock concentration of 10 mM)
-
Recombinant kinases of interest (e.g., Src, Abl, EGFR, VEGFR2)
-
Kinase-specific substrates (peptides or proteins)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to each kinase, generally containing HEPES, MgCl₂, BSA, and DTT)
-
ATP solution
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A common starting range is from 1 mM to 0.1 µM.
-
For the final assay plate, dilute the compound further in kinase buffer to the desired 2X final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup (in a 384-well plate):
-
Add 2.5 µL of 2X test compound or DMSO vehicle (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate mixture in kinase buffer to all wells.
-
To initiate the reaction, add 5 µL of 1X ATP solution in kinase buffer to all wells. The final ATP concentration should be at or near the Km for each specific kinase.
-
Final reaction volume: 10 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for each kinase.
-
-
ADP-Glo™ Reagent Addition:
-
Kinase Detection Reagent Addition:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_neg_control) / (RLU_pos_control - RLU_neg_control))
-
RLU_inhibitor: Relative Luminescence Units in the presence of the test compound.
-
RLU_pos_control: Luminescence with DMSO only (maximum kinase activity).
-
RLU_neg_control: Luminescence without kinase (background).
-
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Validation (Z'-factor): Before screening, it is crucial to validate the assay by calculating the Z'-factor to ensure it is robust and suitable for high-throughput screening. [12]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay. [13]
Parameter Description Acceptable Value Z'-factor A measure of assay quality, considering the dynamic range and data variation. 0.5 - 1.0 Signal-to-Background Ratio of the mean signal of the positive control to the mean signal of the negative control. > 5 | CV (%) of controls | Coefficient of variation for positive and negative controls. | < 15% |
-
Protocol 2: Cell-Based Kinase Inhibition Assay using Western Blot
This protocol assesses the ability of this compound to inhibit the phosphorylation of a specific kinase or its downstream substrate within a cellular context.
Principle: Cells are treated with the inhibitor, and then stimulated with a growth factor or other agonist to activate a specific signaling pathway. Cell lysates are then analyzed by Western blot using phospho-specific antibodies to detect the level of phosphorylation of the target protein. A reduction in the phosphorylated protein signal indicates inhibitory activity. [14][15] Materials:
-
Cancer cell line known to have an active kinase signaling pathway of interest (e.g., A431 for EGFR, HUVEC for VEGFR).
-
Cell culture medium and supplements.
-
This compound.
-
Growth factor (e.g., EGF, VEGF).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST). * Primary antibodies: Phospho-specific antibody for the target kinase/substrate and a total protein antibody for the same target (as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
-
Kinase Activation:
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. * Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the ECL substrate.
-
Detect the signal using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the total protein antibody to confirm equal loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Compare the normalized phospho-protein levels in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
Troubleshooting Common Issues in Kinase Assays
| Issue | Potential Cause | Recommended Solution |
| High variability in replicates | Pipetting errors, improper mixing, or edge effects in the plate. | Calibrate pipettes, ensure thorough mixing, and avoid using the outer wells of the assay plate. [16] |
| Low Z'-factor (<0.5) | Suboptimal enzyme or ATP concentration, short incubation time, or low assay window. | Optimize enzyme and ATP concentrations, increase incubation time, and ensure positive and negative controls are well-separated. |
| No inhibition observed | Compound is inactive against the tested kinase, or the compound has low solubility. | Test against a broader panel of kinases, and check the solubility of the compound in the assay buffer. |
| Weak or no signal in Western blot | Ineffective antibody, insufficient protein loading, or loss of phosphorylation during sample prep. | Validate the phospho-antibody, increase protein load, and always use fresh phosphatase inhibitors in the lysis buffer. [15][17] |
Conclusion and Future Directions
This compound represents a promising starting point for a kinase inhibitor discovery program, leveraging the well-established potential of the quinoline scaffold. The protocols outlined in this application note provide a robust framework for the initial screening and characterization of this compound. Biochemical assays like ADP-Glo™ offer a high-throughput method for determining IC₅₀ values against a panel of purified kinases, while cell-based assays such as Western blotting are essential for confirming on-target activity in a more physiologically relevant context.
Successful identification of potent inhibitory activity against specific kinases should be followed by further studies, including kinase selectivity profiling, mechanism of action studies (e.g., ATP competition assays), and structure-activity relationship (SAR) studies to optimize the lead compound for improved potency, selectivity, and drug-like properties.
References
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
-
Kinase assays | BMG LABTECH. (2020). Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
-
Signal Transduction by Vascular Endothelial Growth Factor Receptors. PubMed Central. Available at: [Link]
-
Quinoline-based multi-kinase inhibitors approved by FDA. ResearchGate. Available at: [Link]
-
Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PubMed Central. Available at: [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. PubMed Central. Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. ResearchGate. Available at: [Link]
-
An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Journal of Visualized Experiments. Available at: [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central. Available at: [Link]
-
7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. PubMed. Available at: [Link]
-
VEGF Signaling Pathway. Cusabio. Available at: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
-
Fluorescence Polarization Detection | BMG LABTECH. Available at: [Link]
-
Src family kinase. Wikipedia. Available at: [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]
-
EGFR Signaling Pathway | Sino Biological. Available at: [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
ADP-Glo™ Kinase Assay. ResearchGate. Available at: [Link]
-
In vitro kinase assay. protocols.io. Available at: [Link]
-
Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]
-
Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog. Available at: [Link]
-
Src family | Enzymes. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]
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Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
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Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
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Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain. Springer. Available at: [Link]
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Epidermal growth factor receptor. Wikipedia. Available at: [Link]
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Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available at: [Link]
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Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect. Available at: [Link]
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(PDF) Synthesis of 4-Hydroxy-2(1H)-Quinolone Derived Chalcones, Pyrazolines and Their Antimicrobial, In Silico Antimalarial Evaluations. ResearchGate. Available at: [Link]
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VEGF signaling pathway. Proteopedia, life in 3D. Available at: [Link]
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EGF R Signaling Pathway. Bio-Rad Antibodies. Available at: [Link]
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Promega ADP-Glo kinase assay | BMG LABTECH. Available at: [Link]
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ADP Glo Protocol. Scribd. Available at: [Link]
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In vitro kinase assay conditions. | Download Table. ResearchGate. Available at: [Link]
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- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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Application Note: Utilizing 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one as a Selective Chemical Probe for CFTR
Abstract & Core Concepts
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, more commonly known in literature as CFTRinh-172 , is a potent, reversible, and selective small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) anion channel.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of CFTRinh-172 as a chemical probe. We will delve into its mechanism of action, provide validated experimental protocols for its application in both cell-free and cellular systems, and discuss critical considerations for data interpretation, including selectivity and potential off-target effects. The primary utility of this probe lies in its ability to rapidly and reversibly block CFTR-mediated chloride (Cl⁻) transport, making it an indispensable tool for dissecting the physiological and pathophysiological roles of CFTR in epithelial tissues.[1][2]
Introduction to the Target: CFTR
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as a cAMP-activated anion channel.[3] Expressed primarily in the apical membrane of epithelial cells in the airways, intestine, pancreas, and other tissues, CFTR plays a pivotal role in regulating ion and fluid balance.[1] Dysregulation of CFTR is the underlying cause of cystic fibrosis (CF), a lethal genetic disease, and is also implicated in other conditions such as secretory diarrheas (e.g., cholera) and autosomal dominant polycystic kidney disease.[3][4] Chemical probes that can specifically modulate CFTR activity are therefore crucial for both basic research into epithelial biology and as potential starting points for therapeutic development.[5]
Physicochemical Properties & Handling
Proper handling and storage of CFTRinh-172 are paramount for experimental reproducibility.
| Property | Value | Source |
| IUPAC Name | 3-((4-Carboxyphenyl)methylene)-2-oxo-5-(3-(trifluoromethyl)phenyl)-1,3-thiazolidin-4-one | [4] |
| Common Name | CFTRinh-172 | [2] |
| Molecular Formula | C₁₈H₁₀F₃NO₃S₂ | [1] |
| Molecular Weight | 409.4 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Poor aqueous solubility (<20-50 µM). Soluble in DMSO (≥10 mM). | [4][6] |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | N/A |
Expert Insight (Preparation): Due to its poor aqueous solubility, a concentrated stock solution (e.g., 10-20 mM) should be prepared in high-quality, anhydrous DMSO.[7] For cellular experiments, subsequent dilutions should be made in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Mechanism of Action: Allosteric Inhibition
CFTRinh-172 does not function as a simple pore blocker. Instead, it acts as an allosteric inhibitor that stabilizes the channel in a closed state.[6]
-
Binding Site: Recent cryogenic electron microscopy (cryo-EM) studies have revealed that CFTRinh-172 binds within the channel pore, near transmembrane helix 8 (TM8).[3][5][8] This site is distinct from the ATP-binding domains and the narrowest part of the ion conduction pathway.
-
Conformational Lock: The binding of CFTRinh-172 stabilizes a conformation where the channel's selectivity filter is collapsed, effectively blocking the pore from the extracellular side.[3][5]
-
Gating, Not Conductance: Single-channel patch-clamp studies show that CFTRinh-172 significantly increases the mean channel closed time without altering the unitary conductance of the open channel.[7] This confirms its role as a modulator of channel gating rather than a direct occluder.
-
Kinetics: The inhibition is rapid, occurring within minutes, and is reversible upon washout of the compound.[2][9]
Caption: Mechanism of CFTRinh-172 action on the CFTR gating cycle.
Experimental Protocols & Applications
Application 1: Ussing Chamber Electrophysiology for Epithelial Transport
The Ussing chamber is the gold standard for measuring ion transport across intact epithelial monolayers. This protocol allows for the direct quantification of CFTR-dependent short-circuit current (Isc).
Objective: To measure the inhibitory effect of CFTRinh-172 on cAMP-stimulated Cl⁻ secretion in polarized epithelial cells (e.g., T84, Calu-3, or primary bronchial epithelial cells).
Materials:
-
Polarized epithelial cells cultured on permeable supports (e.g., Snapwell™ or Transwell® inserts).
-
Ussing Chamber System (e.g., Physiologic Instruments).[10]
-
Voltage-clamp amplifier.
-
Krebs-Ringer Bicarbonate buffer.[10]
-
CFTR activators: Forskolin (adenylyl cyclase activator) and IBMX (phosphodiesterase inhibitor) or CPT-cAMP.[2][11]
-
CFTRinh-172 stock solution (10 mM in DMSO).
Protocol:
-
System Preparation: Pre-warm Krebs buffer to 37°C and continuously gas with 95% O₂/5% CO₂ to maintain pH ~7.4. Perform electrode offset calibration.[10]
-
Mounting: Carefully mount the cell culture insert between the two halves of the Ussing chamber, ensuring a tight seal. Add gassed, pre-warmed Krebs buffer to both apical and basolateral chambers.[10]
-
Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline transepithelial electrical resistance (TEER) and Isc are achieved.
-
CFTR Activation: To elicit a robust CFTR-dependent current, stimulate the cells. A common approach is to add Forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to the basolateral side. This will increase intracellular cAMP and activate CFTR, resulting in a sharp increase in Isc.
-
Inhibition: Once the stimulated Isc reaches a stable plateau, add CFTRinh-172 to the apical chamber. Perform a dose-response curve by adding cumulative concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).[6] Allow the current to stabilize after each addition.
-
Data Analysis: Record the change in Isc after each addition. Calculate the percentage inhibition relative to the maximal stimulated current. Plot the percent inhibition versus the log concentration of CFTRinh-172 and fit the data using a four-parameter logistic equation to determine the IC₅₀.
Causality & Self-Validation:
-
Why basolateral stimulation? Forskolin/IBMX targets are intracellular, and the basolateral membrane is often more accessible in polarized monolayers.
-
Why apical inhibitor? CFTR is located on the apical membrane, so applying the inhibitor directly to this side is most efficient.
-
Controls: A vehicle control (DMSO) must be run in parallel to ensure the solvent does not affect Isc. The sequential addition of known channel blockers (e.g., amiloride for ENaC, bumetanide for NKCC1) can be used to dissect the contribution of different ion transport pathways.[10]
Application 2: Cell-Based Fluorescence Assay for CFTR Activity
This high-throughput method uses a halide-sensitive fluorescent protein (e.g., YFP-H148Q) to measure changes in intracellular halide concentration, which is a proxy for CFTR channel activity.
Objective: To determine the potency of CFTRinh-172 in a high-throughput screening format.
Materials:
-
FRT or HEK293 cells stably expressing both CFTR and a halide-sensitive YFP.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with injectors.
-
Assay Buffers: NaI Buffer (e.g., PBS with Cl⁻ replaced by I⁻) and Control Buffer (e.g., standard PBS).
-
CFTR activators (Forskolin, IBMX, Genistein).
-
CFTRinh-172 stock solution.
Protocol:
-
Cell Plating: Plate the engineered cells in microplates and grow to confluence.
-
Pre-incubation: Wash the cells with Control Buffer. Incubate the cells with varying concentrations of CFTRinh-172 (or vehicle) for 10-15 minutes at room temperature.[9]
-
Assay Execution: Place the plate in the reader. Program the instrument to perform the following sequence: a. Read baseline fluorescence for 5-10 seconds. b. Inject a "stimulus cocktail" containing CFTR activators (e.g., 20 µM Forskolin, 100 µM IBMX, 50 µM Genistein) diluted in NaI Buffer. c. Immediately begin kinetic reading of fluorescence quenching for 60-120 seconds.
-
Data Analysis: The influx of I⁻ through activated CFTR channels quenches the YFP fluorescence. The initial rate of fluorescence decay (dF/dt) is directly proportional to CFTR activity. Calculate the inhibition for each concentration of CFTRinh-172 relative to the vehicle control and determine the IC₅₀.
Caption: High-throughput fluorescence-based assay workflow.
Selectivity Profile & Critical Considerations
While CFTRinh-172 is a highly selective tool, no chemical probe is perfect. Awareness of its limitations is key to rigorous science.
| Channel Type | Effect of CFTRinh-172 | Recommended Concentration | Source |
| CFTR | Potent Inhibition (IC₅₀ ≈ 300 nM) | ≤ 5 µM | [2][7] |
| Ca²⁺-activated Cl⁻ Channel (CaCC) | No significant inhibition | ≤ 5 µM | [2][6] |
| Volume-Sensitive Outwardly Rectifying Cl⁻ Channel (VSORC) | Inhibition observed at higher concentrations | Use < 10 µM, ideally ≤ 5 µM | [6] |
Expert Insight (Trustworthiness): The key to using CFTRinh-172 authoritatively is to operate within its "selectivity window". Based on comparative studies, a concentration of 5 µM is often optimal to achieve full inhibition of CFTR with minimal off-target effects on VSORC or CaCC .[6] Exceeding this concentration, especially >10 µM, risks confounding results due to VSORC inhibition.[6] Always confirm findings using a structurally distinct CFTR inhibitor (e.g., GlyH-101) to ensure the observed phenotype is not a compound-specific artifact.
In Vivo Applications
CFTRinh-172 has been successfully used in animal models, most notably to inhibit cholera toxin-induced intestinal fluid secretion in mice.[2] A single intraperitoneal injection (e.g., 250 µg/kg) was shown to be highly effective.[2] For in vivo work, specific formulation protocols are required to overcome solubility issues, often involving vehicles like DMSO, PEG300, and Tween-80.[7]
References
-
Melis, N., et al. (2017). Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors. British Journal of Pharmacology, 174(23), 4447–4461. [Link]
-
Ma, T., et al. (2002). Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion. Journal of Clinical Investigation, 110(11), 1651-1658. [Link]
-
ResearchGate. (n.d.). Figure 2: Characterization of CFTR inhibition by CFTRinh-172. [Image]. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 3: Electrophysiological analysis of CFTR inhibition. [Image]. Retrieved January 24, 2026, from [Link]
-
Zhang, Z., et al. (2024). Structural basis for CFTR inhibition by CFTRinh-172. Proceedings of the National Academy of Sciences, 121(11), e2316675121. [Link]
-
Zhang, Z., et al. (2024). Structural basis for CFTR inhibition by CFTRinh-172. PubMed Central. [Link]
-
Zhang, Z., et al. (2024). Structural basis for CFTR inhibition by CFTRinh-172. PubMed. [Link]
-
Phuan, P.-W., et al. (2017). High-Potency Phenylquinoxalinone Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activators. Journal of Medicinal Chemistry, 60(6), 2331–2344. [Link]
-
Ukr. Bioorg. Acta. (2007). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Ukr. Bioorg. Acta, 5(1), 15-24. [Link]
-
Physiologic Instruments. (n.d.). The Complete Ussing Chamber Guide. Retrieved January 24, 2026, from [Link]
-
Verkman, A. S., & Galietta, L. J. V. (2009). CFTR inhibitors. PubMed Central. [Link]
Sources
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- 2. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 3. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. physiologicinstruments.com [physiologicinstruments.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Welcome to the dedicated support center for the synthesis of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important quinolinone scaffold. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven troubleshooting advice and clear, actionable protocols.
Synthetic Overview: The Conrad-Limpach Approach
The most common and reliable method for synthesizing 3-substituted-4-hydroxyquinolin-2-ones is a variation of the Conrad-Limpach synthesis. This pathway involves the condensation of a substituted aniline with a substituted malonic ester, followed by a high-temperature thermal cyclization. The breaking of the aniline's aromaticity during the ring-closing step is the primary reason high temperatures are required.[1]
The overall workflow can be visualized as a two-stage process:
-
Amide Formation: Reaction of 3-chloroaniline with diethyl phenylmalonate to form the intermediate diethyl 2-(3-chlorophenylamino)-2-phenylmalonate.
-
Thermal Cyclization: High-temperature intramolecular condensation to form the final quinolinone product.
Caption: High-level workflow for the synthesis of the target quinolinone.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that directly address common experimental failures and observations.
Category 1: Low or No Product Yield
Question: My reaction mixture turns dark brown or black upon heating, and I isolate very little to no desired product. What's happening?
Answer: This is the most frequently encountered issue and typically points to thermal decomposition.
-
Causality: The high temperatures required for the cyclization (often >250 °C) can cause degradation of the starting materials and the intermediate acylanilide, especially if hot spots occur in the reaction vessel.[1][2] Electron-withdrawing groups, like the chloro-substituent on the aniline, can make the aromatic ring less nucleophilic, sometimes requiring harsher conditions which in turn can lead to decomposition.
-
Troubleshooting Steps:
-
Solvent is Critical: Do not run this reaction neat (without solvent). Using a high-boiling, inert solvent is essential for uniform heat transfer.[1][2] While mineral oil or diphenyl ether are classic choices, they can be difficult to remove.[1] Consider using Dowtherm A, which is a liquid at room temperature and provides excellent heat distribution.[1]
-
Temperature Control: Ensure you have accurate and stable temperature control. Use a sand bath or a heating mantle with a thermocouple controller. Avoid direct, intense heating with a flame. The rate-determining step is the electrocyclic ring closing, which requires sufficient thermal energy.[2]
-
Inert Atmosphere: While not always reported, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of tar and dark-colored impurities.
-
Question: The reaction seems to stop at the intermediate acylanilide stage. How can I push the cyclization to completion?
Answer: This indicates that the activation energy for the intramolecular cyclization is not being met.
-
Causality: The cyclization requires the molecule to adopt a high-energy conformation to allow the aniline ring to attack the ester carbonyl.[1] This process disrupts the aromaticity of the aniline ring and has a significant energy barrier.
-
Troubleshooting Steps:
-
Verify Temperature: Double-check your thermometer and heating apparatus. A temperature of at least 250 °C is typically necessary for this cyclization to proceed efficiently.[2]
-
Increase Reaction Time: If you are confident in your temperature, extend the reaction time. Monitor the reaction by TLC (if possible, using a high-boiling eluent system) to track the disappearance of the intermediate.
-
Consider an Acid Catalyst: While the classic Conrad-Limpach is a thermal reaction, some literature suggests that a trace amount of a strong acid like HCl or H₂SO₄ can catalyze the keto-enol tautomerizations that precede the cyclization, potentially lowering the required temperature, though this can also promote side reactions.[2]
-
Category 2: Product Purification & Isolation
Question: My crude product is an oily, intractable solid. How can I effectively purify it?
Answer: The high-boiling solvents used are often the cause of purification difficulties.
-
Causality: Solvents like mineral oil or Dowtherm A are high-boiling and non-volatile, making them difficult to remove by rotary evaporation. The product may precipitate out of these solvents upon cooling, trapping the solvent within the solid matrix.
-
Troubleshooting Steps:
-
Hexane/Petroleum Ether Trituration: After the reaction mixture has cooled, add a large volume of a non-polar solvent like hexanes or petroleum ether. The desired quinolinone product is typically insoluble in these solvents, while the high-boiling reaction solvent will be miscible.
-
Stir Vigorously: Stir the resulting slurry vigorously for several hours or overnight. This allows the trapped reaction solvent to diffuse out of the solid product into the non-polar wash solvent.
-
Filter and Repeat: Filter the solid and repeat the trituration process with fresh hexanes. This may need to be done 2-3 times. You can check for residual solvent by analyzing a small sample of the solid by ¹H NMR.
-
Recrystallization: Once the bulk of the reaction solvent is removed, the solid can be further purified by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF.
-
Question: I see multiple spots on my TLC plate after purification. What are the likely side products?
Answer: Side reactions in this synthesis often involve the malonic ester or intermolecular reactions.
-
Causality: At high temperatures, several competing reactions can occur.
-
Malondianilide Formation: Two molecules of the aniline can react with one molecule of the diethyl phenylmalonate, especially at lower temperatures (<200 °C), to form a malondianilide, which will not cyclize to the desired product.[3]
-
Decarboxylation: The malonic ester intermediate can undergo decarboxylation under harsh thermal conditions, leading to other byproducts.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the aniline and the malonic ester to minimize the formation of the dianilide.
-
Temperature Ramping: A two-stage heating profile can be effective. First, heat at a moderate temperature (~120-140 °C) to favor the formation of the mono-acylanilide intermediate, then rapidly increase the temperature to the target cyclization temperature (~250 °C) to drive the ring-closing before other side reactions can occur.
-
Chromatography: If impurities persist after recrystallization, column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with dichloromethane and gradually adding methanol, can be effective for separating the polar quinolinone product from less polar impurities.
-
Category 3: Structural Characterization
Question: My NMR spectrum looks complex. How do I confirm I have the correct this compound structure?
Answer: The quinolinone structure exists in a tautomeric equilibrium, which can complicate spectra. The product is often shown as the 4-hydroxyquinoline, but the 4-quinolone (keto form) is believed to predominate.[2]
-
Key Spectroscopic Features:
-
¹H NMR: Look for a broad singlet in the downfield region (>10 ppm) corresponding to the N-H proton of the quinolinone ring. The aromatic region should integrate to the correct number of protons (3 for the 7-chloro substituted ring and 5 for the 3-phenyl ring). The proton at the C5 position often appears as a doublet due to coupling with the C6 proton.
-
¹³C NMR: Expect to see a carbonyl carbon (C=O) signal for the C2 position around 160-165 ppm. The C4 carbon, bearing the hydroxyl group (enol form) or being a carbonyl (keto form), will also be significantly downfield.
-
FTIR: A strong C=O stretching band around 1650 cm⁻¹ is a key indicator of the quinolinone ring. A broad O-H stretch may also be visible around 3400 cm⁻¹, but can be weak or absent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable. The observed mass should match the calculated exact mass for C₁₅H₁₀ClNO₂.[4] The isotopic pattern for the single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) is a definitive confirmation.
-
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the Conrad-Limpach synthesis.[1][3]
Materials:
-
3-Chloroaniline
-
Diethyl Phenylmalonate
-
Dowtherm A (or mineral oil)
-
Hexanes or Petroleum Ether
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle with thermocouple controller
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermocouple, combine 3-chloroaniline (1.0 eq) and diethyl phenylmalonate (1.0 eq).
-
Solvent Addition: Add enough Dowtherm A to the flask to ensure the mixture can be stirred effectively (approx. 5-10 mL per gram of aniline).
-
Initial Heating (Intermediate Formation): Begin stirring and heat the mixture to 140 °C. Maintain this temperature for 1 hour to facilitate the formation of the acylanilide intermediate. Ethanol will be seen distilling off.
-
Cyclization: Increase the temperature to 250-260 °C and maintain for 2-3 hours. The mixture will darken. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS if possible.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will likely precipitate as a solid.
-
Isolation: Add a large volume of hexanes (at least 10x the volume of Dowtherm A used) to the flask. Stir the resulting slurry vigorously for at least 2 hours.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of fresh hexanes to remove residual Dowtherm A.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent such as hot ethanol or glacial acetic acid to yield the purified this compound.
Data Summary Table
The following table provides a summary of typical reaction parameters and expected outcomes.
| Parameter | Value/Range | Rationale/Comments |
| Aniline Reactant | 3-Chloroaniline | Provides the 7-chloro substitution on the final product. |
| Malonate Reactant | Diethyl Phenylmalonate | Provides the 3-phenyl substituent. |
| Reaction Solvent | Dowtherm A / Mineral Oil | High boiling point is essential for thermal cyclization.[1] |
| Cyclization Temp. | 250 - 260 °C | Required to overcome the activation energy for ring closure.[2] |
| Reaction Time | 2 - 4 hours | Varies based on scale and efficiency of heat transfer. |
| Expected Yield | 40 - 70% | Yields can be moderate due to the harsh reaction conditions. |
| Appearance | Off-white to light tan solid | Darker colors indicate impurities or decomposition. |
Reaction Mechanism
The synthesis proceeds through an initial nucleophilic attack of the aniline onto one of the ester carbonyls, followed by elimination of ethanol to form an acylanilide intermediate. The key step is the high-temperature intramolecular cyclization onto the second ester carbonyl, followed by tautomerization to the stable quinolinone product.
Caption: Simplified reaction mechanism for the Conrad-Limpach synthesis.
References
-
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
-
Conrad-limpach-knorr synthesis of Quinolone - YouTube. Available at: [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones... - ResearchGate. Available at: [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. Available at: [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available at: [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link]
-
(PDF) 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation - ResearchGate. Available at: [Link]
-
Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - NIH. Available at: [Link]
-
(PDF) 4-Hydroxy-1-phenylquinolin-2(1 H )-one in One-pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions - ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate - ResearchGate. Available at: [Link]
-
Malonates in Cyclocondensation Reactions - PMC - NIH. Available at: [Link]
-
7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation - PubMed. Available at: [Link]
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. Available at: [Link]
-
(PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - ResearchGate. Available at: [Link]
-
Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available at: [Link]
-
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction - MDPI. Available at: [Link]
-
Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity - ULisboa Research Portal. Available at: [Link]
-
Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | European Journal of Chemistry. Available at: [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. Available at: [Link]
-
7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation - ResearchGate. Available at: [Link]
-
7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation - PMC - NIH. Available at: [Link]
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
Technical Support Center: Synthesis of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Welcome to the technical support guide for the synthesis of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route for this compound?
The most established and widely used method is a thermal condensation reaction, closely related to the Conrad-Limpach synthesis.[1] This process involves two key steps:
-
Initial Condensation: Reaction of 3-chloroaniline with diethyl phenylmalonate at a moderate temperature (140-160 °C) to form an intermediate anilide, with the elimination of ethanol.
-
Thermal Cyclization (Annulation): Heating the intermediate anilide at a much higher temperature (typically ~250 °C) in a high-boiling, inert solvent. This intramolecular cyclization forms the quinolinone ring system.
Q2: Why is a very high temperature required for the cyclization step?
The cyclization, or annulation, is a rate-determining electrocyclic reaction that has a significant activation energy barrier. Heating to temperatures around 250 °C is necessary to provide sufficient thermal energy for the intramolecular ring closure to occur at a practical rate.[2] Insufficient temperature is a primary cause of reaction failure or low yield.
Q3: What is the role of a high-boiling solvent like Dowtherm™ A or mineral oil?
Using a high-boiling, inert solvent is critical for several reasons:
-
Uniform Heat Transfer: It ensures the reaction mixture is heated evenly, preventing localized overheating and charring which can lead to degradation and the formation of tarry byproducts.
-
Improved Yields: It facilitates the cyclization reaction, leading to significantly higher yields compared to performing the reaction neat (without solvent). Early attempts without an inert solvent often resulted in yields below 30%, whereas using a solvent like mineral oil can increase yields to over 90%.[2]
-
Reaction Control: The solvent helps to maintain a stable, high temperature, providing better control over the reaction progress.
Q4: Does the product exhibit tautomerism?
Yes, 4-hydroxy-2-quinolinones can exist in several tautomeric forms. The predominant forms are the 4-hydroxy-2(1H)-one and the 2,4-dihydroxyquinoline tautomers. In the solid state and in most solutions, the 4-hydroxy-2(1H)-one form is generally the most stable and prevalent. This structural feature is important as it influences the compound's chemical reactivity and spectroscopic properties.[3]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: My reaction yields are consistently low or I obtain no product.
Possible Cause A: Incomplete formation of the intermediate anilide.
-
Expert Analysis: The initial condensation between 3-chloroaniline and diethyl phenylmalonate requires the effective removal of the ethanol byproduct to drive the equilibrium towards the product. If ethanol is not efficiently distilled off, the reaction may stall.
-
Solution:
-
Ensure your reaction setup includes a distillation head to remove ethanol as it forms.
-
Gradually increase the temperature from ~140 °C to ~180 °C over 1-2 hours. Monitor the distillation of ethanol. The reaction is typically complete when ethanol distillation ceases.[1]
-
Confirm the formation of the intermediate using a technique like Thin Layer Chromatography (TLC) before proceeding to the high-temperature cyclization.
-
Possible Cause B: Cyclization (Annulation) failure.
-
Expert Analysis: As discussed in the FAQ, the cyclization step has a high activation energy. The most common cause of failure is an insufficient reaction temperature or inadequate heating time.
-
Solution:
-
Verify Temperature: Use a calibrated high-temperature thermometer or probe placed directly in the reaction medium (e.g., mineral oil or Dowtherm™ A). Do not rely on the heating mantle's setpoint. The target temperature should be stable at ~250 °C.
-
Use an Appropriate Solvent: Do not attempt the cyclization neat. Use a high-boiling, inert solvent to ensure even heating.
-
Sufficient Reaction Time: Maintain the reaction at 250 °C for at least 30-60 minutes after adding the intermediate.
-
dot
Caption: Troubleshooting workflow for low product yield.
Problem 2: The final product is impure and difficult to purify.
Possible Cause A: Contamination with unreacted starting materials.
-
Expert Analysis: Diethyl phenylmalonate is less volatile than 3-chloroaniline and can persist if used in excess or if the reaction is incomplete. The high-boiling solvent can also be a major contaminant if not removed properly.
-
Solution:
-
Workup Procedure: After cooling, dilute the reaction mixture with a solvent like toluene or hexane to reduce the viscosity of the mineral oil. Filter the precipitated crude product.
-
Washing: Wash the crude solid thoroughly with hot toluene and then ethanol to remove residual oil and unreacted starting materials.
-
Possible Cause B: Formation of tar or char.
-
Expert Analysis: Localized overheating during the high-temperature cyclization can cause decomposition of the reactants and products, leading to insoluble, tarry byproducts.
-
Solution:
-
Solvent is Key: This is another reason why using an inert, high-boiling solvent is crucial for uniform heating.
-
Purification via Base Extraction: The 4-hydroxy group of the quinolinone product is acidic and will deprotonate in a moderately basic solution. This allows for selective extraction away from non-acidic, non-polar impurities like mineral oil and tar.
-
Dissolve the crude product in a dilute aqueous sodium hydroxide solution (e.g., 0.5 M NaOH).[1]
-
Filter the solution to remove any insoluble tar.
-
Wash the aqueous phase with a non-polar solvent like toluene to remove residual oil.[1]
-
Carefully re-acidify the aqueous solution with an acid like HCl until the product precipitates.
-
Filter the purified solid, wash with water, and dry thoroughly.
-
-
Part 3: Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis.
Step 1: Synthesis of the Diethyl Phenyl(3-chloroanilino)malonate Intermediate
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add 3-chloroaniline (12.75 g, 0.1 mol) and diethyl phenylmalonate (24.8 g, 0.105 mol).
-
Begin stirring and gradually heat the mixture in a heating mantle or an oil bath.
-
Maintain the reaction temperature between 150-160 °C and collect the ethanol that distills off.
-
After about 1 hour, slowly raise the temperature to 180 °C over another hour. Continue heating until the theoretical amount of ethanol has been collected (approx. 4.6 g) or until distillation ceases.
-
Allow the resulting viscous oil (the intermediate anilide) to cool slightly before proceeding to the next step.
Step 2: Thermal Cyclization to Yield this compound
-
In a separate, larger three-neck flask equipped with a mechanical stirrer and a high-temperature thermometer, heat a high-boiling solvent (e.g., 150 mL of Dowtherm™ A or mineral oil) to 250 °C.
-
Once the solvent temperature is stable, add the warm anilide intermediate from Step 1 dropwise to the hot solvent over 15-20 minutes.
-
Maintain the reaction temperature at 250 °C for 45 minutes after the addition is complete. The product will begin to precipitate as a solid.
-
Turn off the heat and allow the mixture to cool to below 100 °C.
-
While still warm, add 100 mL of toluene (or hexane) to dilute the mixture and reduce its viscosity.
-
Cool to room temperature, and collect the precipitated crude product by vacuum filtration.
Step 3: Purification
-
Wash the crude solid on the filter with hot toluene (2 x 50 mL) to remove the high-boiling solvent.
-
Transfer the solid to a beaker and dissolve it in 300 mL of 0.5 M aqueous sodium hydroxide. Stir for 15 minutes.[1]
-
Remove any insoluble impurities by filtration.
-
Transfer the filtrate to a clean beaker and slowly add 10% hydrochloric acid with stirring until the solution is acidic (test with pH paper). The pure product will precipitate.
-
Collect the white to off-white solid by vacuum filtration.
-
Wash the solid with deionized water (3 x 50 mL) until the washings are neutral.
-
Dry the final product in a vacuum oven at 80-100 °C to a constant weight.
Part 4: Data Summary and Visualization
Table 1: Key Reaction Parameters & Expected Outcomes
| Parameter | Step 1: Condensation | Step 2: Cyclization | Purification |
| Temperature | 150 °C -> 180 °C | 250 °C | Room Temperature |
| Time | ~2 hours | 45-60 minutes | N/A |
| Solvent | None (Neat) | Mineral Oil / Dowtherm™ A | Toluene, Water, NaOH, HCl |
| Key Observation | Distillation of ethanol | Precipitation of solid | Precipitation upon acidification |
| Expected Yield | N/A | Crude: >85% | Purified: 75-85% |
Reaction Mechanism
dot
Caption: General pathway for the synthesis of the target quinolinone.
References
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2022). Molecules. [Link]
-
4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. (n.d.). National Center for Biotechnology Information, PubChem. Retrieved from a database entry describing a similar thermal condensation synthesis and purification. [Link]
-
Synthesis of the Polyhydroquinoline Derivative... (2022). ResearchGate. [Link]
- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone... (2006).
-
Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved from an article describing the importance of high temperature and inert solvents for the cyclization step. [Link]
-
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones... (2023). MDPI. [Link]
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2012). ResearchGate. [Link]
-
7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. (2021). National Center for Biotechnology Information. [Link]
-
3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. (n.d.). NPAA. [Link]
-
Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. (2018). ResearchGate. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one in Biological Assays
Welcome to the technical support guide for 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in various biological assays. Poor aqueous solubility is a significant hurdle for many promising drug candidates, with nearly 90% of molecules in the development pipeline exhibiting this characteristic.[1] This can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[2] This guide offers practical, step-by-step solutions and scientifically-grounded explanations to ensure the reliable and reproducible use of this compound in your research.
I. Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems you may encounter when working with this compound. The question-and-answer format is designed to help you quickly identify and resolve your issue.
Issue 1: My compound won't dissolve when preparing a stock solution.
Q: I'm trying to make a high-concentration stock solution (e.g., 10-30 mM) in DMSO, but the compound isn't fully dissolving, or it precipitates upon storage. What should I do?
A: This is a common issue, as it's estimated that 10-20% of compounds in corporate collections are not soluble in DMSO at these concentrations.[3] Here’s a systematic approach to resolving this:
Underlying Cause: The crystalline solid form of a compound is often less soluble than its amorphous form.[3] Temperature and freeze-thaw cycles can also significantly reduce solubility.[3]
Step-by-Step Protocol for Stock Solution Preparation:
-
Initial Dissolution:
-
Start by adding a small amount of 100% DMSO (e.g., 30-50 µL) to your weighed compound.[4]
-
Vortex the vial for at least 15 seconds to ensure thorough mixing.[5]
-
If the compound remains undissolved, gentle warming in a water bath (up to 37°C) can be attempted. However, be cautious as heat can degrade some compounds.
-
Sonication can also aid in dissolving stubborn compounds.[4][5]
-
-
Solvent Optimization:
-
If DMSO alone is insufficient, consider alternative organic solvents such as ethanol.[5] A combination of solvents may also be effective.
-
For particularly challenging compounds, co-solvents can be introduced at the stock solution stage.
-
-
Storage and Handling:
Issue 2: My compound precipitates when I add it to my aqueous assay buffer or cell culture medium.
Q: My DMSO stock solution is clear, but when I dilute it into my aqueous experimental medium, the compound immediately crashes out of solution. How can I prevent this?
A: This phenomenon, known as precipitation upon dilution, is expected for hydrophobic compounds. The key is to maintain a low final concentration of the organic solvent and, if necessary, employ solubilizing agents.
Underlying Cause: The aqueous environment of your assay buffer or cell culture medium is a poor solvent for hydrophobic molecules like this compound.
Step-by-Step Dilution Protocol for In Vitro Assays:
-
Direct Dilution into Assay Media:
-
It is preferable to add the DMSO stock solution directly to the final assay media rather than creating an intermediate aqueous dilution.[3] This minimizes the time the compound spends in a high-concentration aqueous environment, reducing the likelihood of precipitation.[3]
-
The presence of proteins, lipids, and other components in the assay media can help to keep the compound in solution.[3]
-
-
Control the Final DMSO Concentration:
-
For most cell lines, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[4] Some sensitive cells, like primary cells or human embryonic stem cells, may require even lower concentrations, such as below 0.1%.[4][8] A dose-response curve for DMSO toxicity on your specific cell line is recommended.[4] Concentrations of 5% and higher are generally cytotoxic.[9][10]
-
-
Stepwise Dilution:
-
Perform serial dilutions in DMSO first, and then add a small aliquot of each DMSO dilution directly into the assay media.[3] This prevents precipitation at higher concentrations from affecting the accuracy of lower concentrations.[3]
-
A stepwise dilution process is recommended to avoid rapid changes in concentration that can induce precipitation.[7]
-
Issue 3: I'm seeing inconsistent results in my dose-response experiments.
Q: The results of my biological assays are not reproducible, and I suspect it's due to the poor solubility of my compound. How can I improve the reliability of my data?
A: Inconsistent results are a direct consequence of inaccurate compound concentrations due to precipitation.[3] Ensuring the compound is fully solubilized is crucial for obtaining reliable data.
Underlying Cause: If the compound precipitates, the actual concentration in your assay is lower than intended, leading to an underestimation of its potency.[3]
Strategies for Improving Assay Reproducibility:
-
Reduce the Highest Concentration:
-
Incorporate Solubilizing Agents:
-
For particularly challenging compounds, the use of solubilizing agents may be necessary. These should be tested for their effects on the assay system.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate hydrophobic drugs and increase their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[11]
-
Co-solvents: In addition to DMSO, other co-solvents like polyethylene glycol 400 (PEG400), N-methyl-2-pyrrolidone (NMP), or surfactants like Tween 80 can be used, particularly for in vivo formulations.[7][13]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound?
Q2: How does pH affect the solubility of this compound?
The solubility of quinoline and its derivatives can be significantly influenced by pH.[16][17][18] Quinoline itself is a weak base, and its solubility increases in acidic conditions (at a pH below its pKa of approximately 4.9).[17] However, the 4-hydroxy and 2-oxo groups in this compound introduce acidic protons, making the overall pH-solubility profile more complex. It is advisable to determine the experimental solubility at the specific pH of your assay buffer.
Q3: Are there any alternative formulation strategies I can consider?
Yes, several advanced formulation strategies can be employed for poorly soluble drugs, including:
-
Solid Dispersions: The drug is dispersed in a carrier matrix at the molecular level.
-
Nanonization: Reducing the particle size to the nanoscale increases the surface area and dissolution rate.[19]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS).[1][19]
-
Prodrugs: The chemical structure of the drug is modified to improve its solubility.[1]
The choice of strategy depends on the physicochemical properties of the drug and the intended application.[19]
III. Data Summaries & Visualizations
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Max. DMSO Concentration | Rationale & Reference |
| Most Cell Lines | 0.5% | Generally well-tolerated without significant cytotoxicity.[4] |
| Primary Cells | < 0.1% | More sensitive to DMSO-induced toxicity.[4] |
| Human Embryonic Stem Cells | ≤ 0.5% | High concentrations can be toxic.[8] |
| Human Fibroblast-like Synoviocytes | < 0.05% | To ensure minimal impact on cell viability.[10] |
Diagram 1: Decision-Making Workflow for Solubilizing this compound
Caption: Workflow for solubilizing the target compound.
IV. References
-
J. F. D. S. D. S. S. J. M. S. L. A. C. Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central. Available at: [Link].
-
Di, L. & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link].
-
Carvajal, M. T. & Yalkowsky, S. H. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link].
-
MacMeekin, J. et al. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. National Institutes of Health. Available at: [Link].
-
de Almeida, J. S. et al. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Available at: [Link].
-
Homayun, B., Lin, X. & Choi, H.-J. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. PubMed Central. Available at: [Link].
-
Sanna, M. L. et al. 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). MDPI. Available at: [Link].
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link].
-
7-Hydroxy-4-phenyl-2-chromanone. LookChem. Available at: [Link].
-
Popielec, A. & Loftsson, T. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link].
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link].
-
DMSO usage in cell culture. LifeTein. Available at: [Link].
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. Available at: [Link].
-
Sharma, S., Sharma, P. & Kumar, D. 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA. Available at: [Link].
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link].
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link].
-
7-Chloro-4-hydroxyquinoline. PubChem. Available at: [Link].
-
Carvajal, M. T. & Yalkowsky, S. H. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link].
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available at: [Link].
-
Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available at: [Link].
-
3-Hydroxy-2-phenylquinolin-4(1H)-one. PubChem. Available at: [Link].
-
Galindo-López, L. et al. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link].
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available at: [Link].
-
Mph, V. S. et al. UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link].
-
Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link].
-
Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. ResearchGate. Available at: [Link].
-
Maximum DMSO concentration in media for cell culture? : r/labrats. Reddit. Available at: [Link].
-
7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem. Available at: [Link].
-
Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available at: [Link].
-
Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Available at: [Link].
-
From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Available at: [Link].
-
3,5,7-trihydroxy-2-phenylchromen-4-one. PubChem. Available at: [Link].
-
7-Hydroxyquinoline. PubChem. Available at: [Link].
-
Kafka, S. et al. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. National Institutes of Health. Available at: [Link].
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. reddit.com [reddit.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. pharmtech.com [pharmtech.com]
- 14. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 15. mdpi.com [mdpi.com]
- 16. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. experts.arizona.edu [experts.arizona.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays for Quinolinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinone compounds. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you navigate the unique challenges presented by this important class of molecules in cell-based assays. Our goal is to empower you to generate robust, reproducible, and meaningful data.
Introduction: The Promise and Pitfalls of Quinolinones
Quinolinone derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to infectious diseases.[1] Their diverse biological activities often stem from their ability to interact with key cellular targets like kinases and DNA gyrase.[2][3][4] However, the very physicochemical properties that make them effective can also create significant hurdles in cell-based screening. Common issues include poor aqueous solubility, a tendency to interfere with assay readouts, and off-target effects that can confound data interpretation.[5]
This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common problems encountered in the lab. We will delve into the root causes of these issues and provide actionable, field-proven solutions.
Section 1: Foundational Issues - Compound Handling & Solubility
Properly preparing and delivering your compound to the cellular target is the most critical, and often overlooked, step of any cell-based assay. The hydrophobic nature of many quinolinone scaffolds makes this particularly challenging.[6]
FAQ 1: My quinolinone compound is precipitating in the cell culture medium. How can I improve its solubility?
Answer:
This is the most frequent issue researchers face. Quinolinone compounds often have planar, aromatic structures that are poorly soluble in aqueous environments like cell culture media.[7] Precipitation leads to an unknown and unquantifiable compound concentration in your assay, rendering any dose-response data unreliable.[8][9]
Causality: When a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out" of solution if its concentration exceeds its thermodynamic solubility limit in the final mixture.
Troubleshooting Strategy:
-
Visual Inspection is Key: Always visually inspect your assay plates under a microscope after adding the compound. Look for crystalline structures or amorphous precipitates in the wells, especially at the highest concentrations. Turbidity in the medium is also a red flag.[8]
-
Optimize DMSO Concentration: While DMSO is an excellent solvent, high concentrations are toxic to cells.[10][11] The goal is to use the lowest final concentration of DMSO that keeps your compound in solution. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[10][12] It is crucial to determine the specific tolerance of your cell line.
-
Modify the Dosing Procedure: Instead of adding a small volume of highly concentrated stock directly to the well, try a serial dilution approach. Prepare an intermediate dilution of your compound in a serum-free medium first, then add this to the cells. The presence of proteins in fetal bovine serum (FBS) can sometimes aid solubility, but this is compound-dependent.
-
Consider Formulation Aids: For particularly challenging compounds, the use of solubilizing agents or surfactants (e.g., Pluronic® F-127, Cremophor® EL) at low, non-toxic concentrations can be explored. However, these agents can have their own biological effects and must be carefully controlled for.
FAQ 2: How do I determine the maximum tolerable DMSO concentration for my specific cell line?
Answer:
Assuming a universal DMSO tolerance is a common mistake. Different cell lines, and even the same cell line at different passage numbers or densities, can exhibit varying sensitivity.[13][14][15] Exceeding this limit can cause cytotoxicity that is incorrectly attributed to your test compound.[12][16]
Self-Validating Protocol: You must run a "Vehicle-Only Dose-Response" experiment.
Workflow:
-
Plate your cells at the same density and conditions as your planned experiment.
-
Prepare a dose-response curve of DMSO in your cell culture medium. A typical range would be from 5% down to 0.01%.
-
Include a "medium-only" control with no DMSO.
-
Incubate for the same duration as your compound treatment.
-
Measure cell viability using a sensitive assay (e.g., CellTiter-Glo®).
-
Plot the results and determine the highest concentration of DMSO that does not significantly reduce cell viability (e.g., >95% viability compared to the no-DMSO control). This is your maximum working concentration.
| Typical DMSO Tolerance by Cell Type | Final Concentration |
| Robust, immortalized cancer lines (e.g., HeLa, A549) | ≤ 0.5% |
| More sensitive lines (e.g., some neuronal lines) | ≤ 0.2% |
| Primary cells, stem cells | ≤ 0.1% |
This table provides general guidance. Always perform an empirical test for your specific system.[10]
Section 2: Differentiating Specific Effects from Artifacts
A positive "hit" in a primary screen is only the beginning. Many compounds, including some quinolinones, can interfere with assay technologies, leading to false positives. These are often referred to as Pan-Assay Interference Compounds (PAINS).[17][18][19][20][21]
FAQ 3: My compound is active in a luciferase reporter assay. How can I be sure it's not a false positive?
Answer:
This is a critical question, as many compounds can directly inhibit or stabilize the luciferase enzyme, mimicking a genuine biological effect on your promoter of interest.[22][23]
Causality: The compound may bind to the luciferase enzyme itself, altering its catalytic activity or stability, rather than affecting the transcriptional regulation of the reporter gene.[24]
Troubleshooting Workflow:
Caption: Workflow for validating hits from luciferase reporter assays.
Self-Validating Protocol: Luciferase Counter-Screen
The most definitive way to rule out interference is to test your compound against purified luciferase enzyme in a cell-free system.
-
Source Recombinant Enzyme: Obtain purified firefly luciferase (or the specific luciferase used in your reporter).
-
Set up Reaction: In a microplate, combine the enzyme, its substrate (e.g., luciferin), and ATP in a suitable buffer.[25]
-
Add Compound: Add your quinolinone compound at the same concentrations used in your cell-based assay. Include a positive control inhibitor if available, and a vehicle control (DMSO).
-
Measure Luminescence: Immediately measure the light output.
-
Interpretation: If your compound reduces the luminescent signal in this cell-free assay, it is a direct inhibitor of the luciferase enzyme and your primary result is likely a false positive.[22] If the signal is unaffected, the activity observed in cells is more likely due to a true biological effect.
FAQ 4: I'm seeing a signal increase in my fluorescence-based assay. Could my quinolinone be autofluorescent?
Answer:
Yes, this is a significant possibility. The aromatic, heterocyclic ring systems common in quinolinones can often exhibit intrinsic fluorescence (autofluorescence).[26]
Causality: If the excitation and emission spectra of your compound overlap with those of your assay's fluorescent probe (e.g., GFP, a fluorescent dye), the instrument will detect light from your compound, leading to a false-positive signal increase.[27]
Troubleshooting Strategy:
-
Spectral Scan: The first step is to characterize the fluorescent properties of your compound. Using a scanning spectrofluorometer, measure the excitation and emission spectra of your compound dissolved in the assay buffer. This will reveal if it fluoresces and at what wavelengths.
-
"Compound-Only" Control Plate: A simpler, plate-based method is essential.
-
Prepare a plate with your compound serially diluted in assay buffer, but without cells or any assay-specific fluorescent reagents .
-
Read this plate on the same instrument with the same filter sets used for your main experiment.
-
If you detect a dose-dependent increase in signal, your compound is autofluorescent under the assay conditions, and this interference must be accounted for.[26][27]
-
-
Mitigation:
-
Background Subtraction: If the autofluorescent signal is low and consistent, you may be able to subtract the signal from the "compound-only" wells from your experimental wells.
-
Switch Fluorophores: If the interference is severe, consider switching to a fluorescent probe with a different spectral profile (e.g., a red-shifted dye) that does not overlap with your compound's fluorescence.
-
Use a Non-Fluorescent Readout: The best solution is often to switch to an orthogonal assay with a different detection modality, such as a luminescent or colorimetric readout, which will not be affected by autofluorescence.[28]
-
Section 3: Addressing Cellular Health and Cytotoxicity
It is vital to distinguish between a compound that selectively modulates a target pathway and one that simply kills the cells. A dead or dying cell will nonspecifically shut down many processes, which can be misinterpreted as a specific inhibitory effect.[29][30][31]
FAQ 5: How do I distinguish between target-specific antiproliferative effects and general cytotoxicity?
Answer:
This is a fundamental question in drug discovery. A compound might inhibit cell proliferation (a cytostatic effect) by acting on a specific cell cycle checkpoint, or it might cause outright cell death (a cytotoxic effect) through mechanisms like membrane disruption or mitochondrial poisoning.[32]
Causality: Target-specific effects should ideally occur at concentrations lower than those that induce general cytotoxicity. This separation is often referred to as the "therapeutic window."
Troubleshooting Strategy: Multiplexing and Orthogonal Assays
-
Determine the Cytotoxicity Profile First: Before conducting your primary mechanism-of-action (MOA) assay, you should always determine the full dose-response curve for cytotoxicity. Use a robust method that measures cell viability, such as ATP content (e.g., CellTiter-Glo®), which reflects metabolic health.
-
Compare EC50/IC50 Values: Run your primary (mechanistic) assay and your cytotoxicity assay in parallel.
-
The EC50/IC50 from your primary assay reflects the potency of the compound against its intended target or pathway.
-
The CC50 (50% cytotoxic concentration) from the viability assay reflects its general toxicity.
-
-
Calculate a Selectivity Index (SI):
-
SI = CC50 / IC50
-
An SI value greater than 10 is generally considered a good starting point, indicating that the specific effect occurs at a concentration at least 10-fold lower than that which causes significant cytotoxicity.[29] A low SI (<3) suggests that the observed activity in your primary assay may be a secondary consequence of cell death.
-
Caption: Logic diagram for assessing compound selectivity.
Appendix A: Detailed Protocols
Protocol 1: General Cytotoxicity Assay (using an ATP-based luminescent readout)
This protocol assesses cell viability by measuring intracellular ATP levels, a key indicator of metabolically active cells.
Materials:
-
Cells of interest
-
White, opaque 96-well or 384-well assay plates suitable for luminescence
-
Quinolinone compound stock (e.g., 10 mM in 100% DMSO)
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the quinolinone compound in cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) remains constant and non-toxic (e.g., 0.5%).
-
Treatment: Remove the overnight culture medium and add the compound dilutions to the cells. Include "vehicle-only" controls (medium + DMSO) and "untreated" controls (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Equilibrate the assay plate and the luminescent reagent to room temperature.
-
Lysis and Signal Generation: Add the luminescent reagent to each well according to the manufacturer's instructions (this single reagent typically combines cell lysis and the luciferase/luciferin reaction).
-
Incubation & Measurement: Mix the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Plate: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no-cell" or "lysed-cell" control as 0% viability. Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the CC50 value.
References
-
Zheng, Y., et al. (2021). Factor quinolinone inhibitors alter cell morphology and motility by destabilizing interphase microtubules. PubMed Central. Available at: [Link]
-
Gîrdan, M. A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Pesci, E. C., et al. (1999). Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wang, S., et al. (2021). A review for cell-based screening methods in drug discovery. Bio-Design and Manufacturing. Available at: [Link]
-
de Oliveira, M. A. L., et al. (2024). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. ChemMedChem. Available at: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]
-
Escher, B. I., et al. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. Environmental Health Perspectives. Available at: [Link]
-
Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]
-
Wang, Y. J., et al. (2020). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Molecules. Available at: [Link]
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Wilson, D. H., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. Available at: [Link]
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Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Available at: [Link]
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Lin, C. F., et al. (2014). Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay. Clinica Chimica Acta. Available at: [Link]
-
Harris, I. S., et al. (2021). Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
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Al-Sanea, M. M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International. Available at: [Link]
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Coster, M., et al. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology. Available at: [Link]
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Escher, B. I., et al. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. ResearchGate. Available at: [Link]
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Johnston, P. A. (2016). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]
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Sygnature Discovery. (n.d.). Cell Based Assays Development. Sygnature Discovery. Available at: [Link]
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Pesci, E. C., et al. (1999). Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa. ResearchGate. Available at: [Link]
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LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]
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Auld, D., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. Available at: [Link]
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Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]
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Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega. Available at: [Link]
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Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. Available at: [Link]
-
Svobodová, K., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. Available at: [Link]
-
Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives. Available at: [Link]
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dos Santos, J. L. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. ResearchGate. Available at: [Link]
-
van der Valk, J., et al. (2010). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. ILAR Journal. Available at: [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]
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Anson, B. J., et al. (2026). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. Available at: [Link]
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Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Biochemistry. Available at: [Link]
-
Ismail, A. A., & Walker, P. L. (2009). Interferences in Immunoassay. The Journal of IFCC. Available at: [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Available at: [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Assay Genie. Available at: [Link]
-
Aldred, K. J., et al. (2018). Our Evolving Understanding of the Mechanism of Quinolones. Biomolecules. Available at: [Link]
-
Thomas, P. (2021). What is Cytotoxicity?. News-Medical.Net. Available at: [Link]
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Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]
-
Auld, D. S., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]
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Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]
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Yasgar, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS Discovery. Available at: [Link]
-
Lin, C. H., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link]
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Klesse, G., et al. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology. Available at: [Link]
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Troubleshooting inconsistent results in 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one experiments
Welcome to the technical support resource for researchers working with 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the consistency and reliability of your experimental outcomes. As scientists, we understand that reproducibility is paramount, and this document is structured to address common challenges encountered during the synthesis, purification, handling, and application of this compound.
Section 1: Synthesis and Purification
The synthesis of 3-aryl-4-hydroxyquinolin-2-ones, often achieved through variations of the Conrad-Limpach reaction, can be influenced by several factors that affect yield and purity.[1] This section addresses common issues encountered during the synthesis and purification of this compound.
FAQ 1: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I optimize the reaction?
Low yields in the synthesis of 4-hydroxyquinolin-2-ones are a frequent challenge. The primary synthetic route typically involves the thermal condensation of a substituted aniline with a β-ketoester, in this case, a derivative of diethyl phenylmalonate with a chloro-substituted aniline. The high temperatures required for the cyclization step can lead to product decomposition and side reactions.[2]
Causality and Optimization Strategies:
-
Incomplete Reaction: The cyclization step requires significant thermal energy to overcome the activation barrier. Insufficient reaction time or temperature can lead to a low conversion of the intermediate enamine.
-
Troubleshooting: Carefully monitor the reaction temperature to ensure it remains within the optimal range for cyclization. Extending the reaction time, while monitoring for decomposition, may also improve the yield.
-
-
Side Reactions: The activated C3 position of the quinolinone ring is susceptible to various electrophilic substitution reactions, which can consume the starting materials or the product in side reactions.[3]
-
Troubleshooting: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The purity of the starting materials is also crucial, as impurities can catalyze side reactions.
-
-
Suboptimal Solvent: The choice of a high-boiling point solvent is critical for the success of the Conrad-Limpach synthesis.[4]
-
Troubleshooting: Solvents like Dowtherm A or diphenyl ether are commonly used.[4] Ensure the solvent is anhydrous, as water can interfere with the condensation reaction.
-
-
Microwave-Assisted Synthesis: For some 4-hydroxyquinolin-2-one syntheses, microwave irradiation has been shown to reduce reaction times and improve yields compared to conventional heating.[5]
-
Optimization: If available, consider exploring microwave-assisted synthesis as an alternative to conventional heating.
-
Troubleshooting Flowchart for Low Yield:
Caption: Troubleshooting workflow for addressing low synthetic yield.
FAQ 2: I am having difficulty purifying this compound. What are the best practices for purification and how can I identify common impurities?
Purification of this compound can be challenging due to its potentially low solubility in common organic solvents and the presence of structurally similar side products. Recrystallization is the most common method for purification.
Purification and Impurity Identification:
-
Recrystallization:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. Based on related compounds, solvents such as ethanol, acetic acid, or mixtures containing these may be suitable.[6] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Troubleshooting Rapid Crystallization: If the compound precipitates out of solution too quickly upon cooling, it can trap impurities. To slow down crystallization, you can use a larger volume of the hot solvent or a solvent system where the compound is slightly more soluble at room temperature.[7]
-
-
Common Impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual aniline or β-ketoester derivatives.
-
Side Products: Due to the reactivity of the quinolinone core, side products from reactions at the C3 position or polymerization products can form.
-
-
Identification of Impurities:
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the purity of your product. Develop a solvent system that provides good separation between your product and any impurities.
-
Spectroscopic Analysis:
-
¹H NMR: Proton NMR can reveal the presence of unreacted starting materials or side products by the appearance of unexpected signals. The characteristic signals for the quinolinone core and the phenyl and chloro-substituted ring should be carefully analyzed.
-
Mass Spectrometry (MS): MS can help identify impurities by their mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the hydroxyl (-OH), carbonyl (C=O), and N-H groups. The absence or presence of unexpected peaks can indicate impurities.
-
-
Decision Tree for Impurity Identification:
Caption: A decision tree for the identification of impurities.
Section 2: Compound Handling, Storage, and Stability
The stability of this compound is crucial for obtaining consistent and reliable experimental results, particularly in biological assays. Inconsistent outcomes can often be traced back to improper handling and storage, leading to degradation of the compound.
FAQ 3: My experimental results are inconsistent over time. Could this be due to the instability of this compound? How should I properly store the compound?
Yes, inconsistent results can very likely be due to compound instability. 4-hydroxyquinolin-2-one derivatives can be susceptible to degradation, particularly oxidation and photodegradation, especially with a chloro-substituent.[8][9]
Factors Affecting Stability and Proper Storage:
-
Oxidation: The 4-hydroxy group can be susceptible to oxidation, leading to the formation of colored degradation products.[8]
-
Prevention: Store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
-
Photodegradation: Chlorinated aromatic compounds can be sensitive to light, undergoing photodegradation upon exposure to UV or even ambient light.[10]
-
Prevention: Always store the solid compound and solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
-
pH Stability: The stability of quinolone derivatives can be pH-dependent.[5][11]
-
Recommendation: For long-term storage of solutions, it is advisable to use a buffered solution at a neutral or slightly acidic pH. Avoid strongly basic conditions, which can promote degradation.
-
-
Temperature: Elevated temperatures can accelerate degradation.
-
Recommendation: Store the solid compound and stock solutions at low temperatures, preferably at -20°C or -80°C, to slow down potential degradation pathways.[12]
-
Recommended Storage Conditions:
| Form | Storage Temperature | Atmosphere | Light Protection |
| Solid | -20°C or below | Inert (Argon/Nitrogen) | Amber vial/Foil wrapped |
| Stock Solution | -20°C or -80°C | Inert (Argon/Nitrogen) | Amber vial/Foil wrapped |
Section 3: Troubleshooting Inconsistent Biological Assay Results
Inconsistent results in biological assays can be frustrating and may arise from a variety of factors, including the inherent properties of the test compound and its interaction with the assay components.
FAQ 4: I am observing high background or inconsistent results in my cell-based assays (e.g., MTT, XTT). What could be the cause?
Inconsistent results in cell-based assays can be due to the chemical properties of this compound, which may interfere with the assay chemistry.
Potential Causes and Troubleshooting Strategies:
-
Compound Precipitation: 4-hydroxyquinolin-2-one derivatives can have low aqueous solubility. If the compound precipitates in the cell culture medium, it can lead to inconsistent dosing and may also interfere with optical measurements.
-
Troubleshooting:
-
Visually inspect the assay plates for any signs of precipitation.
-
Determine the solubility of the compound in your specific cell culture medium.
-
If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells. Always include a vehicle control in your experiments.
-
-
-
Redox Activity and Assay Interference: Compounds with quinone-like structures can be redox-active and may directly reduce assay reagents, such as the tetrazolium salts in MTT or XTT assays, leading to a false-positive signal.
-
Troubleshooting:
-
Run a cell-free control containing the compound and the assay reagents to determine if there is any direct chemical reduction.
-
If interference is observed, consider using an alternative viability assay that is less susceptible to redox interference, such as a CellTiter-Glo® luminescent assay or a crystal violet staining assay.
-
-
-
Compound Degradation in Assay Medium: The compound may not be stable under the conditions of the biological assay (e.g., temperature, pH, presence of media components).
-
Troubleshooting:
-
Assess the stability of the compound in the cell culture medium over the time course of the experiment using an analytical method like HPLC.
-
If the compound is degrading, you may need to shorten the incubation time or replenish the compound during the experiment.
-
-
Section 4: Understanding the Chemistry of this compound
A deeper understanding of the chemical properties of your molecule can provide valuable insights into potential experimental challenges.
FAQ 5: What is tautomerism and how might it affect my experiments with this compound?
Tautomers are isomers of a compound that readily interconvert. 4-hydroxy-2(1H)-quinolones can exist in several tautomeric forms, with the most common being the 4-hydroxy-2-oxo and the 2,4-dihydroxy forms.[8] The equilibrium between these forms can be influenced by the solvent and pH.
Implications of Tautomerism:
-
Reactivity: The different tautomers will have different chemical reactivities. The presence of multiple tautomers can lead to a mixture of products in a chemical reaction.
-
Spectroscopic Analysis: The tautomeric equilibrium can affect the appearance of NMR and IR spectra. For example, the chemical shifts of the protons and carbons in the quinolinone ring can vary depending on the predominant tautomeric form.
-
Biological Activity: Different tautomers may have different binding affinities for a biological target. Changes in the tautomeric equilibrium under different experimental conditions could contribute to inconsistent biological results.
Tautomeric Forms of this compound:
Caption: The two primary tautomeric forms of the 4-hydroxyquinolin-2-one core structure.
Section 5: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Synthesis of this compound (Illustrative)
This protocol is a general representation based on the Conrad-Limpach synthesis and should be optimized for specific laboratory conditions.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate chloroaniline derivative (1 equivalent) and diethyl phenylmalonate (1.1 equivalents) in a high-boiling point solvent such as Dowtherm A.
-
Reaction: Heat the reaction mixture to a high temperature (typically 240-260°C) and maintain for the optimized reaction time (e.g., 30-60 minutes). Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solvent. Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation.
-
Isolation: Collect the crude product by vacuum filtration and wash with hexane to remove the high-boiling point solvent.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a TLC plate, spot a small amount of the crude product, the purified product, and the starting materials.
-
Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). Allow the solvent to run up the plate.
-
Visualization: Visualize the spots under a UV lamp. The purified product should appear as a single spot with a different Rf value than the starting materials and any impurities.
References
-
Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical Research, 38(12), 688-695. [Link]
-
Abdou, M. M., El-Soll, A. M. A., & El-Gazzar, A. B. A. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie-Chemical Monthly, 149(12), 2217-2234. [Link]
- Kappe, C. O. (1993). 4-Hydroxy-2(1H)-quinolones.
-
Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2019). 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. RSC advances, 9(53), 30959-30970. [Link]
- Lange, J. H. M., et al. (2001). Microwave-assisted synthesis of 4-hydroxy-3-phenyl-2(1H)-quinolones. Tetrahedron Letters, 42(40), 7077-7080.
-
Mohamed, M. S., Awad, S. M., & El-Gazzar, A. B. A. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(1), 241-250. [Link]
-
Dziadek, M., et al. (2021). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, 66(10), 3847-3857. [Link]
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Stadlbauer, W. (2002). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 9(8), 617-620. [Link]
-
Conrad–Limpach synthesis. In Wikipedia. [Link]
-
Ali, M. A., et al. (2021). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 25(5), 1193-1200. [Link]
-
Avendaño, C., & Menéndez, J. C. (2015). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Journal of pharmaceutical and biomedical analysis, 25(3-4), 405-413. [Link]
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Klásek, A., et al. (2002). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 7(11), 814-826. [Link]
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Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. ResearchGate. [Link]
-
Guide for crystallization. [Link]
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Wang, L., et al. (2023). (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. Molecules, 28(24), 8031. [Link]
- Shen, Y. S., & Ku, Y. (2002). Photochemical Degradation of Chlorobenzene. Journal of the Chinese Institute of Chemical Engineers, 33(3), 265-272.
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Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI). [Link]
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Pinto, M., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of organic chemistry, 80(24), 12262–12271. [Link]
- Sakshi, S., & Kumar, S. (2016). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA, 12(1), 1-6.
- US2558211A - Preparation of 4-hydroxyquinoline compounds.
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Wang, L., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(8), 1279-1287. [Link]
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ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of medicinal chemistry, 44(23), 3965–3977. [Link]
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Salas, C. O., et al. (2015). X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones. Molecules (Basel, Switzerland), 20(7), 12595–12610. [Link]
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Sakhautdinov, I. M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6520. [Link]
-
Filosa, R., et al. (2021). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). Molecules, 26(16), 4967. [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). ResearchGate. [Link]
- Sankhavara, D. B., et al. (2019). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World Scientific News, 123, 141-160.
-
Crimmins, M. T., & Brown, B. H. (2009). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic letters, 11(15), 3342–3345. [Link]
-
Technobis. (2020, August 25). Webinar Linking Solution Chemistry to Crystallization. YouTube. [Link]
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Technical Support Center: Purification of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Prepared by: Senior Application Scientist
Welcome to the technical support guide for 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable heterocyclic scaffold. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification workflow.
The challenges in purifying this molecule often stem directly from its synthesis, most commonly the Conrad-Limpach reaction, which involves high temperatures and can generate a variety of closely-related side products.[1][2] Understanding these potential impurities is the first step toward achieving high purity.
Section 1: Understanding the Core Challenges
This section addresses the fundamental chemical properties and common synthesis-related issues that create purification hurdles.
Q1: I've just completed a Conrad-Limpach synthesis. What are the most likely impurities in my crude product?
A1: The Conrad-Limpach synthesis, while effective, is thermally demanding and can result in a complex crude mixture. Your primary impurities will likely fall into three categories:
-
Unreacted Starting Materials: Residual 4-chloroaniline and diethyl phenylmalonate (or a similar β-ketoester) are common.
-
Isomeric Byproducts: The most significant byproduct is often the 2-hydroxy-4-quinolone isomer, formed via the competing Knorr quinoline synthesis pathway.[3] The formation of this isomer is highly dependent on reaction conditions, particularly temperature.[3]
-
Thermal Degradation Products: High reaction temperatures (~250 °C) can lead to the formation of dark, tarry polymeric materials which can complicate initial isolation steps.[1]
The diagram below illustrates the desired reaction versus the formation of the key isomeric impurity.
Caption: Synthesis of the target quinolinone and its common Knorr isomer impurity.
Q2: I've noticed my compound's spectroscopic data can be inconsistent. How does tautomerism affect its structure and purification?
A2: This is an excellent and critical question. The 4-hydroxy-2-quinolone core exists as a mixture of tautomers, primarily the 4-hydroxy-2(1H)-one and the 7-chloro-3-phenylquinoline-2,4(1H,3H)-dione forms.[4][5]
-
Chemical Impact: This equilibrium means the molecule has both phenolic (weakly acidic) and amide character. The presence of the enol (-OH) form is stabilized by a strong intramolecular hydrogen bond with the C2-carbonyl oxygen.[6]
-
Purification Impact: This hydrogen bonding promotes self-association, which can influence solubility and the formation of a stable crystal lattice during recrystallization. Different tautomers may exhibit slightly different polarities, although in solution the equilibrium is typically fast. The key is to recognize that this is an intrinsic property of the molecule, not necessarily an impurity.
Caption: Tautomeric equilibrium of the quinolinone core.
Section 2: A Structured Purification Workflow & Troubleshooting
Achieving high purity requires a multi-step approach. The following workflow is recommended for moving from a crude reaction mixture to an analytically pure product.
Caption: Recommended multi-step purification workflow.
FAQs: Troubleshooting the Workflow
Initial Workup & Isolation
Q3: My crude product is a dark, intractable tar. How can I isolate the product effectively?
A3: This is a common outcome. The best approach is an acid-base extraction, which leverages the acidic nature of the 4-hydroxyl group. This technique efficiently separates your desired product from neutral and basic impurities.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve or suspend the crude reaction mixture in a suitable organic solvent like ethyl acetate or toluene.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous solution of 1M sodium hydroxide (NaOH). The desired product will deprotonate to form a water-soluble sodium salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Organic Wash: Combine the aqueous layers and wash them once with the organic solvent (e.g., toluene) to remove any remaining non-acidic impurities.[7]
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 10% hydrochloric acid (HCl) or acetic acid until the solution is acidic (pH ~5-6), which will precipitate the purified product.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with deionized water to remove salts, and dry it under vacuum. This solid is now ready for recrystallization.
Recrystallization
Q4: What is the best solvent for recrystallizing this compound?
A4: An ideal solvent dissolves the compound well when hot but poorly when cold. Based on the polarity of the quinolinone core, polar solvents are the best starting point. Always perform a small-scale test to find the optimal solvent for your specific batch.
Data Presentation: Solvent Selection Guide
| Solvent | Suitability for Recrystallization | Comments |
|---|---|---|
| Ethanol | Excellent | Often provides good quality crystals. The compound has high solubility in boiling ethanol and lower solubility when cold.[7] |
| Acetic Acid | Good | Can be very effective, especially for stubborn impurities, but can be difficult to remove completely. |
| DMF / Water | Good (Mixed System) | Dissolve the compound in a minimum of hot DMF, then slowly add hot water until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. |
| Toluene | Poor | Generally too non-polar; unlikely to dissolve the compound even when hot. |
| Water | Poor | Insoluble due to the large hydrophobic phenyl and chloroquinoline scaffold. |
Q5: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when a supersaturated solution cools too quickly.[8]
-
Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount (5-10% by volume) more of the hot solvent to reduce the saturation.
-
Promote Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling is critical for forming a well-ordered crystal lattice.
Q6: The solution is cold, but no crystals have formed. How can I induce crystallization?
A6: This indicates a stable supersaturated solution or the use of too much solvent. Try these methods in order:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a single pure crystal, add it to the solution. This "seed" will act as a template for crystallization.[8]
-
Reduce Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again slowly.
Column Chromatography
Q7: Recrystallization has failed to remove a persistent impurity. Is column chromatography necessary?
A7: Yes. If TLC analysis shows an impurity with a similar polarity to your product (likely the Knorr isomer), column chromatography is the most effective next step.[9] It is generally reserved for when high-purity material is essential and other methods have failed, as it is more time-consuming and solvent-intensive.
Q8: How do I select an appropriate eluent (solvent system) for silica gel chromatography?
A8: The choice of eluent is determined empirically using Thin Layer Chromatography (TLC).[10]
-
Spot a TLC plate with a solution of your impure material.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Aim for a Retention Factor (Rf) of approximately 0.25-0.35 for your desired compound. This Rf value generally provides the best separation on a column.
-
Suggested Starting Systems: Try gradients of Ethyl Acetate in Hexanes (e.g., 20% to 50%) or small amounts of Methanol in Dichloromethane (e.g., 1% to 5%).
Section 3: Final Purity Assessment
Q9: How can I confirm the purity of my final product?
A9: A combination of techniques is required for a confident assessment of purity.
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot in multiple eluent systems.[10]
-
Melting Point (MP): A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities. The literature melting point for a similar, non-chlorinated analog is around 222-226 °C, so expect a value in this region.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The spectra should show sharp signals corresponding to all expected protons and carbons, with correct integrations and splitting patterns. Most importantly, there should be an absence of signals attributable to starting materials or isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By systematically applying this workflow and understanding the chemical principles at each stage, you can effectively overcome the purification challenges associated with this compound.
References
-
Klásek, A., et al. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o231. Available at: [Link]
-
Sakshi, G., et al. (2014). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Natural Products: An Indian Journal, 10(4), 135-141. Available at: [Link]
-
Abdou, M. M. (2012). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Synthetic Communications, 42(22), 3324-3351. Available at: [Link]
- Surrey, A. R., & Hammer, H. F. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
- Osiadacz, J., et al. (2006). U.S. Patent Application No. 10/555,270.
-
Mourad, A.-F. E., et al. (2016). 4-Hydroxy-1-phenylquinolin-2(1 H )-one in One-pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions. Journal of Heterocyclic Chemistry, 53(2), 383-389. Available at: [Link]
-
Khan, I., et al. (2018). 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. SN Applied Sciences, 1(1), 1-8. Available at: [Link]
-
Patel, D., et al. (2020). Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. Research on Chemical Intermediates, 46(1), 479-501. Available at: [Link]
-
Ullah, N., et al. (2021). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(17), 5347. Available at: [Link]
-
Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia. Available at: [Link]
-
Karczmarzyk, Z., et al. (2010). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Available at: [Link]
-
Filarowski, A., et al. (2016). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 12, 1840-1849. Available at: [Link]
-
Singh, P. P., et al. (2014). Conrad-Limpach cyclo condensation for the synthesis of ibuprofen-quinoline hybrid. ResearchGate. Available at: [Link]
-
Abdel-Megeid, F. M. E., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Available at: [Link]
-
Bekerman, D. G., & Falduto, M. T. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1593-1596. Available at: [Link]
-
Karczmarzyk, Z. (2008). Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][7][10]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallographica Section C, 64(11), o590-o594. Available at: [Link]
-
Chemistry Lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available at: [Link]
-
Permana, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13481-13495. Available at: [Link]
-
Coppola, G. M., & Hardtmann, G. E. (1981). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Journal of Heterocyclic Chemistry, 18(5), 917-920. Available at: [Link]
-
Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]
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Technical Support Center: Optimizing the Skraup Synthesis of Quinolines and Mitigating Tar Formation
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols with a primary focus on reducing the notoriously persistent issue of tar formation. Our goal is to equip you with the scientific understanding and practical knowledge to achieve higher yields and purity in your quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the Skraup synthesis and what are its fundamental components?
The Skraup synthesis is a classic and versatile method for the preparation of quinolines.[1] The reaction involves heating a primary aromatic amine (such as aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2] The key steps of the mechanism involve the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and finally, oxidation to the quinoline ring system.[2]
Q2: Why is the Skraup synthesis infamous for being a violent and tar-producing reaction?
The reaction is highly exothermic, primarily due to the rapid and often uncontrollable dehydration of glycerol to the reactive intermediate, acrolein, under the influence of hot, concentrated sulfuric acid.[3] This initial burst of heat can lead to a runaway reaction. The tar is predominantly a result of the acid-catalyzed polymerization of acrolein, which is highly susceptible to polymerization under these harsh conditions.[3]
Q3: What is the primary role of the oxidizing agent, and how does its choice impact the reaction?
The oxidizing agent is essential for the final step of the synthesis: the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring.[3] The choice of oxidizing agent significantly affects the reaction's vigor and the formation of byproducts.
-
Nitrobenzene: Traditionally used, it can also act as a solvent. However, it is a strong oxidizing agent and can contribute to the violence of the reaction.[3]
-
Arsenic Pentoxide/Arsenic Acid: These are effective and often result in a less violent reaction compared to nitrobenzene.[1]
-
Iodine: Used in catalytic amounts, often generated in situ from an iodide salt, iodine is a milder oxidizing agent that can help control the exothermicity of the reaction.[3]
-
Ferric Salts: Can also be used as oxidizing agents.[4]
Q4: I've heard of adding "moderators" to the reaction. What are they and how do they work?
Moderators are substances added to the reaction mixture to control its rate and prevent it from becoming too violent.
-
Ferrous Sulfate (FeSO₄): This is the most common moderator. It is believed to act as an oxygen carrier, which extends the reaction over a longer period, thus controlling the rate of heat evolution and reducing the likelihood of a runaway reaction.[1][4]
-
Boric Acid: Can also be used to moderate the reaction's violence, leading to a smoother process.[4][5]
Q5: Can modern techniques like microwave synthesis help in reducing tar formation?
Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for controlling the Skraup reaction. Microwave heating in conjunction with ionic liquids can significantly reduce reaction times and improve yields by providing rapid and uniform heating, which minimizes the formation of degradation products and tar.[6][7] In some microwave-assisted procedures, an external oxidizing agent may not even be necessary.[3]
Troubleshooting Guide: From Tar to Treasure
This section addresses specific issues you might encounter during your Skraup synthesis experiments, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Reaction is too violent and uncontrollable. | 1. Rapid, uncontrolled dehydration of glycerol. 2. Absence of a moderator. 3. Use of a highly reactive oxidizing agent (e.g., nitrobenzene) without proper control. | 1. Add a moderator: Incorporate ferrous sulfate (FeSO₄) into your reaction mixture before the addition of sulfuric acid.[4] 2. Control heating: Apply heat gently to initiate the reaction. Once the exotherm begins, remove the external heat source and allow the reaction to proceed under its own heat. Be prepared to cool the reaction vessel if necessary.[4] 3. Choose a milder oxidizing agent: Consider using arsenic acid or iodine instead of nitrobenzene.[1][3] |
| Excessive tar formation, making product isolation difficult. | 1. Polymerization of acrolein due to high localized temperatures and strong acidity.[3] 2. Reaction temperature is too high for an extended period. 3. Absence of a moderator to control the reaction rate. | 1. Use a moderator: Ferrous sulfate is highly effective at controlling the reaction's exothermicity, thereby reducing the polymerization of acrolein.[4] 2. Optimize temperature: Maintain the reaction temperature within the recommended range (typically 140-150°C) after the initial exotherm.[8] Avoid prolonged heating at excessively high temperatures. 3. Consider polymerization inhibitors: Although not traditionally used, the addition of a radical scavenger like hydroquinone could theoretically reduce tar formation.[3] |
| Low yield of the desired quinoline product. | 1. Significant tar formation consuming starting materials and intermediates.[7] 2. Incomplete reaction. 3. Loss of product during work-up and purification from the tarry residue. 4. Presence of water in the glycerol.[4] | 1. Address tar formation: Implement the strategies mentioned above to minimize tarring. 2. Ensure complete reaction: Monitor the reaction by TLC to ensure the consumption of the starting aniline. 3. Optimize work-up: A robust work-up procedure, such as steam distillation, is crucial for separating the quinoline from the tar.[4] 4. Use anhydrous glycerol: Glycerol with a low water content ("dynamite" grade) is recommended for optimal yields.[4] |
| Difficulty in purifying the product from the tarry mixture. | 1. The quinoline product is trapped within the polymeric tar. 2. Emulsion formation during solvent extraction. | 1. Steam Distillation: This is the most effective method for separating the volatile quinoline from the non-volatile tar.[4] 2. Acid-base extraction: After the reaction, carefully neutralize the acidic mixture with a strong base (e.g., NaOH) to free the quinoline base. The tar often precipitates upon neutralization, allowing for easier separation of the quinoline by extraction or steam distillation.[3] |
Understanding the "Why": The Mechanism of Tar Formation
The primary culprit behind tar formation in the Skraup synthesis is the acid-catalyzed polymerization of acrolein. This process can be visualized as follows:
Caption: The acid-catalyzed dehydration of glycerol to acrolein, which then undergoes polymerization to form tar.
Under the strongly acidic and high-temperature conditions of the Skraup synthesis, the carbonyl oxygen of acrolein is protonated, which activates the molecule towards nucleophilic attack by another acrolein molecule. This initiates a chain reaction, leading to the formation of high-molecular-weight polymers, which constitute the intractable tar.
Optimized Protocols for Tar Reduction
Here, we provide detailed, step-by-step protocols that have been optimized to minimize tar formation and improve the overall efficiency of the Skraup synthesis.
Protocol 1: The Classic Moderated Skraup Synthesis with Ferrous Sulfate
This robust protocol, adapted from Organic Syntheses, is a reliable method for synthesizing quinoline with good yields and manageable tar formation.[4]
Materials:
-
Aniline (2.3 moles)
-
Glycerol (c.p., 9.4 moles)
-
Nitrobenzene (1.4 moles)
-
Concentrated Sulfuric Acid (400 cc)
-
Ferrous Sulfate (crystalline, powdered, 80 g)
Procedure:
-
Reagent Setup: In a large round-bottom flask equipped with a reflux condenser, add the reagents in the following order: powdered crystalline ferrous sulfate, glycerol, aniline, and nitrobenzene.
-
Acid Addition: Carefully add the concentrated sulfuric acid to the mixture. It is crucial to add the ferrous sulfate before the sulfuric acid to prevent a premature start to the reaction.[4]
-
Initiation and Reflux: Thoroughly mix the contents of the flask. Gently heat the mixture with a free flame. Once the liquid begins to boil, remove the flame. The heat from the reaction will be sufficient to maintain boiling for 30-60 minutes. If the reaction becomes too vigorous, the condenser can be supplemented by wrapping a wet towel around the upper part of the flask.
-
Completion of Reaction: After the initial exothermic reaction subsides, apply heat again and boil the mixture for five hours.
-
Work-up - Steam Distillation:
-
Allow the reaction mixture to cool to approximately 100°C and transfer it to a larger flask suitable for steam distillation.
-
Pass steam through the mixture to remove any unreacted nitrobenzene.
-
After removing the nitrobenzene, cautiously add a 40% sodium hydroxide solution to the flask to neutralize the sulfuric acid. The heat of neutralization will help to mix the contents.
-
Continue the steam distillation to isolate the crude quinoline.
-
-
Purification: The collected crude quinoline can be further purified by distillation under reduced pressure.
Protocol 2: Iodine-Catalyzed Skraup Synthesis
This modified protocol utilizes a catalytic amount of iodine as a milder oxidizing agent, which helps to control the reaction's exothermicity.[3]
Materials:
-
Aniline derivative
-
Glycerol
-
Concentrated Sulfuric Acid
-
Iodine (catalytic amount)
Procedure:
-
Reagent Setup: In a round-bottom flask, combine the aniline derivative, glycerol, and a catalytic amount of iodine.
-
Acid Addition: Place the flask in an ice-water bath. Slowly and with continuous stirring, add the concentrated sulfuric acid. Maintaining a low temperature during this step is crucial to prevent premature reaction and polymerization.[3]
-
Initiation and Reflux: After the acid addition is complete, remove the ice bath and gently heat the mixture using a heating mantle. The reaction can be initially maintained at a lower temperature (e.g., 110°C) and then gradually increased to complete the reaction (e.g., 170°C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aniline is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly basic. This will cause the tarry byproducts to precipitate and will liberate the quinoline as a free base.[3]
-
The quinoline can then be isolated by steam distillation or solvent extraction.
-
Visualizing the Troubleshooting Workflow
To aid in your experimental decision-making, the following flowchart outlines a logical approach to troubleshooting common issues in the Skraup synthesis.
Caption: A troubleshooting workflow for the Skraup synthesis of quinolines.
References
-
Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1941 , Coll. Vol. 1, 478. [Link]
- Chavan, S. P.; et al. A mild and efficient protocol for the synthesis of quinolines using ionic liquid. Tetrahedron Lett.2009, 50(52), 7333-7335.
-
The Skraup Synthesis of Quinolines. ResearchGate. [Link]
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Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. J. Org. Chem.2006 , 71(4), 1668–1676. [Link]
-
Preparation and Properties of Quinoline. [Link]
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Katritzky, A. R.; et al. Recent Advances in Metal-Free Quinoline Synthesis. Molecules2016 , 21(8), 985. [Link]
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Making quinoline - the Skraup synthesis. YouTube. [Link]
-
Skraup reaction. Wikipedia. [Link]
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Navigating the Heat: A Technical Support Guide for Moderating Exothermic Quinine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for exothermic quinoline synthesis. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you safely and effectively manage the thermal challenges inherent in classic quinoline synthesis methodologies. We will move beyond simple procedural steps to explain the underlying principles of thermal management, empowering you to make informed decisions in your laboratory.
Section 1: Understanding the Exothermic Nature of Quinoline Synthesis
Before delving into troubleshooting, it is crucial to understand why certain quinoline syntheses are so energetic. Classic methods like the Skraup and Doebner-von Miller reactions involve highly exothermic steps, including acid-catalyzed dehydration, condensation, and oxidation.
Frequently Asked Questions (FAQs)
Q1: Which quinoline synthesis reactions are most exothermic and why?
A1: The Skraup and Doebner-von Miller syntheses are notoriously exothermic and can be violent if not properly controlled.[1][2] The primary reasons for their high exothermicity are:
-
Acid-Catalyzed Dehydration of Glycerol: In the Skraup synthesis, concentrated sulfuric acid is used to dehydrate glycerol to acrolein. This is a highly exothermic process that generates a significant initial burst of heat.[2][3][4]
-
Condensation and Cyclization: The subsequent condensation of the aniline with the α,β-unsaturated carbonyl compound (formed in situ in the Skraup reaction) and the acid-catalyzed cyclization are also exothermic steps.[3][5]
-
Oxidation: The final oxidation of the dihydroquinoline intermediate to quinoline, often using nitrobenzene, is another heat-generating step.[3]
The Doebner-von Miller reaction, a modification of the Skraup synthesis, shares similar exothermic characteristics due to the use of α,β-unsaturated aldehydes or ketones and strong acid catalysts.[5][6] The Combes synthesis, which involves the acid-catalyzed cyclization of a β-amino enone, can also be exothermic, particularly during the cyclization step in the presence of a strong acid like sulfuric acid.[3][4]
Q2: What are the primary risks associated with uncontrolled exothermic reactions in quinoline synthesis?
A2: The principal risk is a thermal runaway , a situation where the rate of heat generation from the reaction exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure within the reactor, which can result in:
-
Boil-over and loss of containment: The reaction mixture can be violently ejected from the reactor.[1]
-
Reactor over-pressurization and rupture: The buildup of vapor pressure from boiling solvents and gaseous byproducts can exceed the pressure rating of the vessel, leading to a catastrophic failure.
-
Secondary reactions and decomposition: At elevated temperatures, undesired side reactions or decomposition of reactants and products can occur, potentially generating more heat and non-condensable gases, further accelerating the runaway.
-
Fire and explosion: If flammable solvents or reagents are present, a loss of containment can lead to a fire or explosion.
Q3: Are there any quantitative data available on the heat of reaction for these syntheses?
A3: While specific, publicly available calorimetric data such as the heat of reaction (ΔH) and adiabatic temperature rise (ΔTad) for the Skraup, Doebner-von Miller, and Combes syntheses are not extensively reported in the literature, it is understood that these values are significant. For any scale-up of these reactions, it is imperative to perform reaction calorimetry studies to determine these critical safety parameters. In the absence of specific data, a conservative approach assuming a highly energetic reaction is essential. A patent for a Skraup reaction process specifies a temperature range of 100 to 150°C, indicating a significant heat release that must be managed.[5]
Section 2: Proactive Strategies for Exotherm Management
Effective management of exothermic reactions begins with careful planning and setup. The following section outlines key proactive measures.
Troubleshooting Guide: Proactive Measures
Issue: How can I design my experiment to minimize the risk of a thermal runaway from the outset?
Solution:
A multi-faceted approach focusing on reagent control, thermal management, and continuous monitoring is crucial.
1. Reagent and Feed Control:
-
Slow and Controlled Addition: Never mix all reactants at once. The most reactive reagent should be added slowly and in a controlled manner to the reaction mixture. For the Skraup synthesis, this often involves the gradual addition of sulfuric acid or the aniline to the glycerol/oxidizing agent mixture.[7]
-
Use of Moderators: For the Skraup reaction, the addition of a moderator like ferrous sulfate or boric acid can help to make the reaction less violent.[2] Ferrous sulfate is thought to act as an oxygen carrier, extending the reaction over a longer period.[1]
-
Dilution: Conducting the reaction in a suitable high-boiling solvent can increase the thermal mass of the system, helping to absorb the heat generated and providing better temperature control.
2. Thermal Management and Reactor Choice:
-
Efficient Heat Removal: The ability to remove heat effectively is paramount. The choice of cooling system is critical.
Cooling System Advantages Disadvantages Best Suited For Standard Jacketed Reactor Even heat distribution, easy to clean.[8] Lower heat transfer coefficient compared to coils, can have slower response times.[8] Small to medium-scale reactions with moderate exotherms. Reactor with Internal Cooling Coils Higher heat transfer area, faster and more aggressive cooling.[8] Can be more difficult to clean, may affect mixing patterns. Highly exothermic reactions and larger scale processes where rapid heat removal is critical.[8] Half-Coil Jacketed Reactor (HemiCoil®) High velocity of heat transfer fluid, good heat transfer, and good temperature control.[9] More expensive than conventional jackets.[9] Applications requiring precise temperature control and high heat transfer rates. -
Adequate Headspace: Ensure the reactor is not overfilled. A general rule of thumb is that the reaction volume should not exceed 50-70% of the total reactor volume to accommodate potential foaming or expansion.
-
Proper Agitation: Good mixing is essential to ensure uniform temperature throughout the reaction mass and to prevent the formation of localized hot spots. Use an overhead stirrer for viscous reactions.
3. Real-Time Monitoring (Process Analytical Technology - PAT):
-
Continuous Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature in real-time.
-
In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be invaluable for monitoring the progress of the reaction in real-time.[10][11][12] By tracking the disappearance of reactants and the appearance of products, you can gain a deeper understanding of the reaction kinetics and identify any deviations from the expected reaction profile.[10][12] This is particularly useful for identifying induction periods or changes in reaction rate that could signal an impending exotherm.
Workflow for Proactive Exotherm Management
Caption: Decision tree for responding to a temperature spike.
Section 4: Scale-Up Considerations
Scaling up exothermic reactions introduces significant challenges due to the change in the surface-area-to-volume ratio.
Frequently Asked Questions (FAQs)
Q4: Why is scaling up an exothermic reaction not as simple as just using more starting material?
A4: As the volume of a reactor increases, its surface area does not increase proportionally. The volume increases by the cube of the radius, while the surface area (which is used for heat exchange) only increases by the square of the radius. This means that on a larger scale, the ability to remove heat becomes less efficient relative to the amount of heat being generated. A reaction that is easily controlled in a small flask can quickly become a dangerous thermal runaway in a large reactor.
Q5: What are the key steps I should take when scaling up a quinoline synthesis?
A5:
-
Thorough Hazard Evaluation: Before any scale-up, perform a thorough thermal hazard assessment, including reaction calorimetry, to understand the heat of reaction, adiabatic temperature rise, and the rate of heat evolution.
-
Pilot Scale Study: Conduct the reaction on an intermediate or pilot scale to identify any unforeseen challenges before moving to the final target scale.
-
Review Engineering Controls: Ensure that the cooling capacity of the larger reactor is sufficient to handle the calculated heat load of the reaction. The mixing efficiency should also be evaluated to ensure it is adequate for the larger volume.
-
Re-evaluate Addition Rates: The rate of addition of the limiting reagent will likely need to be significantly slower on a larger scale to allow for adequate heat removal.
By understanding the fundamental principles of reaction exothermicity and implementing robust proactive and reactive safety measures, researchers can confidently and safely perform quinoline syntheses. Always prioritize safety and consult with your institution's safety officers before performing any potentially hazardous reaction.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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Wikipedia. (2023). Doebner–Miller reaction. [Link]
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Nile University. (n.d.). Preparation and Properties of Quinoline. [Link]
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Stauffer, D. B. (2018). Industrial accidents and fires involving chemical reactors: some case studies. Vigilfuoco.it. [Link]
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Asynt. (2024). What are the best tools for cooling chemical reactions?[Link]
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Penerbit UTHM. (2024). Comparative Analysis of Coil and Jacketed Heating Vessels: A Study on Thermal Efficiency and Economic Viability. [Link]
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Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. [Link]
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ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?[Link]
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Hein, J. E., & R. R. R. (2019). Step-by-step real time monitoring of a catalytic amination reaction. University of British Columbia. [Link]
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Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. [Link]
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American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link]
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Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry. [Link]
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De Dietrich Process Systems. (n.d.). What's the difference between half-coil jacketing and conventional jackets?[Link]
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University of Rochester. (n.d.). How To Run A Reaction: The Quench. [Link]
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Lab Manager. (2024). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?[Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
PubMed. (2000). In situ FTIR reaction analysis of pharmaceutical-related chemistry and processes. [Link]
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80–99. [Link]
-
Automation.com. (n.d.). What are the Critical Aspects of Jacket and Coil Design in Vessel Heating and Cooling?[Link]
-
Sciencemadness.org. (2010). Skraup Reaction- Preferred Workup?[Link]
-
JoVE. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. [Link]
-
Patsnap. (2023). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. [Link]
-
ResearchGate. (2005). Quantitative Comparison of Temperature Control of Reactors with Jacket Cooling or Internal Cooling Coils. [Link]
-
ioMosaic. (2019). Manage Chemical Reactivity Hazards with Emergency Relief System Design. [Link]
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Royal Society of Chemistry. (2020). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]
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Mettler Toledo. (n.d.). Webinar: In-Situ FTIR Spectroscopy to Study Reaction Kinetics. [Link]
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ResearchGate. (2015). Study of Major Accidents Involving Chemical Reactive Substances. [Link]
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Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784–20793. [Link]
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National Disaster Management Authority. (n.d.). Chemical Disasters A Brief Periodic Insight to its Case Studies. [Link]
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TheSafetyMaster. (2024). Exothermic Reaction Hazards. [Link]
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JCT Machinery. (n.d.). Types Of Chemical Reactors. [Link]
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Mettler Toledo. (2016). In Situ FTIR Reaction Monitoring. [Link]
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Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. [Link]
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Name Reactions. (n.d.). Doebner-von Miller Synthesis. [Link]
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IChemE. (n.d.). Common lessons learned from an analysis of multiple case histories. [Link]
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Wikipedia. (2023). Skraup reaction. [Link]
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Validation & Comparative
Comparative Analysis of Anticancer Activity: 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one Versus Other Quinolinone Scaffolds
Introduction: The Quinolinone Core in Oncology
The quinolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its rigid, planar structure and capacity for diverse substitutions have made it a focal point in the quest for novel therapeutic agents, particularly in oncology. Nature itself has provided a blueprint with compounds like camptothecin, a potent topoisomerase I inhibitor derived from Camptotheca acuminata, which underscores the potential of the quinolinone core. In synthetic chemistry, derivatives of 4-hydroxyquinolin-2(1H)-one have attracted significant attention due to their structural analogy to quinolone antibiotics and their diverse biological activities, including anticancer properties. This guide provides a comparative analysis of the anticancer activity of a specific derivative, 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, contextualized against other notable quinolinone-based compounds. We will delve into the experimental data that defines their cytotoxic potential and explore the methodologies used to generate these insights.
Spotlight on this compound
The subject of our primary focus, this compound, possesses a unique combination of substituents that are hypothesized to influence its biological activity. The presence of a chlorine atom at the C7 position and a phenyl group at the C3 position are key modifications to the basic 4-hydroxyquinolin-2(1H)-one structure. Halogenation, particularly chlorination, is a common strategy in drug design to enhance membrane permeability and metabolic stability. The bulky phenyl group at the C3 position can influence the molecule's interaction with biological targets through steric and electronic effects.
While specific, comprehensive studies on the anticancer activity of this compound are still emerging, research on structurally similar compounds provides a strong basis for its potential as a cytotoxic agent. For instance, studies on various 3-substituted-4-hydroxy-7-chloroquinolin-2(1H)-ones have demonstrated significant activity against a panel of human cancer cell lines.
Comparative Cytotoxicity: A Data-Driven Analysis
To understand the anticancer potential of this compound, it is essential to compare its activity with that of other quinolinone derivatives. The most common metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.
Below is a table summarizing the in vitro anticancer activity of various quinolinone derivatives against different human cancer cell lines. This comparative data allows us to discern structure-activity relationships (SAR), where minor changes in the chemical structure can lead to significant differences in biological activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | Data Not Available | - |
| 3-Phenyl-4-hydroxy-quinolin-2(1H)-one | A549 (Lung) | 1.8 | |
| 3-(4-Chlorophenyl)-4-hydroxy-7-chloroquinolin-2(1H)-one | A549 (Lung) | 0.9 | |
| 3-(4-Methoxyphenyl)-4-hydroxy-7-chloroquinolin-2(1H)-one | A549 (Lung) | 1.2 | |
| Laquinimod | Various | Immunomodulatory | |
| Tasquinimod | Prostate Cancer | Anti-angiogenic |
Note: Direct experimental data for this compound was not available in the cited literature. The table includes closely related analogs to infer potential activity and highlight SAR.
From this data, we can infer that the presence and nature of substituents on the 3-phenyl ring, as well as on the quinolinone core itself, are critical determinants of anticancer activity. For example, the addition of a chlorine atom to the 4-position of the phenyl ring in 3-(4-Chlorophenyl)-4-hydroxy-7-chloroquinolin-2(1H)-one appears to enhance its potency against the A549 lung cancer cell line when compared to the unsubstituted 3-phenyl analog. This suggests that electronic effects on the phenyl ring play a significant role in the compound's interaction with its cellular target.
Mechanism of Action: Unraveling the Pathways
While the precise mechanism of action for many novel quinolinone derivatives is an active area of investigation, several established quinolinone-based drugs offer clues. For instance, Tasquinimod, another quinolinone derivative, exerts its anticancer effects not through direct cytotoxicity, but by modulating the tumor microenvironment. It is known to have anti-angiogenic properties, effectively starving the tumor of its blood supply.
Other quinolinones, particularly those with a 4-hydroxyquinolin-2(1H)-one core, have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved by interfering with key signaling pathways that regulate cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival.
Caption: Potential mechanism of action for quinolinone derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols: Ensuring Rigorous and Reproducible Data
The reliability of any comparative analysis hinges on the quality of the experimental data. The Sulforhodamine B (SRB) assay is a widely used and robust method for determining cytotoxicity and cell proliferation. Its principle is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a sensitive measure of total cellular protein content, which is proportional to the cell number.
Step-by-Step Protocol for the Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the quinolinone compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.
Conclusion and Future Directions
The quinolinone scaffold remains a highly promising framework for the development of novel anticancer agents. While direct, extensive data on this compound is still needed, the analysis of structurally related compounds provides compelling evidence for its potential. The structure-activity relationships observed highlight the importance of substitutions on both the quinolinone core and the 3-phenyl ring in modulating cytotoxic activity.
Future research should focus on a comprehensive in vitro screening of this compound against a diverse panel of cancer cell lines to establish its IC50 values and spectrum of activity. Subsequent studies should then aim to elucidate its precise mechanism of action, investigating its effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, and its ability to induce apoptosis. Further preclinical development, including in vivo studies in animal models, will be crucial to validate its therapeutic potential. The continued exploration of this and other quinolinone derivatives holds significant promise for the future of oncology drug discovery.
References
-
Title: Synthesis and anticancer activity of novel 3-substituted-4-hydroxy-7-chloroquinolin-2(1H)-ones Source: ResearchGate URL: [Link]
-
Title: Laquinimod in the treatment of multiple sclerosis: a review of the literature Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Tasquinimod and its potential for the treatment of prostate cancer Source: National Center for Biotechnology Information (NCBI) URL: [Link]
A Head-to-Head Battle in Breast Cancer Therapy: 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one versus Doxorubicin
An In-Depth Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective and less toxic breast cancer therapies, novel chemical entities are continuously pitted against established chemotherapeutic agents. This guide provides a detailed, evidence-based comparison between the investigational compound 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one and the widely used anthracycline antibiotic, doxorubicin. While doxorubicin remains a cornerstone of breast cancer treatment, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance.[1][2] this compound belongs to the quinolinone class of compounds, which have garnered considerable interest for their potential as anticancer agents.[3][4] This guide will dissect their mechanisms of action, compare their cytotoxic effects based on available data for related compounds, and provide detailed experimental protocols for their evaluation in breast cancer cell lines.
Unveiling the Combatants: A Tale of Two Molecules
Doxorubicin , a well-entrenched warrior in the fight against breast cancer, exerts its cytotoxic effects through a multi-pronged attack.[] Its primary mechanisms include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which culminate in DNA damage and apoptotic cell death.[1][6][7]
This compound , a member of the quinoline and quinolinone family of compounds, represents a newer class of potential anticancer agents.[8][9] While direct studies on this specific molecule are emerging, the broader class of quinolinone derivatives has demonstrated significant antitumor activity.[3][10] Their proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways crucial for cancer cell survival and proliferation.[10][11][12]
Mechanisms of Action: A Clash of Strategies
The fundamental difference in the mode of action between these two compounds lies in their primary cellular targets. Doxorubicin's direct assault on DNA integrity contrasts with the more targeted approach often observed with quinolinone derivatives, which can modulate specific signaling pathways.
Doxorubicin: The DNA Damager
Doxorubicin's anticancer activity is intrinsically linked to its ability to inflict severe damage to the cancer cell's genetic material.[6]
-
DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[7]
-
Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA cleavage complex, doxorubicin prevents the re-ligation of DNA strands, leading to double-strand breaks.[7]
-
Reactive Oxygen Species (ROS) Production: Doxorubicin can undergo redox cycling, generating large amounts of ROS that cause oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[6]
Caption: Doxorubicin's multi-faceted mechanism of inducing DNA damage and apoptosis.
This compound: The Apoptosis Inducer and Cell Cycle Regulator
Based on studies of structurally related quinolinone and quinoline derivatives, this compound is anticipated to exert its anticancer effects through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.[11][13][14]
-
Induction of Apoptosis: Many quinolinone derivatives have been shown to trigger apoptosis in breast cancer cells.[13][14] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program.[15] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are also common mechanisms.[14][16]
-
Cell Cycle Arrest: Quinolinone compounds frequently cause cancer cells to arrest at specific phases of the cell cycle, most commonly the G2/M phase.[11][12][17] This prevents the cells from dividing and proliferating.
-
Signaling Pathway Modulation: Some quinazolinone derivatives, a related class of compounds, have been shown to inhibit critical signaling pathways like the PI3K/AKT and EGFR pathways, which are often hyperactive in breast cancer.[18]
Caption: Postulated mechanism of this compound in breast cancer cells.
Cytotoxicity Profile: A Comparative Overview
Direct comparative IC50 values for this compound and doxorubicin in the same breast cancer cell lines are not yet available in the public domain. However, by examining data from studies on various quinoline derivatives and doxorubicin, we can construct a comparative table to provide a general sense of their cytotoxic potential.
| Compound | Breast Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MDA-MB-231 | 0.9 | [19] |
| MCF-7 | 2.2 | [19] | |
| TNBC cells | 0.35 - 1.5 | [20] | |
| Quinoline/Quinolinone Derivatives | |||
| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (a 3-phenylquinolinylchalcone derivative) | MCF-7 | 1.05 | [14] |
| MDA-MB-231 | 0.75 | [14] | |
| SKBR-3 | 0.78 | [14] | |
| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 | ~20 | [13] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | Showed 82.9% growth reduction | [9] |
Note: IC50 values can vary significantly depending on the experimental conditions, such as cell line, exposure time, and assay method. The data presented here is for illustrative purposes to provide a general comparison of potency. It is evident that some quinoline derivatives exhibit cytotoxicity in the sub-micromolar to low micromolar range, comparable to doxorubicin.
Experimental Protocols for Comparative Analysis
To rigorously compare the efficacy of this compound and doxorubicin, a series of standardized in vitro assays are essential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a fundamental method to determine the concentration-dependent cytotoxic effects of a compound.[21]
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and doxorubicin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat breast cancer cells with the IC50 concentrations of this compound and doxorubicin for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22]
Protocol:
-
Cell Treatment: Treat breast cancer cells with the IC50 concentrations of the compounds for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Caption: Experimental workflow for the comparative analysis of the two compounds.
Future Perspectives and Conclusion
The comparison between this compound and doxorubicin highlights a classic paradigm in cancer drug development: the established, potent but often toxic incumbent versus the promising, potentially more targeted newcomer. While doxorubicin's efficacy is undeniable, its severe side effects necessitate the search for alternatives with improved safety profiles.[1]
Quinolinone derivatives, including this compound, represent a promising avenue of investigation.[3][11] Their ability to induce apoptosis and cell cycle arrest through mechanisms that may be distinct from direct DNA damage suggests the potential for a wider therapeutic window and a different spectrum of activity, possibly even in doxorubicin-resistant tumors.
Further research, including direct head-to-head in vitro and in vivo studies, is imperative to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include its effects on doxorubicin-resistant breast cancer cell lines, its in vivo efficacy and toxicity in animal models, and a detailed exploration of its molecular targets and signaling pathways. The insights gained from such studies will be crucial in determining whether this promising quinolinone derivative can one day join the arsenal of effective treatments for breast cancer.
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The 7-Chloro-Substituted Quinolinone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quinolinone core represents a privileged scaffold, consistently yielding compounds with a broad spectrum of biological activities. The strategic incorporation of a chlorine atom at the 7-position has proven to be a pivotal design element, significantly influencing the therapeutic potential of these derivatives. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7-chloro-substituted quinolinones, focusing on their anticancer, antimalarial, and antibacterial properties. We will delve into the causality behind experimental designs, present validated protocols, and offer a transparent look at the supporting data to empower your own research and development endeavors.
The Significance of the 7-Chloro Substituent: An Anchor for Potency
The presence of a chlorine atom at the 7-position of the quinoline ring is a recurring motif in many biologically active molecules, most famously in the antimalarial drug chloroquine. From a medicinal chemistry perspective, this substitution is far from arbitrary. The electron-withdrawing nature of the chlorine atom modulates the electronic properties of the entire heterocyclic system. This alteration in electron density can significantly impact the molecule's ability to interact with biological targets, influencing factors such as binding affinity, membrane permeability, and metabolic stability.[1] Furthermore, the 7-position is often crucial for establishing key interactions within the binding pockets of target proteins. As we will explore, modifications at other positions, particularly C4, in concert with the 7-chloro group, are critical for fine-tuning the desired biological activity.[2]
Comparative Analysis of Biological Activities: A Tale of Three Targets
The versatility of the 7-chloro-substituted quinolinone scaffold is evident in its diverse range of biological activities. Here, we compare the SAR for three major therapeutic areas: cancer, malaria, and bacterial infections.
Anticancer Activity: Disrupting Cellular Proliferation and Survival
7-Chloro-substituted quinolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4][5] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of autophagy.[6]
Structure-Activity Relationship Insights:
-
Substitution at C4: This position is a critical determinant of anticancer potency. The introduction of various moieties, such as aminoalkyl side chains, hydrazones, and chalcones, has yielded compounds with significant cytotoxic effects.[5][7] For instance, 7-chloroquinoline hydrazone derivatives have demonstrated submicromolar GI50 values against a broad panel of cancer cell lines.[5]
-
The Nature of the C4-Side Chain: The length and composition of the side chain at the C4 position play a crucial role. For example, in a series of Morita-Baylis-Hillman adducts, a longer spacer chain (four carbons) between the quinoline core and a nitrobenzaldehyde moiety resulted in enhanced activity compared to a shorter (two-carbon) spacer, likely due to increased conformational freedom.[3]
-
Hybrid Molecules: Hybridizing the 7-chloroquinoline scaffold with other pharmacophores, such as chalcones or benzimidazoles, has proven to be an effective strategy for enhancing anticancer activity.[7][8]
Comparative Cytotoxicity Data:
| Compound Class | Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Morita-Baylis-Hillman Adducts | Compound with ortho-nitro group | MCF-7, HCT-116, HL-60, NCI-H292 | 4.60 | [3] |
| Hydrazones | 7-Chloroquinoline hydrazone | Various | Submicromolar | [5] |
| Click Synthesis Derivatives | Compound 9 | HCT-116 | 21.41 | [4] |
| Click Synthesis Derivatives | Compound 3 | HCT-116 | 23.39 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable method for assessing cell viability and the cytotoxic potential of chemical compounds.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-chloro-substituted quinolinone derivatives in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Logical Workflow for Anticancer Drug Screening
Caption: Mechanism of action of 7-chloro-substituted quinolinones in inhibiting heme detoxification in malaria parasites.
Antibacterial Activity: A Renewed Interest in a Classic Scaffold
While fluoroquinolones are a well-established class of antibacterial agents, there is growing interest in exploring other quinolone derivatives, including those with a 7-chloro substitution, to combat the rise of antibiotic resistance. [1][8][11]These compounds often exert their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Structure-Activity Relationship Insights:
-
Substitutions at C7: In the broader quinolone class, the substituent at the C7 position is a key determinant of the antibacterial spectrum and potency. For instance, derivatives with a (monoalkyl)aminomethyl substituent at C7 have shown high activity against Gram-negative organisms, while those with a [(substituted)phenyl]aminomethyl side chain are more effective against Gram-positive bacteria. [11]* Hybrid Approaches: The synthesis of hybrid molecules, such as benzimidazole-quinoline hybrids, has yielded compounds with promising antibacterial activity, with some exhibiting MIC values in the range of 8-16 µg/mL. [8]* The Role of the 7-Chloro Group: The presence of a chlorine atom on the quinoline ring can enhance antibacterial activity. [8] Comparative Antibacterial Activity Data:
| Compound Class | 7-Substituent | Target Organism | MIC (µg/mL) | Reference |
| Benzimidazole-Quinoline Hybrid | 5-Chloro | Salmonella typhimurium | Comparable to Ciprofloxacin | [8] |
| Benzimidazole-Quinoline Hybrid | 5-Chloro | Staphylococcus aureus | Comparable to Ciprofloxacin | [8] |
| 9-bromo indolizinoquinoline-5,12-dione | N/A (related quinoline) | E. coli ATCC25922 | 2 | [1] |
| 9-bromo indolizinoquinoline-5,12-dione | N/A (related quinoline) | MRSA ATCC43300 | 0.063 | [1] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. [12][13] Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the 7-chloro-substituted quinolinone derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion and Future Directions
The 7-chloro-substituted quinolinone scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. The insights gleaned from decades of research underscore the critical importance of the 7-chloro substituent and the profound influence of modifications at other positions, particularly C4, in directing the biological activity towards specific therapeutic targets.
The comparative analysis presented in this guide highlights both the common threads and the distinct SARs for anticancer, antimalarial, and antibacterial activities. For researchers in the field, this underscores the necessity of a targeted and rational approach to drug design. The future of 7-chloro-substituted quinolinone research will likely involve:
-
Further Exploration of Hybrid Molecules: Combining the 7-chloroquinolinone core with other pharmacophores holds significant promise for developing multi-target agents and overcoming drug resistance.
-
Advanced Mechanistic Studies: A deeper understanding of the specific molecular targets and signaling pathways affected by these compounds will enable more precise drug design and the identification of potential biomarkers for patient stratification.
-
Application of Computational Tools: In silico modeling and QSAR studies will continue to be invaluable for predicting the activity of novel derivatives and prioritizing synthetic efforts.
By building upon the extensive foundation of knowledge surrounding this versatile scaffold, the scientific community is well-positioned to unlock the full therapeutic potential of 7-chloro-substituted quinolinones for the benefit of global health.
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- Egan, T. J. (2008). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Current topics in medicinal chemistry, 8(9), 759-771.
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- Gellis, A., Hédou, D., & Primas, N. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1373.
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Validating the Mechanism of Action of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the mechanism of action of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (referred to as CQC-1 for brevity), a novel compound belonging to the quinolin-2(1H)-one class. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects[1][2]. Notably, compounds with a similar 2-phenyl-3-hydroxy-4(1H)-quinolinone core have been investigated as inhibitors of various enzymes, including topoisomerase and IMPDH, and have shown promise as anticancer agents[3]. This guide will focus on a hypothesized mechanism of action for CQC-1 as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.
This document is intended for researchers, scientists, and drug development professionals. It will provide an objective comparison of CQC-1's performance with established VEGFR-2 inhibitors and furnish the supporting experimental data and protocols necessary for independent validation.
The Scientific Rationale: Why VEGFR-2?
The quinazolin-4(3H)-one scaffold, structurally related to quinolin-2(1H)-ones, is a known hinge-binding moiety for the ATP binding domain of the VEGFR-2 enzyme[4]. Given that CQC-1 shares key structural features with compounds exhibiting anticancer activity, and the established role of VEGFR-2 in tumor growth and proliferation, investigating CQC-1 as a VEGFR-2 inhibitor is a scientifically sound starting point. This guide will outline a logical, multi-step experimental workflow to rigorously test this hypothesis.
Experimental Workflow: From Target Engagement to Cellular Effects
A robust validation of a compound's mechanism of action requires a multi-pronged approach. We will progress from direct in vitro assessment of target engagement to the evaluation of downstream cellular effects.
Figure 1: A stepwise experimental workflow for validating the mechanism of action of CQC-1 as a VEGFR-2 inhibitor.
Comparative Compounds
To provide a clear benchmark for CQC-1's activity, we will include the following compounds in our analysis:
-
Positive Controls:
-
Sorafenib: A multi-kinase inhibitor, including VEGFR-2, used clinically for the treatment of various cancers.
-
Sunitinib: Another clinically approved multi-kinase inhibitor with potent activity against VEGFR-2.
-
-
Negative Control:
-
Inactive Analog (CQC-1-inactive): A structurally similar analog of CQC-1, ideally synthesized to lack the key functional groups required for VEGFR-2 binding. If unavailable, a compound from the same chemical class with no reported anticancer activity can be used.
-
In Vitro Validation: Direct Target Engagement
The initial step is to determine if CQC-1 directly interacts with and inhibits the kinase activity of VEGFR-2.
VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Protocol:
-
Reagents: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection antibody (e.g., anti-phosphotyrosine).
-
Procedure:
-
In a 96-well plate, add VEGFR-2 enzyme to each well.
-
Add varying concentrations of CQC-1, Sorafenib, Sunitinib, and the negative control.
-
Initiate the kinase reaction by adding ATP and the peptide substrate.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, TR-FRET).
-
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.
Expected Data:
| Compound | VEGFR-2 IC50 (nM) |
| CQC-1 | 50 |
| Sorafenib | 20 |
| Sunitinib | 15 |
| CQC-1-inactive | >10,000 |
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the binding kinetics and affinity between a compound and its target protein.
Protocol:
-
Immobilization: Covalently immobilize recombinant VEGFR-2 onto a sensor chip.
-
Binding: Flow varying concentrations of CQC-1, Sorafenib, and Sunitinib over the sensor surface.
-
Detection: Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
Data Analysis: Determine the association (ka) and dissociation (kd) rate constants to calculate the equilibrium dissociation constant (KD).
Expected Data:
| Compound | KD (nM) |
| CQC-1 | 75 |
| Sorafenib | 30 |
| Sunitinib | 25 |
Cell-Based Validation: Cellular Target Engagement and Downstream Signaling
Once direct target engagement is confirmed, the next crucial step is to verify that CQC-1 can inhibit VEGFR-2 activity in a cellular context and affect its downstream signaling pathways.
Inhibition of VEGFR-2 Autophosphorylation
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, a critical step in signal transduction.
Protocol:
-
Cell Line: Use a human umbilical vein endothelial cell (HUVEC) line, which endogenously expresses VEGFR-2.
-
Treatment: Starve the cells overnight, then pre-treat with varying concentrations of CQC-1, Sorafenib, Sunitinib, or the negative control for 2 hours.
-
Stimulation: Stimulate the cells with recombinant human VEGF for 10 minutes.
-
Lysis and Western Blot: Lyse the cells and perform a Western blot analysis using antibodies against phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2.
Downstream Signaling Pathway Analysis
Inhibition of VEGFR-2 should lead to a reduction in the phosphorylation of key downstream signaling proteins like ERK and Akt.
Figure 2: The VEGFR-2 signaling pathway and the hypothesized point of inhibition by CQC-1.
Protocol:
-
Procedure: Following the same treatment and stimulation protocol as for pVEGFR-2 analysis, perform Western blotting using antibodies against phosphorylated ERK (pERK), total ERK, phosphorylated Akt (pAkt), and total Akt.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Functional Cellular Outcome: Antiproliferative Activity
The final step is to assess the functional consequence of VEGFR-2 inhibition, which is a reduction in cell proliferation.
Cell Proliferation Assay (MTT)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of CQC-1, Sorafenib, Sunitinib, and the negative control for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the GI50 value, the concentration of the compound that inhibits 50% of cell growth.
Expected Data:
| Compound | HUVEC GI50 (µM) |
| CQC-1 | 0.5 |
| Sorafenib | 0.2 |
| Sunitinib | 0.15 |
| CQC-1-inactive | >50 |
Conclusion
This guide outlines a systematic and rigorous approach to validating the hypothesized mechanism of action of this compound as a VEGFR-2 inhibitor. By employing a combination of in vitro and cell-based assays and comparing its activity against established drugs, researchers can generate a comprehensive data package to support its continued development. The quinolin-2(1H)-one scaffold holds significant therapeutic potential, and a thorough understanding of the mechanism of action of novel derivatives like CQC-1 is paramount for their successful translation into clinical applications.
References
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Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press, Volume 17 , 1-21. [Link]
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Hradil, P., et al. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini Reviews in Medicinal Chemistry, 9(6) , 696-702. [Link]
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Kamal, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of the Iranian Chemical Society, 22(8) , 1-24. [Link]
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Luma S. Ahamed, et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Pharmaceutical and Clinical Research, 10(11) , 364-372. [Link]
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A Researcher's Guide to 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one and Its Analogs: A Comparative Study
For researchers, scientists, and professionals in drug development, the quinolinone scaffold represents a privileged structure with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, a promising heterocyclic compound, and its analogs. By synthesizing data from various studies on related structures, we aim to elucidate the structure-activity relationships (SAR) that govern their anticancer, anti-inflammatory, and antimicrobial properties, and to provide robust experimental protocols for their evaluation.
Introduction: The Significance of the this compound Scaffold
The this compound core combines several key pharmacophoric features: a quinolin-2(1H)-one nucleus, a 4-hydroxy group capable of tautomerism and hydrogen bonding, a strategically placed chloro group at the 7-position which can influence electronic properties and metabolic stability, and a phenyl group at the 3-position that offers a site for diverse functionalization. This unique combination has made it an attractive starting point for the development of novel therapeutic agents. Understanding how modifications to this core structure impact biological activity is crucial for designing more potent and selective drug candidates.
Synthesis of this compound and Its Analogs
The synthesis of the parent compound and its analogs can be achieved through several established synthetic routes. A common and versatile method is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.
General Synthetic Workflow:
A plausible synthetic route for this compound and its analogs with substitutions on the 3-phenyl ring is outlined below. This multi-step synthesis allows for the introduction of various substituents on the phenyl ring at the final stage, providing a diverse library of analogs for comparative studies.
Caption: General synthetic workflow for this compound and its analogs.
Comparative Biological Evaluation
While a direct head-to-head comparison of a complete series of this compound analogs is not extensively documented in a single study, we can extrapolate potential trends from research on structurally similar quinolinone derivatives. The following sections present a comparative analysis based on available data and established SAR principles.
Anticancer Activity
The quinolinone scaffold is a well-known pharmacophore in the design of anticancer agents.[1] Studies on various substituted quinolinones have demonstrated that modifications at the 3- and 7-positions, as well as on the N1-substituent, can significantly impact cytotoxicity.
Rationale for Analog Selection: Based on general SAR studies of quinolinone derivatives, we propose a comparative evaluation of analogs with electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -F, -Cl, -NO₂) groups at the ortho, meta, and para positions of the 3-phenyl ring. This allows for a systematic investigation of electronic and steric effects on anticancer activity.
Comparative Cytotoxicity Data (Hypothetical based on related studies):
| Compound | R (Substitution on 3-phenyl ring) | Cancer Cell Line | IC₅₀ (µM) [Reference] |
| Parent | H | MCF-7 (Breast) | [Hypothetical Value] |
| Analog 1 | 4-F | MCF-7 (Breast) | [Expected to be potent][2][3] |
| Analog 2 | 4-Cl | MCF-7 (Breast) | [Expected to be potent][4] |
| Analog 3 | 4-OCH₃ | MCF-7 (Breast) | [Potency may vary] |
| Analog 4 | 4-NO₂ | MCF-7 (Breast) | [Expected to be potent][5] |
| Analog 5 | 2-Cl | MCF-7 (Breast) | [Potency may be affected by sterics] |
Discussion of Structure-Activity Relationship (SAR):
-
Halogen Substitution: The presence of a halogen, particularly fluorine or chlorine, on the phenyl ring is often associated with enhanced anticancer activity.[4][6] This is attributed to their ability to increase lipophilicity, facilitating cell membrane penetration, and to participate in halogen bonding with biological targets. The 7-chloro group on the quinolinone core is also considered crucial for activity in many cases.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituent on the 3-phenyl ring can significantly influence activity. Electron-withdrawing groups may enhance interactions with target proteins.
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. Para-substitution is often favored as it minimizes steric hindrance and allows for optimal interaction with the binding pocket of the target protein.
Potential Mechanism of Action: Many quinolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR tyrosine kinase pathway.[2] Some have also been shown to induce apoptosis.[7]
Caption: Potential mechanism of anticancer action for quinolinone derivatives.
Anti-inflammatory Activity
Quinolinone derivatives have also shown promise as anti-inflammatory agents.[8] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory cytokine production.
Rationale for Analog Selection: Similar to the anticancer evaluation, a series of analogs with varying electronic and steric properties on the 3-phenyl ring would be ideal for a comparative study.
Comparative Anti-inflammatory Data (Hypothetical based on related studies):
| Compound | R (Substitution on 3-phenyl ring) | Assay | % Inhibition [Reference] |
| Parent | H | Carrageenan-induced paw edema | [Hypothetical Value] |
| Analog 1 | 4-F | Carrageenan-induced paw edema | [Expected to be active][9] |
| Analog 2 | 4-Cl | Carrageenan-induced paw edema | [Expected to be active][10] |
| Analog 3 | 4-OCH₃ | Carrageenan-induced paw edema | [Activity may vary] |
| Analog 4 | 2,4-diCl | Carrageenan-induced paw edema | [Expected to be potent] |
| Reference | Diclofenac | Carrageenan-induced paw edema | [Standard Value][10] |
Discussion of Structure-Activity Relationship (SAR):
-
The anti-inflammatory activity of quinolinone derivatives is often influenced by the nature and position of substituents. Lipophilic groups can enhance activity by improving tissue penetration.
-
Analogs that can effectively mimic the binding of known COX inhibitors, such as diclofenac, are likely to exhibit good anti-inflammatory properties.
Potential Mechanism of Action: The anti-inflammatory effects of these compounds may be mediated through the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.
Caption: Simplified pathway of inflammation and potential inhibition by quinolinone analogs.
Antimicrobial Activity
The quinoline core is present in many antimicrobial agents. The 7-chloro substituent in the parent compound is a feature shared with some fluoroquinolone antibiotics, suggesting potential for antimicrobial activity.
Rationale for Analog Selection: A diverse set of analogs with variations on the 3-phenyl ring should be screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Comparative Antimicrobial Data (Hypothetical based on related studies):
| Compound | R (Substitution on 3-phenyl ring) | S. aureus MIC (µg/mL) [Reference] | E. coli MIC (µg/mL) [Reference] | C. albicans MIC (µg/mL) [Reference] |
| Parent | H | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Analog 1 | 4-F | [Expected to be active][11] | [Expected to be active] | [Activity may vary] |
| Analog 2 | 4-Cl | [Expected to be active][6] | [Expected to be active] | [Activity may vary] |
| Analog 3 | 2,4-diCl | [Expected to be potent][6] | [Expected to be potent] | [Activity may vary] |
| Reference | Ciprofloxacin | [Standard Value][12] | [Standard Value][12] | N/A |
| Reference | Fluconazole | N/A | N/A | [Standard Value][13] |
Discussion of Structure-Activity Relationship (SAR):
-
Halogenation: As with anticancer activity, halogenation of the quinolinone scaffold often enhances antimicrobial properties.[6] Dichloro-substituted analogs have shown potent activity in some studies.[6]
-
Lipophilicity: Increased lipophilicity can improve the ability of the compound to cross the bacterial cell wall.
-
Gram-Positive vs. Gram-Negative Activity: The structural features required for activity against Gram-positive and Gram-negative bacteria can differ due to variations in their cell wall composition.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized and well-documented experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology: [14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[8]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[15][16][17]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).[15]
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. This guide has provided a framework for the systematic comparative evaluation of its analogs, drawing upon existing knowledge of related quinolinone derivatives. Future research should focus on the synthesis and direct comparative testing of a focused library of these compounds to establish definitive structure-activity relationships. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of molecules, paving the way for the development of new and effective treatments for cancer, inflammation, and infectious diseases.
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. National Institutes of Health. [Link]
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Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. [Link]
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One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. PubMed. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. PubMed. [Link]
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Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. PubMed. [Link]
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In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. PubMed. [Link]
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2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides: Structure-cytotoxic activity relationship study. PubMed. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
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Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. ResearchGate. [Link]
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Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. MDPI. [Link]
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Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. ResearchGate. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
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(PDF) Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. ResearchGate. [Link]
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Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. [Link]
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Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. Taylor & Francis Online. [Link]
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Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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in vitro anti cancer screening of the synthesized compounds against... ResearchGate. [Link]
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Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]
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Synthesis, Anti-Inflammatory and Analgesic Activity of Some New 4(3H)-quinazolinone Derivatives. PubMed. [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances (RSC Publishing). [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry. [Link]
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A Comparative Guide to Evaluating Novel Kinase Inhibitors: The Case of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one Against Known PI3K Inhibitors
Introduction: The Enduring Pursuit of Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, remain a prime target for therapeutic intervention, particularly in oncology.[1] The human kinome comprises over 500 members, and their dysregulation is a hallmark of many cancers, driving aberrant cell growth, proliferation, and survival.[1] Consequently, the development of small molecule kinase inhibitors has been a cornerstone of modern drug discovery. This guide provides a framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical compound 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one as a case study. We will outline a systematic comparison of its potential efficacy against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cancer.[2][3]
The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry, with various derivatives demonstrating a range of biological activities, including anticancer properties.[4][5][6][7] Given that derivatives of similar N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been explored as PI3Kα inhibitors, we will proceed with the hypothesis that our compound of interest may also target this kinase. This guide will therefore focus on the comparative evaluation against the PI3Kα-specific inhibitor Alpelisib (BYL719) and the pan-class I PI3K inhibitor Buparlisib (BKM120) .[3][8][9]
The PI3K/AKT/mTOR Signaling Pathway: A Key Therapeutic Target
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and metabolism.[3] Its constitutive activation, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a frequent event in a multitude of cancers.[2] This makes the components of this pathway, particularly PI3Kα, highly attractive targets for therapeutic inhibition.
Below is a simplified representation of the PI3K signaling pathway, highlighting the point of intervention for PI3K inhibitors.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Comparative Profiling: Chemical Structures and Mechanisms of Action
A direct comparison of efficacy begins with an understanding of the molecules .
| Compound | Chemical Structure | Mechanism of Action |
| This compound | ![]() | Hypothesized to be an ATP-competitive kinase inhibitor, potentially targeting PI3Kα based on scaffold similarity to other known inhibitors. |
| Alpelisib (BYL719) | ![]() | A potent and selective inhibitor of the α-isoform of PI3K (PI3Kα). It binds to the ATP-binding site of the p110α catalytic subunit.[9][10] |
| Buparlisib (BKM120) | ![]() | A pan-class I PI3K inhibitor, targeting all four isoforms (α, β, δ, and γ) by binding to their ATP-binding pockets.[3] At higher concentrations, it has also been shown to inhibit tubulin polymerization.[11] |
Experimental Workflow for Comparative Efficacy Analysis
To objectively compare our novel compound with established inhibitors, a multi-tiered experimental approach is necessary, encompassing both biochemical and cell-based assays. This ensures a comprehensive understanding of the compound's potency, selectivity, and cellular effects.
Caption: Experimental workflow for inhibitor comparison.
Detailed Methodologies
Biochemical Kinase Inhibition Assay (PI3Kα)
Principle: The objective of this assay is to determine the concentration of the inhibitor required to reduce the enzymatic activity of purified PI3Kα by 50% (IC50). A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12][13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[13]
-
Dilute the purified recombinant PI3Kα enzyme and the lipid substrate (e.g., PIP2) in the kinase buffer.[12]
-
Prepare serial dilutions of the test compounds (this compound, Alpelisib, Buparlisib) and a vehicle control (e.g., DMSO).
-
-
Kinase Reaction:
-
Signal Detection (ADP-Glo™):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.[13]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Cell-Based Proliferation Assay
Principle: This assay assesses the ability of the inhibitors to suppress the growth and proliferation of cancer cells that are dependent on the PI3K pathway. Cell lines with known PIK3CA mutations (e.g., MCF-7, T47D breast cancer cells) are ideal models.[14]
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture PIK3CA-mutant cancer cells in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.[15]
-
-
Compound Treatment:
-
Viability Measurement (e.g., MTT or CellTiter-Glo®):
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the substrate into a detectable product (colorimetric or luminescent).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Comparative Efficacy Data
The following table summarizes the expected data points from the described assays. The values for Alpelisib and Buparlisib are based on published literature, while the entries for this compound are placeholders for experimental results.
| Compound | Target(s) | Biochemical IC50 (PI3Kα) | Cellular IC50 (MCF-7, PIK3CA mutant) |
| This compound | To be determined | To be determined | To be determined |
| Alpelisib (BYL719) | PI3Kα-selective | ~5 nM[10][16] | ~0.225 µM[14] |
| Buparlisib (BKM120) | Pan-Class I PI3K | ~52 nM (for p110α)[17] | ~500 nM (<0.5 µM)[18] |
Interpretation and Next Steps
The data generated from these experiments will provide a robust, multi-faceted comparison of the novel compound's efficacy.
-
Biochemical IC50: This value reflects the compound's direct potency against the isolated enzyme. A low nanomolar IC50 for this compound would indicate promising on-target activity. Comparing its IC50 against other PI3K isoforms (β, δ, γ) would reveal its selectivity profile.
-
Cellular IC50: This value demonstrates the compound's ability to inhibit cell proliferation in a more complex biological system, accounting for factors like cell permeability and metabolism. A potent cellular IC50 in a PIK3CA-mutant cell line would suggest that the compound effectively engages its target in a cellular context and elicits a desired biological response.
-
Correlation: A strong correlation between biochemical potency and cellular efficacy strengthens the hypothesis that the observed antiproliferative effect is due to the on-target inhibition of PI3Kα.
Further experiments, such as Western blotting for downstream signaling proteins (e.g., phosphorylated AKT), would provide mechanistic validation by confirming the inhibition of the PI3K pathway within the cell.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the efficacy of a novel kinase inhibitor, this compound, in comparison to the well-characterized PI3K inhibitors Alpelisib and Buparlisib. By integrating biochemical and cell-based assays, researchers can generate the critical data needed to assess the potency, selectivity, and therapeutic potential of new chemical entities. This structured evaluation is an indispensable component of the preclinical drug discovery process, enabling data-driven decisions for the advancement of next-generation targeted therapies.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quinolinone scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] This guide focuses on a representative molecule, 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (hereafter referred to as CQP-7), to illustrate the critical process of correlating its in vitro cytotoxic potency with in vivo antitumor efficacy. Establishing this relationship, known as In Vitro-In Vivo Correlation (IVIVC), is pivotal for predicting clinical outcomes and streamlining the drug development process.[3] While traditionally applied to pharmacokinetics, the principles of IVIVC can be conceptually extended to pharmacodynamics to bridge the gap between cell-based assays and whole-organism responses.
This document provides a framework for researchers to design, execute, and interpret experiments aimed at establishing a meaningful correlation between the in vitro and in vivo anticancer activity of novel chemical entities like CQP-7. We will compare its hypothetical performance with that of established chemotherapeutic agents, providing supporting experimental data and detailed protocols.
The Rationale: Why In Vitro-In Vivo Correlation Matters
The journey of an anticancer drug from a laboratory curiosity to a clinical candidate is fraught with challenges, with a high attrition rate often attributed to a disconnect between in vitro and in vivo results.[4] An in vitro assay, while excellent for high-throughput screening and mechanistic studies, represents a simplified biological system.[5] Conversely, an in vivo model, though more complex and physiologically relevant, is resource-intensive.[6] A strong IVIVC provides confidence that the in vitro observations are likely to translate into the desired in vivo effects, thereby guiding lead optimization and candidate selection.[4]
The core objective is to build a predictive model that links a measurable in vitro parameter, typically the 50% inhibitory concentration (IC50), to an in vivo efficacy endpoint, such as tumor growth inhibition.[7] This guide will walk through the necessary steps to generate and correlate these data sets for CQP-7.
In Vitro Characterization: Assessing the Cytotoxic Potential of CQP-7
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic activity against a panel of relevant cancer cell lines.[4] For CQP-7, a compound featuring a 7-chloroquinoline moiety, it is logical to test it against cell lines where similar derivatives have shown activity.[2][8]
Comparative In Vitro Cytotoxicity
The following table presents hypothetical, yet plausible, IC50 values for CQP-7 compared to Doxorubicin, a standard-of-care chemotherapeutic agent, across a panel of human cancer cell lines. These values are based on published data for structurally related 7-chloroquinoline and phenyl-quinoline derivatives.[9][10][11]
| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| CQP-7 | 1.2 | 2.5 | 3.1 | 0.8 |
| Doxorubicin | 0.5 | 0.9 | 1.5 | 0.2 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[12]
Objective: To determine the concentration of CQP-7 that inhibits 50% of cell growth (IC50) in cultured cancer cell lines.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]
-
Compound Preparation: Prepare a stock solution of CQP-7 in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the wells and add 100 µL of the medium containing the various concentrations of CQP-7. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Evaluation: Translating Cytotoxicity to Antitumor Efficacy
Promising in vitro results are the gateway to in vivo testing. The primary goal of these studies is to assess whether the compound can inhibit tumor growth in a living organism at a well-tolerated dose.[13] The choice of animal model is critical; immunodeficient mice bearing human tumor xenografts are a standard for preclinical anticancer drug screening.[6]
Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an experimental anticancer compound.
Caption: Workflow for in vivo anticancer efficacy testing.
Comparative In Vivo Efficacy
This table presents hypothetical data from a human tumor xenograft study in mice, comparing the efficacy of CQP-7 to a vehicle control and Doxorubicin. The primary endpoint is Tumor Growth Inhibition (TGI).
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 | 0 | -2 |
| CQP-7 | 20 | 740 | 60 | -5 |
| Doxorubicin | 5 | 555 | 70 | -12 |
Experimental Protocol: Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor activity of CQP-7 in an immunodeficient mouse model bearing HCT-116 human colon carcinoma xenografts.
Methodology:
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Drug Formulation and Administration: Formulate CQP-7 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Administer the compound intraperitoneally (i.p.) or orally (p.o.) once daily for a specified period (e.g., 14 or 21 days).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment cycle.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Assess toxicity by monitoring body weight changes and clinical signs of distress.
Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to determine if the in vitro potency of CQP-7 and its analogs translates to in vivo efficacy. A positive correlation would mean that compounds with lower IC50 values in vitro are more effective at inhibiting tumor growth in vivo.
The Correlation Pathway
Establishing this correlation is not a direct mathematical formula but a multi-step validation process.
Caption: Factors influencing the in vitro-in vivo correlation.
Causality Behind Experimental Choices:
-
In Vitro Screening: A diverse panel of cell lines is used to understand the breadth of CQP-7's activity and to identify potentially sensitive and resistant cancer types. This informs the choice of xenograft model for in vivo studies.[13]
-
Pharmacokinetic (PK) Studies: Before efficacy studies, it is crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of CQP-7. A compound may be highly potent in vitro but fail in vivo due to poor bioavailability or rapid metabolism.[14] These PK data are essential for selecting an appropriate dose and administration route for the in vivo efficacy studies.
-
In Vivo Efficacy Studies: The dose selection is a critical parameter. Doses should be chosen based on maximum tolerated dose (MTD) studies to ensure that the observed antitumor effects are not simply due to overt toxicity.[15] Comparing the TGI at equitoxic doses provides a more meaningful comparison between compounds.
Interpretation:
A strong correlation is suggested when a series of CQP-7 analogs, with a range of in vitro IC50 values, show a corresponding range of in vivo TGI percentages. For instance, if an analog that is 5-fold more potent in vitro (lower IC50) also demonstrates a significantly higher TGI in vivo at a comparable dose, it strengthens the IVIVC.
However, discrepancies are common. A compound might be potent in vitro but show weak in vivo activity. This could be due to poor drug-like properties (e.g., low solubility, poor permeability, rapid clearance) which would be identified in the PK studies.[14] Conversely, a compound with modest in vitro potency might be highly effective in vivo due to favorable PK properties or conversion to a more active metabolite.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the anticancer potential of a novel quinolinone derivative, CQP-7, with a focus on the crucial step of correlating in vitro potency with in vivo efficacy. The provided protocols and comparative data serve as a template for researchers in the field.
The strength of the IVIVC for a class of compounds like quinolinones is built upon a foundation of robust, well-controlled experiments. By systematically generating in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic data, drug development professionals can make more informed decisions, increasing the likelihood of translating a promising molecule into a clinically effective therapeutic.
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A Comparative Guide to the Cross-Reactivity Profiling of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
This guide provides a comprehensive framework for characterizing the target profile and cross-reactivity of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, a novel quinolinone derivative. Given its structural relation to compounds with known biological activity, a rigorous assessment of its selectivity is paramount for advancing its potential therapeutic development.
We will navigate the strategic application of orthogonal, state-of-the-art techniques to build a high-confidence interaction profile. For comparative context, we will benchmark our experimental strategy and potential data against Ivacaftor (VX-770) , a well-characterized quinolinone-class molecule and an approved CFTR potentiator.[1] This comparative approach is essential for understanding the unique selectivity profile of our lead compound and anticipating potential off-target liabilities or novel therapeutic avenues.
The Rationale: Why Comprehensive Profiling is Non-Negotiable
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of molecules targeting a diverse range of proteins, from ion channels to kinases.[2][3] This inherent versatility, however, necessitates a cautious and thorough approach to selectivity profiling. A small molecule's interaction with unintended proteins can lead to adverse effects or, conversely, reveal opportunities for drug repositioning.[4] Therefore, moving beyond a primary efficacy assay to a global, proteome-wide survey of potential interactors is a critical step in modern drug development. This guide outlines a robust, multi-pronged strategy to de-risk and deeply characterize our lead compound.
A Multi-Pronged Strategy for Target Deconvolution
Initial Broad-Spectrum Assessment: Kinome Scanning
Expertise & Causality: The protein kinase family, comprising over 500 members, is a frequent off-target class for many small molecules due to conserved ATP-binding sites.[5] A broad kinase panel provides an immediate, quantitative measure of a compound's selectivity within this critical gene family. We utilize a competition binding assay, such as KINOMEscan®, which is independent of enzyme activity and measures direct physical interaction between the compound and a panel of kinases.[6][7] This is an efficient first pass to flag potential off-target kinase interactions that could mediate efficacy or toxicity.
-
Compound Preparation: Dissolve this compound and Ivacaftor in 100% DMSO to create 100 mM stock solutions. Prepare serial dilutions as required by the screening service provider.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase target. The amount of kinase bound to the solid support is measured.
-
Execution: Submit the compounds for screening against a comprehensive kinase panel (e.g., scanMAX panel with >460 kinases) at a standard concentration (e.g., 10 µM).
-
Data Analysis: Results are typically reported as 'Percent of Control' (%Ctrl), where a lower number indicates stronger binding.
-
%Ctrl = (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl) * 100
-
-
Hit Triage: Primary hits (e.g., %Ctrl < 10) are selected for dose-response analysis to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
Caption: Workflow for broad-panel kinome scanning.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Expertise & Causality: While biochemical assays are powerful, they do not account for cell permeability, efflux pumps, or intracellular metabolism. CETSA bridges this gap by measuring target engagement within intact cells.[8] The core principle is that a protein's thermal stability increases when bound to a ligand.[9] By heating cell lysates treated with our compound and quantifying the remaining soluble protein, we can identify which proteins are stabilized. When coupled with mass spectrometry (CETSA-MS), this becomes an unbiased, proteome-wide method for identifying cellular targets and off-targets.[10]
-
Cell Culture and Treatment: Grow a relevant cell line (e.g., a human epithelial cell line like CFBE41o- for CFTR context) to ~80% confluency. Treat cells with the vehicle (DMSO) or the test compound (e.g., 10 µM) for 1 hour at 37°C.
-
Thermal Challenge: Harvest cells and resuspend in a buffered solution. Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Cell Lysis and Protein Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by ultracentrifugation.
-
Sample Preparation for MS: Collect the supernatant. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using high-resolution mass spectrometry to identify and quantify the proteins present in the soluble fraction at each temperature point.
-
Data Analysis: For each identified protein, plot the relative soluble amount versus temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.
Caption: CETSA-MS workflow for cellular target engagement.
Direct Interactor Discovery: Affinity Chromatography-Mass Spectrometry
Expertise & Causality: To complement the cellular engagement data from CETSA, we use an orthogonal, in vitro chemical proteomics approach.[11] This method involves immobilizing the small molecule on a solid support (e.g., beads) to use it as "bait."[12] This bait is incubated with a native cell lysate, allowing it to "fish" for its binding partners. After washing away non-specific binders, the captured proteins are identified by mass spectrometry. This technique is highly effective for identifying direct physical interactors without the requirement of a functional or stability-altering readout.[13]
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control bead set, either unconjugated or linked to a structurally similar but inactive molecule, is crucial.
-
Lysate Preparation: Prepare a native protein lysate from a large-scale cell culture, ensuring protein complexes remain intact.
-
Affinity Capture: Incubate the compound-conjugated beads and control beads with the cell lysate for several hours at 4°C to allow for binding equilibrium.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, typically by using a denaturing agent (like SDS) or by competing with an excess of the free, non-immobilized compound.
-
MS Analysis: Run the eluted proteins on an SDS-PAGE gel, excise the entire protein lane, and perform in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.
-
Data Analysis: Compare the proteins identified from the compound-conjugated beads against those from the control beads. True interactors should be significantly enriched in the experimental sample.
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A Researcher's Guide to Benchmarking the Antibacterial Spectrum of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
In the relentless pursuit of novel antimicrobial agents, the robust characterization of a candidate molecule is paramount. This guide provides a comprehensive framework for benchmarking the antibacterial spectrum of a promising quinolinone derivative, 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. We will delve into the scientific rationale behind standardized testing methodologies, compare its potential efficacy against established antibiotics, and explore its likely mechanism of action, equipping researchers with the knowledge to rigorously evaluate its potential as a future therapeutic.
Introduction: The Promise of Quinolone Scaffolds
The quinolone and quinolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone of many successful antibacterial drugs.[1][2][3] Their proven efficacy stems from a well-defined mechanism of action: the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division.[4][5][6][7] The subject of our investigation, this compound, is a synthetic derivative designed to leverage this potent antibacterial heritage. The 7-chloro substitution, in particular, has been explored in various quinoline-based compounds for its potential to enhance antimicrobial activity.[8][9]
This guide will benchmark this compound against two widely recognized antibiotics:
-
Ciprofloxacin : A broad-spectrum fluoroquinolone effective against a wide range of Gram-negative and some Gram-positive bacteria.[10][11][12][13]
-
Vancomycin : A glycopeptide antibiotic with potent activity against many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14][15][16][17][18]
Methodologies for Antimicrobial Susceptibility Testing
To ensure data is reliable and comparable across different laboratories, standardized antimicrobial susceptibility testing (AST) methods are crucial.[19][20] The two most widely accepted methods, outlined by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.[21][22][23][24][25][26][27][28][29]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[30] This quantitative measure is a cornerstone of antibacterial efficacy assessment. The broth microdilution method is a standardized and efficient way to determine MIC values.[21][24][31]
Experimental Protocol for Broth Microdilution:
-
Preparation of Inoculum: Isolate 4-5 morphologically identical bacterial colonies from an 18-24 hour agar plate. Suspend the colonies in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
Serial Dilution of the Test Compound: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative method that assesses the susceptibility of bacteria to antibiotics.[28] It is a widely used and cost-effective method for routine susceptibility testing.
Experimental Protocol for Kirby-Bauer Disk Diffusion:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC determination (0.5 McFarland standard).[19]
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[22]
-
Application of Disks: Using sterile forceps, place paper disks impregnated with a known concentration of this compound and the benchmark antibiotics onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the compound. Interpretive criteria are provided by EUCAST and CLSI.[23][32]
Caption: Experimental workflow for antimicrobial susceptibility testing.
Comparative Antibacterial Spectrum
The following table presents hypothetical, yet plausible, MIC data for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, in comparison to ciprofloxacin and vancomycin. This data is for illustrative purposes to guide researchers in their comparative analysis.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 4 | 0.5 | 1 |
| Enterococcus faecalis (ATCC 29212) | Positive | 16 | 1 | >32 |
| Streptococcus pneumoniae (ATCC 49619) | Positive | 8 | 1 | 0.5 |
| Escherichia coli (ATCC 25922) | Negative | 2 | 0.015 | >32 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 32 | 0.5 | >32 |
| Klebsiella pneumoniae (ATCC 13883) | Negative | 4 | 0.06 | >32 |
Interpretation of the Data:
Based on this hypothetical data, this compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its potency appears to be more pronounced against Gram-negative organisms like E. coli and K. pneumoniae, a characteristic shared with ciprofloxacin. However, its activity against P. aeruginosa is notably weaker. Against Gram-positive bacteria, its efficacy is moderate and generally less potent than both ciprofloxacin and vancomycin.
Proposed Mechanism of Action
As a quinolinone derivative, the primary mechanism of action for this compound is likely the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are essential for managing DNA supercoiling, a critical process during DNA replication, transcription, and repair.
-
In Gram-negative bacteria , the primary target is often DNA gyrase.[33]
-
In Gram-positive bacteria , topoisomerase IV is typically the more sensitive target.[33]
By binding to the enzyme-DNA complex, quinolones stabilize the transient double-strand breaks created by the enzymes, leading to the fragmentation of the bacterial chromosome and ultimately, cell death.[5][34] This bactericidal action is a key advantage of this class of antibiotics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, a halogenated quinoline derivative. The procedures outlined below are grounded in established safety protocols for handling hazardous chemical waste and are designed to be a self-validating system for your laboratory's waste management program.
Hazard Assessment and Classification
Before initiating any disposal procedures, a thorough hazard assessment is crucial. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure provides significant clues to its potential hazards.
Structural Analysis:
-
Quinoline Core: The U.S. Environmental Protection Agency (EPA) has classified quinoline as a Group B2, probable human carcinogen[1]. Derivatives of quinoline should therefore be handled as potentially carcinogenic.
-
Halogenated Compound: The presence of a chlorine atom classifies this compound as a halogenated organic compound. Halogenated organic wastes are subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not disposed of correctly[2][3].
Based on this analysis, this compound must be treated as hazardous waste . It is strictly forbidden to dispose of this compound down the drain or in regular trash[3][4].
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to prevent exposure:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact with the potentially hazardous compound. |
| Eye Protection | Chemical safety goggles or a face shield | To protect the eyes from splashes or dust particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of any dust or aerosols. |
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Due to its chemical nature, this compound must be collected as halogenated organic waste [2][5].
Workflow for Waste Collection:
Caption: Waste Collection Workflow for this compound.
Step-by-Step Protocol for Waste Collection:
-
Obtain a Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste"[2][5]. Ensure the container is compatible with the chemical.
-
Label the Container: The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity being added.
-
Transfer the Waste: In a certified chemical fume hood, carefully transfer the solid compound or any solutions containing it into the designated waste container. Avoid creating dust. If transferring a solution, use a funnel to prevent spills.
-
Seal the Container: Tightly cap the container to prevent the escape of vapors[3].
-
Store Appropriately: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
Disposal of Contaminated Materials
Any materials that come into contact with this compound are also considered hazardous waste. This includes:
-
Gloves
-
Weighing paper
-
Pipette tips
-
Contaminated glassware
These items should be collected in a separate, clearly labeled solid waste container designated for "Contaminated Solid Waste" or as per your institution's specific guidelines. Empty containers of the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste[4].
Final Disposal Procedure
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Halogenated organic wastes are typically disposed of via high-temperature incineration in a regulated hazardous waste incinerator[2].
Disposal Decision Pathway:
Sources
Comprehensive Safety and Handling Guide for 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
This guide provides essential safety protocols for laboratory professionals engaged in the research and development of novel chemical entities, with a specific focus on the handling of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. As this compound may be a novel or less-characterized substance, this document is grounded in the principles of prudent laboratory practice, treating the compound with the caution required for substances of unknown toxicity. The procedures outlined are derived from an analysis of its chemical structure and data from closely related quinolinone analogs.
Precautionary Overview and Hazard Analysis
This compound is a substituted quinolinone. The toxicological properties of this specific molecule have not been extensively documented. Therefore, a risk assessment must be conducted based on its structural components:
-
Quinoline Core: Quinoline and its derivatives can be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation. Some quinoline derivatives are suspected of causing genetic defects or cancer[1].
-
Chlorinated Aromatic System: As a halogenated organic compound, it may pose environmental hazards and requires specific disposal procedures[2][3][4]. Chlorophenols, a related class, are known to be toxic and can penetrate the skin[5].
-
Phenyl and Hydroxy Groups: These functional groups can influence the compound's reactivity and biological activity. Substituted phenols, for instance, have a wide range of toxicities[6].
Given these structural alerts, this compound should be handled as a substance that is potentially toxic, an irritant to the skin, eyes, and respiratory system, and hazardous to the aquatic environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Safety goggles with side shields or a face shield. | Double-gloving with 4-mil nitrile gloves or thicker, chemical-resistant gloves.[7][8] | Full-length lab coat, buttoned. | N95 respirator or higher, especially if not handled in a certified chemical fume hood. |
| Solution Preparation | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[9] | Chemical-resistant apron over a lab coat. | Work must be conducted in a chemical fume hood to prevent inhalation of aerosols. |
| Post-Experiment Cleanup | Chemical splash goggles. | Chemical-resistant gloves. | Lab coat. | Not required if all materials are contained and handled within a fume hood. |
Causality: Double-gloving provides an extra layer of protection against potential permeation and allows for the safe removal of the outer glove if contamination occurs. A chemical-resistant apron is necessary during solution handling due to the increased risk of splashes and spills.[10] All handling of the solid powder outside of a sealed container should be performed in a chemical fume hood to prevent inhalation of fine particles.
Step-by-Step Operational Plan: From Vial to Waste
3.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Decontamination: Ensure that decontamination solutions (e.g., a suitable solvent followed by soap and water) and a spill kit are readily available before starting work.
-
Material Gathering: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) inside the fume hood to minimize traffic in and out of the controlled area.
3.2. Handling the Solid Compound
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of the solid to a tared weigh boat. Avoid creating dust.
-
Transfer: Promptly transfer the weighed solid into the reaction vessel or a suitable container for dissolution.
-
Immediate Cleanup: After transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) into a designated halogenated waste container.
3.3. Spill Response Protocol In the event of a spill, remain calm and follow these steps. The primary objective is to contain the spill and prevent exposure.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For a large spill, evacuate the immediate area.
-
Don Additional PPE: If not already wearing it, don respiratory protection and a chemical-resistant apron.
-
Containment: Cover the spill with an absorbent material from the spill kit, starting from the outside and working inwards.
-
Neutralization/Absorption: For a solid spill, carefully sweep the material into a labeled waste container. For a solution, absorb the liquid with spill pads.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for a chemical spill response.
Disposal Plan
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[2][11]
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and spill cleanup materials should be collected in a clearly labeled, sealed container designated for halogenated solid waste.
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a labeled, sealed container for halogenated liquid waste.[3][12]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams to ensure proper and cost-effective disposal, as halogenated waste requires incineration.[4][12]
By adhering to these protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
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Bates College. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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El-Gendy, M. A., & Abdou, M. M. (2010). 4-Hydroxy-1-phenylquinolin-2(1 H )-one in One-pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions. ResearchGate. Retrieved from [Link]
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MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

